4-(4-Methoxyphenyl)-3-methylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTSVFQKWZCFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689166 | |
| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108478-59-7 | |
| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Methoxyphenyl)-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-(4-Methoxyphenyl)-3-methylbenzoic acid. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and theoretical predictions to offer valuable insights for researchers. The document details a probable synthetic route via Suzuki-Miyaura cross-coupling, discusses expected physicochemical characteristics, and explores the potential biological relevance and safety considerations based on the broader class of biphenyl carboxylic acid derivatives.
Introduction
This compound, with the CAS Number 108478-59-7, is a biphenyl carboxylic acid derivative.[1] This class of compounds is of significant interest in medicinal chemistry and materials science due to the rigid biphenyl scaffold, which provides a structurally robust core for developing molecules with diverse pharmacological activities.[2][3] The presence of a carboxylic acid moiety offers a versatile handle for further chemical modifications, such as esterification and amidation. This guide aims to provide a detailed technical overview of this compound for researchers and professionals in drug development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 108478-59-7 | [1][4] |
| Molecular Formula | C15H14O3 | [1][4] |
| Molecular Weight | 242.27 g/mol | [1][4] |
| Melting Point | Not available (Predicted to be a solid at room temperature) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like ethanol, ether, and acetone. | Inferred from related compounds |
| pKa | Not available (Expected to be in the range of other benzoic acids, ~4-5) | Inferred from related compounds |
Synthesis and Mechanistic Insights
The most prominent and versatile method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[2][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[5]
A plausible synthetic route to this compound involves the Suzuki-Miyaura coupling of 4-bromo-3-methylbenzoic acid with 4-methoxyphenylboronic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general representation of a Suzuki-Miyaura coupling and would require optimization for this specific transformation.
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-3-methylbenzoic acid (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Purification: The crude product can be purified by filtration and washing with water, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectral Characterization (Predicted)
As experimental spectra are not available, the following are predicted key features based on the structure of this compound.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum would display signals for the carboxyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the methyl carbon, and the methoxy carbon.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 242.27. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.
Potential Applications and Biological Activity
Biphenyl carboxylic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][6]
-
Anti-inflammatory: Some biphenyl carboxylic acids act as anti-inflammatory agents.[7]
-
Antifungal: Derivatives of biphenyl-4-carboxylic acid have shown activity against pathogenic Candida species.[8]
-
Anticancer: Certain biphenyl carboxylic acids have been synthesized and evaluated as potential anticancer agents.[3]
While no specific biological activities have been reported for this compound, its structural similarity to other biologically active biphenyls suggests it could be a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to explore its pharmacological potential.
Safety and Handling
Specific toxicological data for this compound is not available. However, based on the safety profile of related biphenyl carboxylic acids, the following general precautions should be observed:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]
-
Toxicology: Biphenyl itself has been studied for its potential health effects, with some evidence suggesting potential for kidney toxicity and carcinogenicity at high exposure levels.[10] Derivatives should be handled with care, assuming they may have similar or other biological effects.
Conclusion
References
-
Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity - JOCPR. (URL: [Link])
-
Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: [Link])
-
This compound, 96% Purity, C15H14O3, 1 gram - CP Lab Safety. (URL: [Link])
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (URL: [Link])
-
4-BIPHENYL CARBOXYLIC ACID - SD Fine-Chem. (URL: [Link])
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])
-
BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (URL: [Link])
-
4-(3-methoxyphenyl)benzoic Acid suppliers and producers - BuyersGuideChem. (URL: [Link])
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
4-(4-methoxyphenyl)-benzoic acid - 725-14-4, C14H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
-
Benzoic acid, 4-methoxy-, methyl ester - the NIST WebBook. (URL: [Link])
-
Benzoic acid, 3-methoxy-4-methyl- - the NIST WebBook. (URL: [Link])
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google P
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC - NIH. (URL: [Link])
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. (URL: [Link])
-
IR spectra prediction - Cheminfo.org. (URL: [Link])
-
(4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem. (URL: [Link])
-
Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... - ResearchGate. (URL: [Link])
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])
-
esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. (URL: [Link])
-
Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (URL: [Link])
-
Benzoic acid, 4-methyl- - the NIST WebBook. (URL: [Link])
-
Infrared spectra prediction - Cheminfo.org. (URL: [Link])
-
4-methoxy-3-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid - Optional[FTIR] - Spectrum. (URL: [Link])
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (URL: [Link])
-
IR spectrum of the product 4-hydroxybenzoic acid. - ResearchGate. (URL: [Link])
-
An outstanding catalyst for the oxygen-mediated oxidation of arylcarbinols, arylmethylene and arylacetylene compounds - Supporting Information. (URL: [Link])
-
Exploring 4-Methylbenzoic Acid: Properties, Applications, and Industrial Significance. (URL: [Link])
-
Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem - NIH. (URL: [Link])
-
A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. … - ResearchGate. (URL: [Link])
Sources
- 1. 4-Methoxy-3-methylbenzoic Acid | C9H10O3 | CID 2759583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-methoxyphenyl)benzoic Acid | C14H12O3 | CID 2759551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. usbio.net [usbio.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. Benzoic acid, 4-methyl- [webbook.nist.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
4-(4-Methoxyphenyl)-3-methylbenzoic acid CAS number 108478-59-7
An In-Depth Technical Guide to 4-(4-Methoxyphenyl)-3-methylbenzoic acid (CAS: 108478-59-7)
Abstract
This compound is a biaryl carboxylic acid derivative whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. As a substituted biphenyl, it serves as a valuable scaffold and synthetic intermediate for the development of more complex molecules. The biaryl structure is a common pharmacophore in many biologically active compounds, suggesting potential applications in drug discovery. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, mechanistic insights, methods for structural elucidation, and a discussion of its potential applications and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize this compound in their work.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is essential for experimental planning, including solvent selection, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 108478-59-7 | [1][2][][4][5] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][][4][6] |
| Molecular Weight | 242.27 g/mol | [1][4][5][6] |
| Synonyms | 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylic acid | [][5] |
| Purity | Typically available at ≥96% | [7] |
| Storage Temperature | -20°C for long-term storage | [4][6] |
| Shipping Temperature | Ambient | [4][6] |
Synthesis and Mechanistic Insights
The construction of the C-C bond between the two aromatic rings is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the most efficient and widely adopted method for creating such biaryl linkages due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[8][9][10]
Retrosynthetic Analysis & Proposed Workflow
A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aryl rings. This identifies 4-bromo-3-methylbenzoic acid and 4-methoxyphenylboronic acid as suitable starting materials for a palladium-catalyzed Suzuki-Miyaura coupling. This approach is highly effective as it allows for the convergent assembly of the complex biaryl structure from simpler, commercially available precursors.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable method for the synthesis of this compound. The causality behind each component is critical: the palladium complex is the catalyst, the phosphine ligand stabilizes the active catalytic species, the base activates the boronic acid and neutralizes the acid produced, and the solvent system ensures all components are in the proper phase for reaction.
Materials:
-
4-Bromo-3-methylbenzoic acid (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium Carbonate [K₂CO₃] (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Ethyl Acetate (for extraction)
-
1 M Hydrochloric Acid (for acidification)
-
Brine (for washing)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-3-methylbenzoic acid, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate small vial, dissolve the Palladium(II) Acetate and Triphenylphosphine in a small amount of toluene. Stir for 5-10 minutes until a homogenous catalyst solution forms. The ligand is crucial for stabilizing the Pd(0) active species.
-
Solvent Addition: Add toluene and water to the main reaction flask in a 4:1 ratio. The aqueous phase is necessary for dissolving the inorganic base and facilitating the transmetalation step.
-
Initiation: Add the catalyst solution to the reaction flask.
-
Reaction Execution: Heat the mixture to reflux (approximately 85-95°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate to dissolve the organic product.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Slowly cool to room temperature, then in an ice bath, to induce crystallization.
-
Filter the purified crystals and wash with a small amount of cold solvent.
-
Dry the final product under vacuum.
-
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Structural Elucidation and Characterization
Following synthesis, confirming the structure and purity of this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic data based on the compound's structure and known values for similar functional groups.[11][12][13]
| Technique | Expected Data |
| ¹H NMR | ~12.0-13.0 ppm: broad singlet, 1H (COOH); ~7.0-8.0 ppm: multiplet, 7H (aromatic protons); ~3.8 ppm: singlet, 3H (OCH₃); ~2.4 ppm: singlet, 3H (Ar-CH₃). |
| ¹³C NMR | ~170 ppm: C=O (acid); ~160 ppm: C-O (methoxy-aryl); ~120-145 ppm: Aromatic carbons; ~55 ppm: OCH₃; ~20 ppm: Ar-CH₃. |
| IR (Infrared) | ~2500-3300 cm⁻¹: broad O-H stretch (acid); ~1680-1710 cm⁻¹: C=O stretch (acid); ~1600, 1500 cm⁻¹: C=C stretches (aromatic); ~1250 cm⁻¹: C-O stretch (ether). |
| Mass Spec (MS) | [M+H]⁺: ~243.0965; [M-H]⁻: ~241.0819. |
Applications in Research and Drug Development
The Biaryl Motif in Medicinal Chemistry
The biaryl scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. This motif provides a rigid, well-defined three-dimensional structure that can effectively orient functional groups to interact with biological targets such as enzymes and receptors. Derivatives of biaryl carboxylic acids have shown promise as anti-inflammatory and analgesic agents.[9]
Potential Therapeutic Relevance
While specific biological activity for this compound is not extensively documented, its structural features suggest several avenues for exploration:
-
Anti-inflammatory Agents: Similar biaryl structures have been designed as inhibitors of enzymes like COX-1 and COX-2.[9]
-
Anticancer Research: Methoxy-substituted aromatic compounds, such as chalcones, have demonstrated cytotoxic activity against various cancer cell lines, making this compound a potential starting point for novel anticancer agents.[14]
-
Synthetic Building Block: Its carboxylic acid and aromatic rings serve as versatile chemical handles for further modification, enabling its use in the creation of diverse compound libraries for high-throughput screening. Isomeric structures like 3-Methoxy-4-methylbenzoic acid are known intermediates for drugs such as Zafirlukast and Finerenone, highlighting the value of this structural class.[15][16]
Caption: Logical flow from core scaffold to potential applications.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize risk. The following guidelines are based on safety data for structurally similar benzoic acid derivatives.[17][18][19][20]
Hazard Identification
-
May cause respiratory irritation if inhaled as dust.[20][21]
-
Avoid formation of dust and aerosols.[17]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear safety glasses with side-shields or goggles.[17]
-
Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Handle in accordance with good industrial hygiene and safety practices.[17]
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[17]
-
For long-term stability and to preserve purity, store at -20°C.[4][6]
Conclusion
This compound, CAS 108478-59-7, is a valuable chemical entity for the scientific community. Its synthesis is reliably achieved through the robust Suzuki-Miyaura cross-coupling, a cornerstone of modern organic chemistry. Its biaryl structure makes it an attractive scaffold for medicinal chemistry, with potential applications spanning anti-inflammatory, analgesic, and oncological research. This guide provides the foundational knowledge—from synthesis protocols and mechanistic understanding to safety and handling—required for researchers to confidently incorporate this compound into their discovery and development workflows.
References
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. (n.d.). Journal of the American Chemical Society - ACS Publications.
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.
- This compound | 108478-59-7. (n.d.). Appchem.
- Safety Data Sheet. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- This compound. (n.d.). SynHet.
- This compound - CAS 108478-59-7. (n.d.). BOC Sciences.
- 429217 this compound CAS: 108478-59-7. (n.d.).
- SAFETY DATA SHEET. (2021).
- SAFETY DATA SHEET. (2015). Harper College.
- 108478-59-7 | this compound. (n.d.). ChemScene.
- Material Safety Data Sheet. (n.d.). SIGMA-ALDRICH.
- Supporting Information. (n.d.).
- This compound - Data Sheet. (n.d.). United States Biological.
- 4-(3-methoxyphenyl)benzoic Acid | C14H12O3 | CID 2759551. (n.d.). PubChem.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem.
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. (n.d.). MDPI.
- 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound, 96% Purity, C15H14O3, 1 gram. (n.d.). CP Lab Safety.
- 3 Methoxy 4 methyl Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd.
Sources
- 1. appchemical.com [appchemical.com]
- 2. This compound [synhet.com]
- 4. usbio.net [usbio.net]
- 5. chemscene.com [chemscene.com]
- 6. usbio.net [usbio.net]
- 7. calpaclab.com [calpaclab.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. srinichem.com [srinichem.com]
- 16. chemixl.com [chemixl.com]
- 17. westliberty.edu [westliberty.edu]
- 18. fishersci.com [fishersci.com]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
- 20. gustavus.edu [gustavus.edu]
- 21. 4-(3-methoxyphenyl)benzoic Acid | C14H12O3 | CID 2759551 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(4-Methoxyphenyl)-3-methylbenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid
Introduction
Biphenyl carboxylic acids are a cornerstone of modern medicinal chemistry and materials science, serving as crucial intermediates and core structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their rigid, well-defined geometry allows for precise spatial positioning of functional groups, making them ideal scaffolds for interacting with biological targets. This guide provides a comprehensive technical overview of the synthesis of a specific derivative, this compound, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations that inform an efficient and successful synthesis.
Retrosynthetic Analysis and Strategic Planning
The logical approach to designing a synthesis for a biaryl compound like this compound is to disconnect the molecule at the pivotal carbon-carbon bond linking the two aromatic rings. This retrosynthetic analysis reveals the Suzuki-Miyaura cross-coupling as the most direct and efficient strategy, for which it has become a foundational reaction in modern organic synthesis.[3][4]
The disconnection can be conceptualized in two ways, leading to two potential synthetic routes:
-
Route A: Disconnecting as shown suggests a coupling between a 4-halo-3-methylbenzoic acid derivative and a 4-methoxyphenylboron species.
-
Route B: The alternative disconnection points to a reaction between a 4-haloanisole derivative and a 3-methyl-4-boronobenzoic acid species.
While both routes are chemically viable, Route A is often preferred from a practical standpoint due to the commercial availability and stability of the key starting materials: 4-bromo-3-methylbenzoic acid and 4-methoxyphenylboronic acid . This guide will focus on the detailed execution of this superior pathway.
Caption: Retrosynthetic analysis of the target molecule.
The Suzuki-Miyaura Coupling: Mechanistic Insights
The widespread adoption of the Suzuki-Miyaura reaction stems from its mild conditions, tolerance of diverse functional groups, and the generation of non-toxic, easily removable boron byproducts.[3][5] The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a more stable palladium(II) precatalyst.[4] The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-3-methylbenzoic acid), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its aryl group (4-methoxyphenyl) to the Pd(II) center, displacing the halide. The base is critical for activating the boronic acid and facilitating this step.[3]
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Optimization of Reaction Parameters
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of several key parameters. The following table summarizes typical conditions and provides insights into their roles, drawing from established protocols for similar biaryl syntheses.[1][6][7][8]
| Parameter | Common Choices | Rationale and Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Pd(PPh₃)₄ (Tetrakis) is often used directly as a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that requires a ligand (e.g., PPh₃, SPhos) and is reduced in situ. Pd/C is a heterogeneous catalyst that offers simplified purification but may require higher temperatures or longer reaction times.[6] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KOH | The base is crucial for activating the boronic acid to form the more nucleophilic boronate species. K₂CO₃ and Na₂CO₃ are cost-effective and widely used.[1][9] Stronger bases like K₃PO₄ may be needed for less reactive substrates. The choice of base can also prevent side reactions like protodeboronation.[3] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DME/H₂O, EtOH/H₂O | A biphasic solvent system is standard. The organic solvent (e.g., Toluene, Dioxane) solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[1][6] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | The reaction is typically heated to reflux to drive the oxidative addition step, which is often the slowest part of the cycle. The specific temperature depends on the solvent system and the reactivity of the aryl halide.[1][7] |
| Stoichiometry | Arylboronic Acid (1.1 - 1.5 eq.) | A slight excess of the boronic acid is used to ensure complete consumption of the more valuable aryl halide and to compensate for any potential homocoupling or protodeboronation side reactions. |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 4-bromo-3-methylbenzoic acid and 4-methoxyphenylboronic acid. It is a representative procedure synthesized from established methodologies.[1][6][9]
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Eq. |
| 4-Bromo-3-methylbenzoic acid | 215.04 | 2.15 g | 10.0 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.82 g | 12.0 mmol | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 347 mg | 0.3 mmol | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 mmol | 3.0 |
| Toluene | - | 40 mL | - | - |
| Ethanol | - | 10 mL | - | - |
| Deionized Water | - | 10 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (2.15 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Solvent Addition: Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL).
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn dark. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is generally complete within 12-16 hours.
-
Workup - Phase Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.
-
Workup - Acidification: Isolate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous solution to a pH of ~2 using 2M hydrochloric acid (HCl). A precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 20 mL) to remove any inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Conclusion
The synthesis of this compound is reliably and efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method stands out for its high functional group tolerance, mild reaction conditions, and the use of stable, commercially available starting materials. By understanding the underlying catalytic cycle and the critical role of each reaction component—catalyst, base, and solvent—researchers can effectively troubleshoot and optimize the synthesis for high yield and purity. The protocol provided in this guide serves as a robust starting point for laboratory-scale preparation, enabling the advancement of research and development in fields that rely on this important class of biaryl compounds.
References
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- 2-Biphenylcarboxylic acid synthesis. ChemicalBook.
- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C - RSC Publishing.
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
- METHYL 4'-METHOXYBIPHENYL-4-CARBOXYL
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. myjurnal.my.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. ikm.org.my [ikm.org.my]
- 9. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Solubility Profile of 4-(4-Methoxyphenyl)-3-methylbenzoic acid
Introduction
4-(4-Methoxyphenyl)-3-methylbenzoic acid is a biaryl carboxylic acid with a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol [1]. Its structure, featuring a carboxylic acid group, a methyl group, and a methoxyphenyl moiety, suggests its potential utility as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). In the realm of drug discovery and development, a thorough understanding of a compound's solubility is paramount. Solubility dictates the bioavailability of a drug, influences its formulation strategies, and impacts its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of this compound. It combines theoretical predictions with detailed, field-proven experimental protocols to ensure scientific integrity and practical applicability.
Part 1: Predicted Physicochemical Properties and Initial Assessment
Prior to embarking on extensive experimental work, in silico prediction of key physicochemical properties provides a valuable starting point. For this compound, the presence of the carboxylic acid group is the most significant determinant of its pH-dependent solubility.
Predicted Properties of this compound and Structurally Related Compounds:
| Property | This compound (Predicted) | 4-Methoxybenzoic Acid (Experimental) | 3-Methylbenzoic Acid (Experimental) |
| pKa | ~4.0 - 4.5 | 4.47[2] | 4.27 |
| LogP | ~3.5 - 4.0 | 1.96[2] | 2.43 |
| Aqueous Solubility | Low (likely < 0.1 mg/mL) | 0.3 g/L (300 mg/L) at 20°C[3][4] | 0.96 g/L at 25°C |
Note: Predicted values for the target compound are estimated based on its structure and data from analogous compounds. The accuracy of pKa prediction using computational methods like the PM6 semiempirical method generally falls within a mean absolute difference of 0.7-1.0 pH units for carboxylic acids[5][6].
The carboxylic acid moiety, with a predicted pKa in the range of 4.0-4.5, indicates that this compound will be poorly soluble in acidic environments (like the stomach) where it exists predominantly in its neutral, protonated form. Conversely, in neutral to basic environments (such as the small intestine), it will deprotonate to form a more soluble carboxylate anion. The relatively high predicted LogP suggests a lipophilic nature, which often correlates with low aqueous solubility.
Part 2: Experimental Determination of the Solubility Profile
A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound. The following sections detail the gold-standard methodologies.
Thermodynamic (Equilibrium) Aqueous Solubility
The definitive measure of a compound's solubility is its thermodynamic or equilibrium solubility, which represents the saturation concentration of the compound in a solvent at equilibrium. The shake-flask method is the most reliable technique for this determination and is described in OECD Guideline 105[7][8][9][10].
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a series of glass vials containing a precise volume of purified water (or buffer of a specific pH). The presence of excess solid is crucial to ensure saturation[11].
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 25°C or 37°C for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical[12][13].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to permit the undissolved solid to sediment. Subsequently, clarify the supernatant by centrifugation or filtration (using a filter material that does not adsorb the compound, such as PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
pH-Solubility Profile
For an ionizable compound like this compound, solubility is highly dependent on pH. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship[14][15][16][17].
Equation: pH = pKa + log ([A⁻]/[HA]) Where [A⁻] is the concentration of the ionized form (carboxylate) and [HA] is the concentration of the neutral form (carboxylic acid).
A pH-solubility profile is generated by determining the solubility at various pH values that are physiologically relevant (e.g., pH 1.2, 4.5, 6.8). This is typically achieved by performing the shake-flask method using a series of buffers. The resulting data reveals the pH at which solubility begins to increase, which is critical for predicting gastrointestinal absorption[18][19]. For carboxylic acids, a significant increase in solubility is expected as the pH rises above the pKa[20].
Solubility in Biorelevant Media
To better predict in vivo performance, solubility should be assessed in media that simulate the conditions of the gastrointestinal tract. These media contain bile salts and phospholipids that can enhance the solubility of poorly soluble drugs[21].
-
Simulated Gastric Fluid (SGF): Typically a 0.1 N HCl solution with a pH of 1.2, SGF simulates the fasted state of the stomach[22][23].
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium has a pH of 6.5 and contains sodium taurocholate and lecithin to mimic the fasted small intestine[24][25][26][27].
-
Fed State Simulated Intestinal Fluid (FeSSIF): With a lower pH of 5.0 and higher concentrations of bile salts and lecithin, FeSSIF simulates the post-meal intestinal environment[24][26].
Protocol: Biorelevant Media Solubility
The shake-flask method is employed, substituting the aqueous buffer with the prepared biorelevant medium (SGF, FaSSIF, or FeSSIF). The analysis remains the same, though matrix effects from the media components must be accounted for during HPLC method validation.
Preparation of FaSSIF (pH 6.5)[25][26]:
-
Prepare Blank FaSSIF Buffer: Dissolve 1.74 g of NaOH, 19.77 g of NaH2PO4·H2O, and 30.93 g of NaCl in 5 L of purified water. Adjust the pH to 6.5.
-
Prepare FaSSIF: Dissolve 3.3 g of sodium taurocholate in 500 mL of the blank buffer. In a separate container, create an emulsion of lecithin in methylene chloride (100 mg/mL). Add 11.8 mL of this emulsion to the buffer. Remove the methylene chloride under vacuum to obtain a clear solution. Adjust the final volume to the target with the blank buffer. A simplified method involves dissolving sodium taurocholate and lecithin directly in the buffer with vigorous stirring, avoiding the use of methylene chloride[24].
Part 3: Analytical Quantification
An accurate and robust analytical method is essential for quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose[28][29].
Protocol: HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a common starting point for small molecules of this nature[30].
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The acidic mobile phase ensures the carboxylic acid is protonated for good peak shape.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (determined by a UV scan) is standard.
-
Calibration: A calibration curve must be generated using standards of known concentration to ensure accurate quantification. The method should be validated for linearity, accuracy, and precision.
Part 4: Data Summary and Interpretation
All quantitative solubility data should be compiled into a clear, structured table for easy comparison and interpretation.
Summary of Solubility Data for this compound:
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Purified Water | ~3-4 (unbuffered) | 25 | Experimental Value | Calculated Value |
| 0.1 N HCl (SGF) | 1.2 | 37 | Experimental Value | Calculated Value |
| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value |
| FaSSIF | 6.5 | 37 | Experimental Value | Calculated Value |
| Phosphate Buffer | 7.4 | 37 | Experimental Value | Calculated Value |
| FeSSIF | 5.0 | 37 | Experimental Value | Calculated Value |
| Ethanol | N/A | 25 | Experimental Value | Calculated Value |
| DMSO | N/A | 25 | Experimental Value | Calculated Value |
Interpretation: The solubility data will provide a comprehensive picture of the compound's behavior. Low solubility in SGF and higher solubility in FaSSIF and FeSSIF would be expected, suggesting that dissolution and absorption are more likely to occur in the small intestine. The difference between FaSSIF and FeSSIF solubility will indicate potential food effects on the drug's bioavailability. Solubility in organic solvents like ethanol and DMSO is valuable for developing stock solutions for in vitro screening and for potential formulation approaches.
References
-
OECD 105 - Water Solubility - Situ Biosciences. [Link]
-
Test No. 105: Water Solubility - OECD iLibrary. [Link]
-
Test No. 105: Water Solubility - OECD. [Link]
-
OECD 105 - Water Solubility Test at 20°C - Analytice. [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. [Link]
-
A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride - Dissolution Technologies. [Link]
-
Bio-relevant Dissolution Media Development. [Link]
-
Dissolution Media Simulating Fasted and Fed States. [Link]
-
New Substances Notification Regulations (Chemicals and Polymers): Guidelines. [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]
-
The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. [Link]
-
pH-solubility profiles or organic carboxylic acids and their salts - PubMed. [Link]
-
How can I prepare the simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) in vitro? - ResearchGate. [Link]
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]
-
What is FaSSIF? - Biorelevant.com. [Link]
-
2.4.10. Simulated Gastric Fluid (SGF) Stability - Bio-protocol. [Link]
-
Thermodynamic solubility - PCBIS. [Link]
-
Table S1. Preparation of simulated solutions: simulated saliva fluid (SSF), simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. [Link]
-
Computer-Assisted Method Development for Small and Large Molecules - LCGC International. [Link]
-
Supporting Information - Digital CSIC. [Link]
-
Chapter 3. Pharmacokinetics - AccessPhysiotherapy. [Link]
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. [Link]
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - Scientific Reports. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures - MDPI. [Link]
-
Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K - ResearchGate. [Link]
-
4-Methoxybenzoic acid - PubChem. [Link]
-
3-Methoxy-4-methylbenzoic acid - ChemBK. [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. [Link]
-
Prediction of pKa values using the PM6 semiempirical method - PMC. [Link]
-
Solubility of Organic Compounds. [Link]
-
4-(3-methoxyphenyl)benzoic Acid - PubChem. [Link]
-
4-Methoxy-3-methylbenzoic Acid - PubChem. [Link]
-
pKa Prediction - Rowan Documentation. [Link]
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC. [Link]
-
pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]
-
Solubility of 4-Methylbenzoic Acid between 288 K and 370 K - ResearchGate. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 4. 4-Methoxybenzoic acid, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. mdpi.com [mdpi.com]
- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 17. microbenotes.com [microbenotes.com]
- 18. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 19. researchgate.net [researchgate.net]
- 20. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. digital.csic.es [digital.csic.es]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. walshmedicalmedia.com [walshmedicalmedia.com]
- 26. dissolutiontech.com [dissolutiontech.com]
- 27. biorelevant.com [biorelevant.com]
- 28. pharmasalmanac.com [pharmasalmanac.com]
- 29. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bioanalysis-zone.com [bioanalysis-zone.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 4-(4-Methoxyphenyl)-3-methylbenzoic acid. Drawing upon established knowledge of structurally related biphenyl and benzoic acid derivatives, this document outlines the scientific rationale for investigating its anti-inflammatory and anti-cancer properties. We present detailed, field-proven experimental protocols for the in-vitro validation of these activities, alongside a discussion of in-silico methods for predicting its pharmacokinetic and toxicological profile. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to unlock the therapeutic promise of this compound.
Introduction: The Promise of Biphenyl Carboxylic Acids
Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. The inherent structural rigidity of the biphenyl moiety, combined with the versatile reactivity of the carboxylic acid group, allows for the creation of diverse molecular architectures with tailored biological functions. This unique combination has spurred extensive research into their potential as anti-inflammatory, anti-cancer, antimicrobial, and antioxidant agents.
This compound, a specific derivative within this class, presents a compelling case for investigation. Its structure, featuring a methoxy-substituted phenyl ring coupled with a methyl-substituted benzoic acid, suggests the potential for favorable interactions with biological targets implicated in inflammatory and oncogenic pathways. This guide will delve into the scientific basis for this hypothesis and provide the practical tools necessary for its empirical validation.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 108478-59-7 | [1] |
| Molecular Formula | C15H14O3 | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)OC | N/A |
Predicted Biological Activities and Mechanistic Rationale
While direct experimental data on this compound is limited, a substantial body of literature on analogous compounds provides a strong foundation for predicting its biological activities.
Potential Anti-Inflammatory Activity
The biphenyl scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade. Furthermore, some benzoic acid derivatives have been shown to modulate the production of pro-inflammatory cytokines.
-
Hypothesized Mechanism: It is postulated that this compound may exert anti-inflammatory effects by inhibiting COX-1 and/or COX-2 enzymes, or by modulating inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The methoxy and methyl substitutions on the biphenyl rings may influence the compound's binding affinity and selectivity for these targets. Studies on other biphenyl derivatives have demonstrated potent anti-inflammatory effects in animal models.[2][3]
Potential Anti-Cancer Activity
Numerous benzoic acid and biphenyl derivatives have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[4][5][6] The proposed mechanisms are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
-
Hypothesized Mechanism: this compound may exhibit anti-cancer activity by inducing apoptosis through caspase activation, as has been observed with other benzoic acid derivatives.[4] It could also potentially arrest the cell cycle at specific checkpoints, preventing uncontrolled cell proliferation. Furthermore, the biphenyl scaffold might enable the compound to interact with and inhibit the activity of protein kinases or other enzymes that are dysregulated in cancer cells. The substitution pattern on the aromatic rings is crucial for determining the potency and selectivity of its anti-cancer effects.
In-Silico Prediction of Pharmacokinetics and Toxicity (ADMET)
Before embarking on extensive in-vitro and in-vivo studies, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides a valuable, cost-effective initial assessment of a compound's drug-likeness.[7][8][9] Various computational tools and web servers can predict these properties based on the compound's chemical structure.
Workflow for In-Silico ADMET Prediction:
Caption: In-silico ADMET prediction workflow.
Key Parameters to Evaluate:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition (cardiotoxicity), AMES mutagenicity, carcinogenicity.
These in-silico predictions can guide lead optimization efforts by identifying potential liabilities early in the drug discovery process.
Experimental Protocols for Biological Activity Validation
The following section provides detailed, step-by-step protocols for the in-vitro evaluation of the predicted anti-inflammatory and anti-cancer activities of this compound.
Assessment of Anti-Inflammatory Activity
4.1.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a primary indicator of anti-inflammatory potential, as NO is a key inflammatory mediator produced by activated macrophages.
Experimental Workflow:
Caption: Workflow for NO inhibition assay.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
4.1.2. Cytotoxicity Assessment (MTT Assay)
It is crucial to ensure that the observed reduction in NO is not due to cytotoxicity. The MTT assay assesses cell viability.
Protocol:
-
Follow steps 1-4 of the NO inhibition protocol.
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Assessment of Anti-Cancer Activity
4.2.1. In-Vitro Cytotoxicity Screening against Cancer Cell Lines
This initial screening determines the compound's ability to inhibit the growth of various cancer cell lines.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).
-
A549: Human lung carcinoma.
-
HCT116: Human colorectal carcinoma.
Protocol (MTT Assay):
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.
-
MTT Assay: Perform the MTT assay as described in section 4.1.2.
-
Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each cell line.
4.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
Experimental Workflow:
Caption: Workflow for apoptosis detection.
Protocol:
-
Treatment: Treat the cancer cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial investigation of the biological activities of this compound. Based on the established pharmacology of its structural class, this compound holds significant promise as a potential anti-inflammatory and anti-cancer agent. The detailed experimental protocols and in-silico prediction strategies outlined herein offer a robust starting point for its preclinical evaluation.
Future research should focus on elucidating the precise molecular mechanisms of action, including target identification and pathway analysis. Should in-vitro studies yield promising results, subsequent in-vivo efficacy and safety studies in appropriate animal models will be warranted to further explore the therapeutic potential of this novel compound.
References
-
Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]
-
Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]
-
ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Nature Reviews Drug Discovery. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
-
Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]
-
Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. National Institutes of Health. [Link]
-
An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. PubMed. [Link]
-
Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. National Institutes of Health. [Link]
-
Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. National Institutes of Health. [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
-
ADMETlab 3.0. CBDD-Group. [Link]
-
ChemProp multi-task models for predicting ADME properties in the Polaris challenge. ChemRxiv. [Link]
-
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. PubMed. [Link]
-
In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers. [Link]
-
Is there a way to obtain ADMET-related experimental values for a specific compound?. ResearchGate. [Link]
-
RIFM fragrance ingredient safety assessment, ethyl p-anisate, CAS registry number 94-30-4. ScienceDirect. [Link]
-
Evaluation of two in silico programs for predicting mutagenicity and carcinogenicity potential for 4-methylimidazole (4-MeI) and known metabolites. ToxStrategies. [Link]
-
In Silico ADME/Tox Comes of Age: Twenty Years Later. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
- 9. audreyli.com [audreyli.com]
Discovery and history of 4-(4-Methoxyphenyl)-3-methylbenzoic acid
An In-Depth Technical Guide to 4-(4-Methoxyphenyl)-3-methylbenzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a biphenyl carboxylic acid derivative of significant interest to the scientific community. While a detailed historical account of its specific discovery is not extensively documented, its structural motif is central to numerous pharmacologically active compounds. This document outlines its physicochemical properties, proposes a robust and widely adopted synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, and details the necessary analytical techniques for its characterization. Furthermore, by examining structurally related compounds, this guide explores the potential biological activities and therapeutic applications of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction and Significance
This compound belongs to the class of biphenyl carboxylic acids, a structural scaffold considered "privileged" in medicinal chemistry.[1] The biphenyl moiety provides a rigid, tunable framework, while the carboxylic acid group offers a versatile handle for chemical modification and interaction with biological targets. This combination has led to the development of numerous drugs with a wide range of therapeutic applications, including anti-inflammatory, antihypertensive, and anticancer agents.[1][2]
The specific substitution pattern of this compound—a methoxy group on one phenyl ring and a methyl and carboxylic acid group on the other—suggests potential for nuanced biological activity. The methoxy group can influence metabolic stability and receptor binding, making this compound a valuable building block for creating novel therapeutic agents.[3] This guide serves as a foundational resource for scientists looking to synthesize, characterize, and investigate the potential of this molecule.
Physicochemical and Structural Data
A summary of the key identifiers and properties for this compound is presented below. This data is essential for laboratory handling, analytical characterization, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 108478-59-7 | [4] |
| Molecular Formula | C₁₅H₁₄O₃ | [4] |
| Molecular Weight | 242.27 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Purity | ≥96% | [5] |
Synthesis Methodology: A Rationale-Driven Approach
The construction of the C-C bond between the two aryl rings is the critical step in synthesizing this compound. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for this transformation due to its high efficiency, excellent functional group tolerance, and broad substrate scope.[7][8] This approach is superior to older methods like Ullmann condensation, which often require harsh reaction conditions.[1]
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the coupling of 4-Bromo-3-methylbenzoic acid with (4-methoxyphenyl)boronic acid .
Rationale for Reagent Selection:
-
4-Bromo-3-methylbenzoic acid (Aryl Halide): The bromo-substituted benzoic acid is chosen for its optimal reactivity in palladium-catalyzed coupling reactions—more reactive than chloro-derivatives but more stable and less expensive than iodo-derivatives. The carboxylic acid group can typically be used without a protecting group, streamlining the synthesis.
-
(4-methoxyphenyl)boronic acid (Boronic Acid): Boronic acids are stable, commercially available, and generally have low toxicity. The electron-donating methoxy group enhances the nucleophilicity of the arylboronic acid, facilitating the transmetalation step in the catalytic cycle.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: General workflow for synthesis via Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed for reproducibility.
-
Reaction Assembly:
-
To a Schlenk flask, add 4-Bromo-3-methylbenzoic acid (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Causality: The excess boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for activating the boronic acid for the transmetalation step. The catalyst loading is optimized for efficiency without excessive cost.
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., 4:1:1 ratio).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-18 hours).
-
-
Product Isolation (Work-up):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with an organic solvent like ethyl acetate.
-
Isolate the aqueous layer and acidify it with 2M hydrochloric acid (HCl) until a precipitate forms (pH ~2).
-
Causality: Acidification protonates the carboxylate salt, rendering the final product insoluble in the aqueous phase and causing it to precipitate.
-
-
Purification:
-
Collect the crude solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Dry the purified white solid under vacuum.
-
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following standard analytical techniques are required:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts, integration, and coupling patterns of the protons and carbons, confirming the successful formation of the biaryl bond and the presence of all functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (242.27 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be ≥96% for most research applications.[5]
-
Melting Point Analysis: To provide a physical constant for comparison with reference data.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is limited in public literature, the activities of structurally similar molecules provide a strong basis for inferring its potential applications.
-
Anti-inflammatory Activity: Many biphenyl carboxylic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs). The structural rigidity of the biphenyl scaffold is key for fitting into the active sites of enzymes like cyclooxygenase (COX).[9]
-
Anticancer Potential: The biphenyl motif is present in numerous compounds screened for anticancer activity.[2][10] These molecules can interfere with various cellular pathways involved in proliferation and survival.
-
Antihepatotoxic and Antioxidant Effects: p-Methoxy benzoic acid (p-Anisic acid), a related structure, has demonstrated significant antihepatotoxic activity, protecting liver cells from damage induced by toxins.[11] Furthermore, methoxylated phenolic compounds are known for their antioxidant properties.[3][12]
Hypothetical Mechanism of Action Diagram
This diagram illustrates a potential mechanism by which a biphenyl carboxylic acid derivative might exert anti-inflammatory effects through COX-2 inhibition.
Caption: Hypothetical inhibition of the COX-2 pathway by the title compound.
Conclusion and Future Directions
This compound is a structurally intriguing molecule with significant untapped potential. This guide provides a robust, rationale-based framework for its synthesis and characterization using the well-established Suzuki-Miyaura cross-coupling reaction. Based on the pharmacological activities of related biphenyl and methoxyphenyl derivatives, this compound represents a promising starting point for drug discovery programs targeting inflammation, cancer, and oxidative stress-related diseases. Future research should focus on the empirical evaluation of its biological activities in relevant in vitro and in vivo models to validate these hypotheses and uncover its full therapeutic potential.
References
-
Chen, J., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749-759. [Link]
-
Wang, Z., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1902-1907. [Link]
-
Zhao, Y., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic & Biomolecular Chemistry. [Link]
-
Wang, Z., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. ACS Publications. [Link]
-
Chen, J., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]
-
Chen, J., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed. [Link]
-
Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
-
Zhao, Y., et al. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing. [Link]
-
Deep, A., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research. [Link]
-
Wang, Z., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed. [Link]
-
CP Lab Safety. (n.d.). This compound, 96% Purity, C15H14O3, 1 gram. [Link]
-
Yamasaki, K., et al. (1983). The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. PubMed. [Link]
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
Chen, Y., et al. (2020). Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. PubMed. [Link]
-
Kumar, V., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PubMed Central. [Link]
-
Emco Dyestuff Pvt Ltd. (n.d.). 4-Methoxybenzoic Acid. [Link]
-
Gadgoli, C., & Mishra, S. H. (1999). Antihepatotoxic activity of p-methoxy benzoic acid from Capparis spinosa. PubMed. [Link]
-
de Oliveira, R. S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Antihepatotoxic activity of p-methoxy benzoic acid from Capparis spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid via Suzuki-Miyaura Cross-Coupling
Introduction
The biaryl motif is a fundamental structural core in numerous pharmacologically active compounds, natural products, and advanced materials.[1] The synthesis of substituted biaryls, therefore, remains a critical endeavor in medicinal and materials chemistry. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(4-methoxyphenyl)-3-methylbenzoic acid, a valuable biaryl carboxylic acid scaffold.
The chosen synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its reliability, mild reaction conditions, and exceptional tolerance of various functional groups.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] Here, we detail the coupling of 4-bromo-3-methylbenzoic acid with 4-methoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the process.
Reaction Scheme
The overall transformation is depicted below:
Caption: Palladium-catalyzed Suzuki-Miyaura coupling to form this compound.
Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Molecular Wt. | Amount (mg) | Moles (mmol) | Molar Eq. | Supplier/Grade |
| 4-Bromo-3-methylbenzoic acid | 215.04 g/mol | 1075 | 5.0 | 1.0 | Sigma-Aldrich, ≥98% |
| 4-Methoxyphenylboronic acid | 151.96 g/mol | 912 | 6.0 | 1.2 | Combi-Blocks, ≥97% |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 173 | 0.15 | 0.03 (3 mol%) | Strem Chemicals, 99% |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 1590 | 15.0 | 3.0 | Fisher, ACS Grade |
| 1,4-Dioxane | - | 40 mL | - | - | Acros, Anhydrous |
| Deionized Water | - | 10 mL | - | - | In-house |
| Ethyl Acetate (EtOAc) | - | ~150 mL | - | - | VWR, ACS Grade |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - | - | In-house |
| Saturated Brine Solution | - | ~30 mL | - | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - | Alfa Aesar, 99.5% |
Step-by-Step Synthesis Procedure
-
Inert Atmosphere Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen or argon gas. This ensures that moisture and oxygen, which can degrade the catalyst, are excluded.
-
Reagent Addition: To the flask, add 4-bromo-3-methylbenzoic acid (1075 mg, 5.0 mmol), 4-methoxyphenylboronic acid (912 mg, 6.0 mmol), and sodium carbonate (1590 mg, 15.0 mmol).
-
Catalyst Addition: Briefly remove the condenser and add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol). The bright yellow color of the catalyst is a key indicator.
-
Solvent Addition & Degassing: Add the solvent system, consisting of 1,4-dioxane (40 mL) and deionized water (10 mL). Purge the resulting suspension with nitrogen or argon for 15-20 minutes by bubbling the gas through the liquid. This step is critical to remove dissolved oxygen.[4]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) using an oil bath.[4] Maintain vigorous stirring under the inert atmosphere.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of the crude reaction mixture and spot it against the starting material (4-bromo-3-methylbenzoic acid). A suitable mobile phase is 20-30% ethyl acetate in hexanes with 1% acetic acid. The reaction is typically complete within 4-12 hours, indicated by the disappearance of the starting aryl bromide spot.
-
Work-up - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of deionized water. Rinse the reaction flask with a small amount of ethyl acetate and add it to the funnel.
-
Work-up - pH Adjustment & Extraction: The product is a carboxylic acid, which will be deprotonated and soluble in the basic aqueous layer. To remove neutral organic impurities (like triphenylphosphine oxide), extract the aqueous layer twice with 25 mL portions of ethyl acetate. Discard the organic layers.
-
Work-up - Product Precipitation: Carefully acidify the aqueous layer to a pH of ~2 using 1 M HCl. The target product, this compound, will precipitate as a solid. The formation of a white or off-white solid should be observed.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water (2 x 15 mL) to remove inorganic salts.
-
Drying: Dry the product thoroughly under high vacuum to remove residual water and solvent. An overnight drying period is recommended. The expected yield is typically in the range of 80-95%.
Visualization of Experimental Workflow
The following diagram outlines the complete experimental procedure from setup to final product characterization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Justification of Reagents
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available Pd(0) source that is effective for a wide range of Suzuki couplings. The triphenylphosphine ligands provide stability to the complex while being labile enough to allow the reaction to proceed.
-
Base (Na₂CO₃): The base is essential for the transmetalation step. [5]Sodium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species without causing hydrolysis of other functional groups.
-
Solvent System (Dioxane/Water): A two-phase solvent system is often optimal. Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex. [6]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure by observing characteristic aromatic and methyl proton signals.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected: 242.27 g/mol ). [7]* Melting Point (MP): To assess the purity of the crystalline solid.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. By providing a clear, step-by-step procedure alongside the fundamental mechanistic rationale, this guide serves as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient production of this important biaryl building block.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Online] Available at: [Link]
-
Gao, F., et al. (2018). Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. ResearchGate. [Online] Available at: [Link]
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2010). ResearchGate. [Online] Available at: [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Online] Available at: [Link]
-
Nasrollahzadeh, M., et al. (2020). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. [Online] Available at: [Link]
-
Wikipedia. Suzuki reaction. [Online] Available at: [Link]
-
Singh, U., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Online] Available at: [Link]
-
Van der Eycken, J., et al. (2022). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. [Online] Available at: [Link]
-
Meng, G., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Online] Available at: [Link]
-
Al-Zaydi, K. M. (2011). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. [Online] Available at: [Link]
-
Reddit user discussion. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. [Online] Available at: [Link]
-
Kiran, Y. B. (2020). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. ResearchGate. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of biaryls. [Online] Available at: [Link]
-
Zhang, W., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Online] Available at: [Link]
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Online] Available at: [Link]
- Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
Shylesh, S., et al. (2010). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. [Online] Available at: [Link]
- Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
Horváth, G., et al. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open Archives. [Online] Available at: [Link]
-
SIELC Technologies. 4-Bromo-3-methylbenzoic acid. [Online] Available at: [Link]
Sources
Application Note: Comprehensive Characterization of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid
Introduction
4-(4-Methoxyphenyl)-3-methylbenzoic acid is a biphenyl carboxylic acid derivative, a class of compounds that holds significant interest in medicinal chemistry and materials science.[1] The structural motif, featuring two connected phenyl rings with varied substitutions, serves as a versatile scaffold in drug discovery.[1][2] Given its potential utility, rigorous analytical characterization is imperative to establish its identity, purity, and stability, which are critical parameters for researchers, scientists, and drug development professionals.
This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of this compound. It offers not just procedural steps but also the underlying scientific rationale for method selection and data interpretation, ensuring a robust and reliable analytical workflow.
Physicochemical Profile
A foundational understanding of the compound's properties is essential for analytical method development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 108478-59-7 | [3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [3][4] |
| Molecular Weight | 242.27 g/mol | [3] |
| Appearance | White to off-white powder (Typical for this class) | - |
| Purity | Typically available at ≥96% | [4] |
| Storage | Store at -20°C for long-term stability | [3] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating the target compound from impurities, degradants, and reaction by-products.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC (RP-HPLC) is the gold standard for purity assessment of non-volatile organic molecules like this compound. The method offers high resolution, sensitivity, and reproducibility. A C18 stationary phase provides excellent retention for the hydrophobic biphenyl core, while a polar mobile phase allows for efficient elution. UV detection is ideal due to the strong chromophoric nature of the aromatic rings.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Perform a further 1:10 dilution with the diluent to yield a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient Elution:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The method should be validated for linearity, accuracy, and precision as per ICH guidelines.
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for purity determination by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC. Due to the low volatility and high polarity of the carboxylic acid group, derivatization is mandatory to improve thermal stability and chromatographic peak shape.[6] Silylation is a common and effective derivatization strategy for carboxylic acids.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the sample into a GC vial.
-
Add 500 µL of a suitable solvent like pyridine or acetonitrile.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.[6]
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) is used to identify peaks corresponding to the derivatized parent compound and any impurities.
-
Mass spectra of impurity peaks are compared against spectral libraries (e.g., NIST) for tentative identification.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for impurity profiling by GC-MS.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. Data from related biphenyl and benzoic acid structures can help predict the expected spectral features.[1][9][10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or APT to distinguish CH/CH₃ from C/CH₂).
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Expected Spectral Data (in DMSO-d₆):
-
¹H NMR:
-
~12.9 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~7.9-7.2 ppm (m, 7H): Aromatic protons from both rings.
-
~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
~2.3 ppm (s, 3H): Methyl group protons (-CH₃).
-
-
¹³C NMR:
-
~167 ppm: Carboxylic acid carbonyl carbon.
-
~160-120 ppm: Aromatic carbons (12 distinct signals expected).
-
~55 ppm: Methoxy carbon.
-
~20 ppm: Methyl carbon.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. It is excellent for confirming the presence of the carboxylic acid and methoxy groups.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: FT-IR spectrometer with an ATR accessory.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16-32 scans to improve signal-to-noise ratio.
-
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Functional Group 3300-2500 (broad) O-H stretch Carboxylic Acid ~3050 C-H stretch Aromatic ~2950 C-H stretch Methyl/Methoxy ~1680 C=O stretch Carboxylic Acid (dimer) ~1600, ~1480 C=C stretch Aromatic Ring ~1250 C-O stretch Aryl Ether (asymmetric) ~1030 C-O stretch Aryl Ether (symmetric) | ~920 (broad) | O-H bend | Carboxylic Acid (dimer) |
Thermal Analysis
Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, decomposition temperature, and thermal stability.[11]
Experimental Protocol: DSC/TGA
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
-
Instrumentation and Conditions:
-
Instrument: Simultaneous TGA/DSC instrument or separate units.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30°C to 400°C at a rate of 10 K/min.[11]
-
-
Data Analysis:
-
DSC: The melting point is determined from the onset or peak of the endothermic event.
-
TGA: The thermogram shows weight loss as a function of temperature, indicating the onset of thermal decomposition.
-
Summary and Conclusion
The comprehensive characterization of this compound requires an orthogonal, multi-technique approach. HPLC provides definitive data on purity, while GC-MS is crucial for identifying potential volatile impurities. NMR and FT-IR spectroscopy work in concert to provide unambiguous structural confirmation. Finally, thermal analysis establishes key physical properties like melting point and thermal stability.
By employing the protocols detailed in this guide, researchers, scientists, and drug development professionals can generate a complete and reliable analytical profile of this compound, ensuring its suitability for downstream applications.
References
-
CP Lab Safety. (n.d.). This compound, 96% Purity, C15H14O3, 1 gram. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-methoxy-, 4-propylphenyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-(4-methoxyphenyl)-benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-methoxyphenyl)benzoic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(4-methoxy-3-methylphenyl)-4-nitrobenzoic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. Retrieved from [Link]
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
-
ResearchGate. (n.d.). Thermoanalytical curves of diazene at 10 K min −1 in dynamic air atmosphere. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of m-Toluic acid, 4-methoxyphenyl ester. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 3,4,5-trimetho- xybenzoic acid (1),.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]
-
Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 -. Retrieved from [Link]
-
MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]/2020/1/M1203)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. usbio.net [usbio.net]
- 4. calpaclab.com [calpaclab.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantification of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid
Abstract
This application note details a highly specific and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid. Developed for researchers, scientists, and drug development professionals, this protocol outlines a complete workflow, from sample preparation to data analysis, ensuring accuracy and reliability. The method utilizes a reversed-phase C18 column with UV detection, providing a linear response, high sensitivity, and excellent resolution from potential impurities. The scientific rationale behind each step is thoroughly explained to empower users to adapt and troubleshoot the method effectively.
Introduction
This compound is a bi-aryl carboxylic acid derivative whose structural motif is of interest in medicinal chemistry due to its presence in various pharmacologically active molecules. Accurate and reliable quantification of this compound is critical for a range of applications, including reaction monitoring, purity assessment in drug substance manufacturing, and stability studies.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful and widely accessible analytical technique ideally suited for this purpose. The presence of the conjugated aromatic rings in the analyte's structure provides strong chromophores, enabling sensitive detection by UV spectrophotometry. This document provides a comprehensive, step-by-step guide for the HPLC analysis of this compound, grounded in established chromatographic principles.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Rationale for HPLC Method Development |
| Chemical Structure | ![]() | The presence of two aromatic rings and a carboxylic acid group dictates its polarity and UV absorbance characteristics. The structure is sufficiently non-polar for reversed-phase chromatography. |
| Molecular Formula | C₁₅H₁₄O₃ | - |
| Molecular Weight | 242.27 g/mol | Essential for preparing standard solutions of known concentration. |
| Predicted pKa | ~4.5 | The acidic nature of the carboxylic acid group means its ionization state is pH-dependent. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 2 units below the pKa, keeping the analyte in its neutral, more retained form.[1][2] |
| Predicted UV max | ~254 nm | The conjugated aromatic system results in strong UV absorbance, making UV detection a suitable and sensitive choice. Benzoic acid derivatives typically exhibit strong absorbance around this wavelength.[3][4] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | This informs the choice of solvent for preparing stock and standard solutions, ensuring complete dissolution and compatibility with the reversed-phase mobile phase. |
HPLC Method Parameters & Rationale
The following method was developed to achieve optimal separation, peak shape, and sensitivity for this compound.
Chromatographic Conditions
| Parameter | Condition | Justification |
| HPLC System | Any standard HPLC system with a UV/PDA detector | The method is robust and transferable across standard commercially available instruments. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is the industry standard for reversed-phase chromatography, offering excellent retention for non-polar to moderately polar compounds like the target analyte. The dimensions provide a good balance between resolution, analysis time, and solvent consumption.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is used to acidify the mobile phase to a pH of approximately 2.8. This suppresses the ionization of the analyte's carboxylic acid group, leading to consistent retention times and sharp, symmetrical peaks by minimizing secondary interactions with the stationary phase.[1][2] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and good UV transparency. It provides efficient elution of the analyte from the C18 column. |
| Gradient | 60% B to 85% B over 7 min | A gradient elution is employed to ensure the analyte is eluted with a good peak shape within a reasonable timeframe, while also cleaning the column of any more strongly retained impurities. This is particularly useful for stability-indicating assays where degradation products with a wide range of polarities may be present.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times by controlling mobile phase viscosity and mass transfer kinetics. 30 °C is slightly above ambient to negate fluctuations in room temperature. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Detector | UV/PDA at 254 nm | The analyte exhibits strong absorbance at this wavelength, providing excellent sensitivity. A Photodiode Array (PDA) detector is recommended to confirm peak purity spectrally. |
| Run Time | 10 minutes | Allows for elution of the analyte and re-equilibration of the column for the next injection. |
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (PTFE or other solvent-compatible membrane)
Experimental Protocols
Standard Solution Preparation
Accuracy in standard preparation is paramount for quantitative analysis.
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask 15-20 times. This stock solution should be stored at 2-8 °C and is typically stable for up to one month.
-
-
Working Standard Solutions (e.g., 1-100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution using the mobile phase as the diluent.
-
For example, to prepare a 100 µg/mL standard, transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
-
Filter all working standards through a 0.45 µm syringe filter before placing them in autosampler vials.
-
Sample Preparation (from Solid Material)
The goal of sample preparation is to extract the analyte from the sample matrix and present it in a clean, filtered solution compatible with the HPLC system.[7][8]
-
Weighing: Accurately weigh a portion of the solid sample expected to contain the analyte into a suitable volumetric flask.
-
Dissolution: Add a measured volume of methanol (or a suitable solvent in which the analyte is soluble) to dissolve the sample.
-
Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution of the analyte.
-
Dilution: Dilute the sample to a final concentration within the calibration range using the mobile phase diluent.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[9]
HPLC System Setup and Analysis Workflow
The logical flow of the analysis ensures system suitability and data integrity.
Caption: HPLC analysis workflow from preparation to reporting.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (60% B) for at least 10-15 column volumes, or until a stable baseline is achieved.
-
System Suitability Test (SST): According to ICH and FDA guidelines, system suitability is a critical component of analytical procedure validation.[10][11] Perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). The system is deemed ready if the acceptance criteria in Section 5.1 are met.
-
Calibration Curve: Inject a blank (diluent) followed by the prepared calibration standards in increasing order of concentration.
-
Sample Analysis: Inject the prepared samples. It is good practice to run a check standard after every 10-15 sample injections to monitor system performance.
-
Data Processing: Integrate the peak corresponding to this compound. Construct a linear regression calibration curve by plotting peak area versus concentration. Determine the concentration of the analyte in the samples by interpolation from this curve.
Results and Discussion
System Suitability and Method Validation Parameters (Expected)
A fully validated method according to regulatory guidelines should demonstrate the following characteristics.[12]
| Parameter | Acceptance Criteria (ICH/FDA Guidance) | Purpose |
| System Precision | %RSD for Peak Area ≤ 2.0% (for n≥5) | Demonstrates the repeatability and precision of the analytical system. |
| Retention Time | %RSD for Retention Time ≤ 2.0% | Ensures consistent performance of the pump and column, critical for peak identification. |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A value greater than 2 can indicate undesirable secondary interactions between the analyte and the stationary phase, affecting integration and resolution.[13] |
| Theoretical Plates (N) | N > 2000 | A measure of column efficiency. Higher plate counts indicate sharper peaks and better separation performance.[13] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and detector response over a defined range. |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the experimental value to the true value. Typically assessed by spiking a known amount of analyte into a blank matrix. |
| Specificity | Peak is spectrally pure and resolved from other peaks (Resolution > 2) | Confirms that the signal being measured is solely from the analyte of interest, free from interference from impurities or matrix components. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, robust, and specific protocol for the quantitative analysis of this compound. The clear, step-by-step instructions and the scientific rationale behind the method development choices offer researchers a solid foundation for implementing this protocol. By adhering to the principles of system suitability and proper standard/sample preparation, users can achieve high-quality, reproducible data suitable for research, development, and quality control applications.
References
-
Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]
-
accroma. (2021, September 7). Automation of sample preparation in the analysis of oral solid dosage forms. Retrieved from [Link]
- Jain, D. et al. (2015). HPLC Calibration Process Parameters in Terms of System Suitability Test.
-
Kiser, M. M. (2001). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Retrieved from [Link]
- Kumar, A. et al. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Hasan, D. et al. (2020). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana.
- Wang, Y. et al. (2021).
-
Slideshare. (n.d.). sample preparation in hplc. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. Retrieved from [Link]
- Kumar, P. et al. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
- Majors, R. E. (2015).
- IJNRD. (2023, July 7).
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
- Zhang, Y. et al. (2019). Ultraviolet wavelengths of benzoic acid in two phases.
- SciELO. (2023, February 17). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I.
- ResearchGate. (n.d.).
- Wang, Y. et al. (2017). Experimental UV spectra of benzoic acid derivatives.
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. biotage.com [biotage.com]
- 3. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. accroma.com [accroma.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. organomation.com [organomation.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
Application Note: Structural Elucidation of 4-(4-Methoxyphenyl)-3-methylbenzoic acid using NMR and Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the structural characterization of 4-(4-Methoxyphenyl)-3-methylbenzoic acid, a key intermediate in pharmaceutical synthesis and materials science. We present detailed protocols and in-depth analysis of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation to ensure unambiguous structural confirmation and purity assessment.
Introduction
This compound is a biphenyl derivative with significant potential in various chemical syntheses. Its structural integrity is paramount for the desired reactivity and biological activity of downstream products. Therefore, robust analytical methodologies are required to confirm its identity and purity. This document outlines the application of NMR and mass spectrometry for the complete structural elucidation of this compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry reveals its molecular weight and fragmentation patterns, which aids in confirming the molecular structure.[1][2]
Molecular Structure and Analytical Workflow
The structural analysis of this compound (C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ) involves a synergistic approach using both NMR and MS.[3]
Caption: Overall analytical workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in organic compounds.[4][5][6] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecule's connectivity.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group, the methoxy group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. Aromatic protons generally appear in the 6.5-8.5 ppm region.[7]
Caption: Structure of this compound with key protons highlighted.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-COOH | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.[8] |
| Aromatic H | 7.0 - 8.2 | Multiplet | 7H | Protons on the two aromatic rings will have distinct chemical shifts and will show complex splitting patterns due to ortho and meta couplings. |
| H-OMe | ~3.8 | Singlet | 3H | The methoxy protons are deshielded by the adjacent oxygen atom. |
| H-Me | ~2.4 | Singlet | 3H | The methyl protons are on a carbon attached to an aromatic ring (benzylic) and are deshielded compared to alkyl protons.[7] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, showing a distinct signal for each unique carbon atom in the molecule. Carbons in aromatic rings typically resonate between 120-150 ppm.[9]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 168 - 172 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Aromatic C-O | 158 - 162 | The aromatic carbon attached to the electron-donating methoxy group is significantly deshielded. |
| Aromatic C-H and C-C | 114 - 145 | The remaining aromatic carbons will appear in this range, with their specific shifts influenced by the substituents. |
| C-OMe | ~55 | The carbon of the methoxy group is shielded compared to the aromatic carbons. |
| C-Me | ~21 | The methyl carbon is in the typical alkyl region but slightly deshielded due to its attachment to the aromatic ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6][7][10] Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.[2]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[1] The fragmentation pattern provides valuable information for structural elucidation.[2]
Predicted Mass Spectrum and Fragmentation
For this compound, the molecular formula is C₁₅H₁₄O₃, with a monoisotopic mass of 242.0943 Da. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 243.0970.
Key Fragmentation Pathways:
-
Loss of H₂O: A common fragmentation for carboxylic acids is the loss of a water molecule (18 Da) from the protonated molecule, leading to a fragment at m/z 225.
-
Loss of COOH: Cleavage of the carboxylic acid group (45 Da) can lead to a biphenyl fragment ion.
-
Decarboxylation: Loss of CO₂ (44 Da) is a characteristic fragmentation of benzoic acid derivatives.[11]
-
Cleavage of the methoxy group: Loss of a methyl radical (CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) from the methoxy group are also possible fragmentation pathways.
Table 3: Predicted Key Ions in the Mass Spectrum (ESI+)
| m/z (Predicted) | Ion Formula | Description |
| 243.0970 | [C₁₅H₁₅O₃]⁺ | Protonated molecule [M+H]⁺ |
| 225.0864 | [C₁₅H₁₃O₂]⁺ | Loss of H₂O from [M+H]⁺ |
| 199.1123 | [C₁₄H₁₅O]⁺ | Loss of CO₂ from [M+H]⁺ |
| 198.0994 | [C₁₄H₁₄O]⁺ | Loss of COOH from [M+H]⁺ |
| 183.0888 | [C₁₃H₁₁O]⁺ | Further fragmentation of the biphenyl core |
| 105.0340 | [C₇H₅O]⁺ | Benzoyl cation, characteristic of benzoic acids[12][13] |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation[12] |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[14] Further dilute this stock solution with the initial mobile phase to a final concentration of approximately 1-10 µg/mL.[1][14]
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data.
-
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable methodology for the comprehensive structural elucidation of this compound. The predicted spectral data presented in this application note serve as a valuable reference for researchers working with this compound, enabling confident identification and characterization. The detailed protocols offer a practical starting point for developing and implementing these analytical methods in a laboratory setting.
References
- Vertex AI Search. (2024). Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry.
- Perez Rial, L. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- MIT OpenCourseWare. 8.
- Mass Spectrometry Research Facility.
- Scribd.
- Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec.
- University of Colorado Boulder.
- United States Biological. 4-(4-Methoxyphenyl)
- PubMed. (2020, November 15). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide.
- Chemistry LibreTexts. (2025, January 22).
- Doc Brown's Chemistry. (2025, November 8).
- CP Lab Safety. This compound, 96% Purity, C15H14O3, 1 gram.
- University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
- Organomation.
- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- PubChem. This compound.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog.
- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.
- RIT.
- PubMed Central.
- ACS Publications. THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1 | The Journal of Physical Chemistry.
- ResearchGate. (2019, November 9).
- Chemistry LibreTexts. (2023, August 29).
- Chemguide.
- ResearchGate.
- ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
- Pearson. (2023, September 5).
- SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
- Pharmacy 180.
- University of California, Davis. Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10)
- MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- RSC Publishing. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
- ACS Publications. The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- NIH. 4-Methoxy-3-methylbenzoic Acid | C9H10O3 | CID 2759583 - PubChem.
- Benchchem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
- ResearchGate.
- PubChem. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138.
- ChemWhat.
- ChemicalBook. 3-Methoxy-4-methylbenzoic acid synthesis.
- NIST WebBook. Benzoic acid, 3-methoxy-4-methyl-.
- Google Patents.
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
- ChemicalBook. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR spectrum.
- PubChem. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478.
- ChemicalBook. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.
- NIST WebBook. Benzoic acid, 4-methoxy-, methyl ester.
- Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
- Chemical Shifts. Benzoic acid, 4-fluoro-, 4-methoxyphenyl ester - Optional[13C NMR].
- PubChem. 4-(3-methoxyphenyl)benzoic Acid | C14H12O3 | CID 2759551.
- PubMed Central. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
- Mass Spectrometry: Fragmentation.
- Benchchem. Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
- Wiley Online Library. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
- Wikipedia. Nuclear magnetic resonance spectroscopy.
- Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes.
- ORGANIC SPECTROSCOPY INTERNATIONAL.
- Wiley.
- Slideshare.
- eCampusOntario Pressbooks. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- OpenOChem Learn. Interpreting | OpenOChem Learn.
- ScienceDirect. Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry.
- Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
Sources
- 1. tecan.com [tecan.com]
- 2. organomation.com [organomation.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. scribd.com [scribd.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for 4-(4-Methoxyphenyl)-3-methylbenzoic acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the biphenyl carboxylic acid moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds across diverse therapeutic areas.[1][2] These structures offer a unique combination of properties: the rigid biphenyl core provides a defined orientation for pendant functional groups to interact with biological targets, while the carboxylic acid group serves as a versatile handle for forming hydrogen bonds, salt bridges, and for further chemical modification.[3]
This guide focuses on a specific member of this class: 4-(4-Methoxyphenyl)-3-methylbenzoic acid . While this particular molecule is not yet extensively documented as a lead compound itself, its structural features make it a highly attractive starting point for drug discovery programs. The presence of a methoxy group and a methyl group on the biphenyl core allows for fine-tuning of steric and electronic properties, which can be crucial for optimizing potency and selectivity for a given biological target.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound, and a framework for its application as a scaffold in the design and synthesis of novel therapeutic agents. We will delve into detailed, field-proven protocols and explain the causal logic behind key experimental choices, empowering researchers to leverage this promising scaffold in their own work.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in a research program. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 108478-59-7 | [2] |
| Molecular Formula | C15H14O3 | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C | [2] |
Handling and Storage: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended to ensure stability.[2] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Synthesis Protocol: A Reliable Route via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in the creation of carbon-carbon bonds between aryl moieties.[1] This makes it the ideal choice for the synthesis of this compound. The following protocol provides a detailed, step-by-step method.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 4-bromo-3-methylbenzoic acid and 4-methoxyphenylboronic acid.
Materials:
-
4-bromo-3-methylbenzoic acid
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-bromo-3-methylbenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and deionized water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of ~2 with 1 M hydrochloric acid. This will protonate the carboxylic acid, making it soluble in the organic phase.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the Suzuki-Miyaura coupling.
-
Base: Potassium carbonate is a crucial component of the catalytic cycle, facilitating the transmetalation step.
-
Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki-Miyaura reactions, as it dissolves both the organic and inorganic reactants.
-
Acidification: The addition of hydrochloric acid is necessary to protonate the carboxylate salt formed under the basic reaction conditions, allowing for its extraction into the organic phase.
Application Notes: A Scaffold for Structure-Activity Relationship (SAR) Studies
The true value of this compound in medicinal chemistry lies in its potential as a versatile scaffold for SAR studies. Its three key regions—the carboxylic acid, the biphenyl core, and the methoxy/methyl substituents—can be systematically modified to explore and optimize interactions with a biological target.
1. The Carboxylic Acid Handle:
-
Amide and Ester Formation: The carboxylic acid can be readily converted to a wide range of amides and esters. This is a classic strategy to probe for additional hydrogen bond donors and acceptors in a binding pocket.
-
Bioisosteric Replacement: If the carboxylic acid is found to be a liability (e.g., poor cell permeability or rapid metabolism), it can be replaced with known bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides.
2. The Biphenyl Core:
-
Conformational Constraint: The biphenyl core provides a degree of conformational rigidity, which can be advantageous for binding affinity. The dihedral angle between the two phenyl rings can be influenced by the substitution pattern, allowing for subtle conformational control.
-
Scaffold Hopping: While the biphenyl core is well-established, it can also serve as a starting point for "scaffold hopping" exercises, where it is replaced by other bicyclic systems (e.g., indoles, benzofurans) to explore new chemical space and potentially improve drug-like properties.
3. The Methoxy and Methyl Substituents:
-
Probing Steric and Electronic Effects: The methyl group at the 3-position and the methoxy group at the 4'-position provide excellent opportunities to probe for steric and electronic effects. The methyl group can be varied in size (e.g., ethyl, isopropyl) to explore steric tolerance, while the methoxy group can be replaced with other electron-donating or electron-withdrawing groups (e.g., -OH, -F, -Cl, -CF3) to modulate the electronic properties of the phenyl ring.
-
Metabolic Stability: The methoxy group can be a site of metabolic O-demethylation. If this is found to be a metabolic liability, it can be replaced with a more stable group, such as a fluorine atom.
Protocol 2: General Protocol for an In Vitro Enzyme Inhibition Assay
Given that derivatives of methoxybenzoic acids have shown inhibitory activity against enzymes like urease and acetylcholinesterase, a logical first step in exploring the biological activity of this compound would be to screen it against a panel of enzymes. The following is a general protocol for a fluorescence-based enzyme inhibition assay, which can be adapted for various enzyme classes.
Objective: To determine the in vitro inhibitory activity of this compound against a target enzyme.
Materials:
-
Target enzyme
-
Fluorogenic substrate for the target enzyme
-
Assay buffer (specific to the enzyme)
-
This compound (dissolved in DMSO to create a stock solution)
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
384-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in DMSO. Typically, an 11-point, 3-fold dilution series is a good starting point.
-
Assay Plate Preparation:
-
Add a small volume (e.g., 100 nL) of the diluted compound solutions to the wells of a 384-well plate.
-
Include wells with DMSO only (negative control) and wells with the positive control inhibitor.
-
-
Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate, diluted in assay buffer, to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity of each well at regular intervals using a microplate reader. The excitation and emission wavelengths will be specific to the fluorogenic substrate used.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validating System:
-
Z'-factor: Calculate the Z'-factor for each assay plate using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
-
IC50 of Control: The IC50 value of the positive control inhibitor should be within the expected range, confirming the validity of the assay on a given day.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its straightforward synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for the creation of diverse chemical libraries. While direct biological data for this specific molecule is sparse, the well-established pharmacological relevance of the biphenyl carboxylic acid class provides a strong rationale for its investigation.
The protocols and application notes provided herein offer a comprehensive starting point for researchers to synthesize, derivatize, and screen this compound and its analogs. Future research should focus on screening this compound against a broad range of biological targets, particularly those where related structures have shown activity, such as kinases, proteases, and metabolic enzymes. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile scaffold.
References
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). BenchChem.
- This compound - Data Sheet. (n.d.).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
- The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conform
- Supporting Inform
- CAS:1181452-14-1, 4'-甲氧基. (n.d.).
- CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity. (n.d.).
- US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. (n.d.).
- This compound, 96% Purity, C15H14O3, 1 gram. (n.d.). CP Lab Safety.
- EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (n.d.).
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2015). Molecules.
- 3 Methoxy 4 methyl Benzoic Acid. (n.d.).
- (12)
- 3-Methoxy-4-methylbenzoic Acid: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- 2'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid. (n.d.). Apollo Scientific.
- 4'-Methoxybiphenyl-4-carboxylic acid | CAS 725-14-4. (n.d.). P212121 Store.
- 4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.).
- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2011). Journal of Medicinal Chemistry.
- Molecular medicinal insights into scaffold hopping-based drug discovery success. (2024). Drug Discovery Today.
Sources
Application Note & Protocols: Derivatization of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid for Biological Screening
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive guide for the derivatization of a specific biphenyl scaffold, 4-(4-methoxyphenyl)-3-methylbenzoic acid, to generate a library of novel amide and ester derivatives for biological screening. We present detailed, field-tested protocols for the initial scaffold synthesis via a Suzuki-Miyaura coupling, followed by robust derivatization methodologies including EDC/HOBt-mediated amidation and Steglich esterification. The rationale behind key experimental choices is discussed to empower researchers with a deep understanding of the underlying chemistry. Furthermore, this guide includes established protocols for primary in vitro biological screening, focusing on assays for anticancer (MTT cytotoxicity) and anti-inflammatory (COX-2 inhibition) activities, common therapeutic areas for this class of compounds.
Introduction: The Biphenyl Carboxylic Acid Scaffold
Biphenyl carboxylic acids represent a versatile class of compounds with significant therapeutic potential. The conformational flexibility of the biphenyl core allows for optimal interaction with a variety of biological targets, while the carboxylic acid moiety serves as a key handle for chemical modification. This derivatization is crucial for modulating pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and target affinity.
The subject of this guide, this compound, combines the biphenyl core with a methoxy group, a common feature in bioactive molecules that can influence metabolic stability and receptor binding. The methyl group provides steric and electronic variation. By converting the carboxylic acid to a diverse array of amides and esters, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold, paving the way for the identification of lead compounds in drug discovery programs.
Synthesis of the Core Scaffold: this compound
The most efficient and modular route to unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This method is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, including the unprotected carboxylic acid, making it ideal for our target scaffold.[3]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of 4-bromo-3-methylbenzoic acid with 4-methoxyphenylboronic acid.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromo-3-methylbenzoic acid | ≥98% | Sigma-Aldrich |
| 4-Methoxyphenylboronic acid | ≥98% | Combi-Blocks |
| Palladium on Carbon (Pd/C) | 10 wt. % | Acros Organics |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | VWR |
| Deionized Water (H₂O) | Millipore | |
| Toluene | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 2 M solution | J.T. Baker |
| Ethyl Acetate | ACS Grade | VWR |
| Brine (Saturated NaCl) | Lab Prepared | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Round-bottom flask, condenser | VWR | |
| Magnetic stirrer/hotplate | IKA |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-3-methylbenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 1:1 mixture of Methanol:Water (e.g., 50 mL MeOH, 50 mL H₂O). The mixture should be a slurry.
-
Catalyst Addition: Carefully add 10% Pd/C (0.01 eq). The use of Pd/C is a cost-effective and easily removable alternative to homogeneous catalysts.[4]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 4-6 hours.
-
Work-up (Catalyst Removal): Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
-
Solvent Removal & Acidification: Concentrate the filtrate in vacuo to remove the methanol. Add 100 mL of water to the remaining aqueous solution. Cool the solution in an ice bath and acidify to pH ~2 by the dropwise addition of 2 M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield this compound as a white to off-white solid. Dry the product under vacuum. The expected molecular weight is 242.27 g/mol .[5]
Library Synthesis: Derivatization of the Carboxylic Acid
The carboxylic acid is a versatile functional group that can be readily converted into amides and esters. These reactions are among the most frequently used in medicinal chemistry to build molecular diversity.[6]
Amide Synthesis via EDC/HOBt Coupling
Direct condensation of a carboxylic acid and an amine is unfavorable. Therefore, the carboxylic acid must first be activated. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are excellent activating agents that form a highly reactive O-acylisourea intermediate.[7] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it traps this intermediate to form an active ester, which suppresses racemization and minimizes side reactions.[8]
Protocol: General Procedure for Amide Synthesis
-
Activation: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 20-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary base such as Diisopropylethylamine (DIPEA) (2.0 eq) to act as a proton scavenger.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
dot
Caption: General workflow for the derivatization of the core scaffold.
Ester Synthesis via Steglich Esterification
The Steglich esterification is a mild and highly effective method for forming esters, particularly from sterically hindered alcohols.[9] Similar to the amidation reaction, it utilizes a carbodiimide (typically Dicyclohexylcarbodiimide, DCC) for activation, but employs a catalytic amount of 4-Dimethylaminopyridine (DMAP) as an acyl transfer agent. DMAP reacts with the O-acylisourea intermediate to form a highly reactive acylated pyridinium species, which is then attacked by the alcohol.[9]
Protocol: General Procedure for Ester Synthesis
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Purification: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 1: Representative Building Blocks for Library Synthesis
| Class | Building Block | Rationale for Inclusion |
| Amines | Aniline | Introduces a simple aromatic ring. |
| Benzylamine | Introduces a flexible phenyl group. | |
| Morpholine | Introduces a polar, heterocyclic system to improve solubility. | |
| N-methylpiperazine | Introduces a basic nitrogen for potential salt formation. | |
| Alcohols | Ethanol | Simple alkyl ester for baseline activity. |
| Phenol | Aryl ester to explore π-stacking interactions. | |
| 2-Hydroxy- acetophenone | Introduces a ketone for further functionalization. | |
| Neopentyl alcohol | Introduces steric bulk. |
Protocols for Biological Screening
Based on the known activities of related biphenyl and methoxy-containing compounds, primary screening efforts can be productively focused on anticancer and anti-inflammatory pathways.[10][11]
dot
Caption: High-level workflow from synthesized library to hit identification.
In Vitro Anticancer Screening: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12] It is one of the most widely used initial screens for anticancer activity due to its reliability and suitability for high-throughput screening.[13] Live cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[12]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible under a microscope in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
In Vitro Anti-inflammatory Screening: COX-2 Inhibition Assay
Chronic inflammation is linked to various diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Specifically, COX-2 is an inducible enzyme often upregulated at sites of inflammation.[14] Selective inhibition of COX-2 is a validated therapeutic strategy. This protocol describes a common fluorescence-based assay.
Protocol: Fluorometric COX-2 Inhibitor Screening
-
Reagent Preparation: Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Abcam) which typically provides human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe (e.g., ADHP). Prepare reagents according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control and a positive control (e.g., Celecoxib).
-
Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compounds to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction, which produces Prostaglandin G₂ (PGG₂). The peroxidase activity of COX then converts PGG₂ to PGH₂, which is coupled to the oxidation of the fluorescent probe.
-
Data Acquisition: Measure the fluorescence intensity at specified excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (slope of the fluorescence vs. time plot). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against concentration to calculate the IC₅₀ value.
Summary and Data Interpretation
This application note provides a complete workflow for the synthesis and preliminary biological evaluation of a focused library of this compound derivatives. By systematically synthesizing amide and ester analogues and screening them in validated anticancer and anti-inflammatory assays, researchers can efficiently identify "hit" compounds for further optimization.
Table 2: Example Data Summary for Synthesized Derivatives
| Compound ID | Derivative Type | Yield (%) | Anticancer IC₅₀ (µM) [HeLa] | Anti-inflammatory IC₅₀ (µM) [COX-2] |
| CORE-001 | Carboxylic Acid | N/A | >100 | 85.2 |
| AMIDE-001 | N-phenyl amide | 85 | 22.5 | 15.7 |
| AMIDE-002 | N-benzyl amide | 78 | 45.1 | 30.1 |
| ESTER-001 | Ethyl ester | 92 | >100 | 95.4 |
| ESTER-002 | Phenyl ester | 81 | 15.3 | 8.9 |
The data presented in Table 2 is hypothetical but illustrates how results should be organized to facilitate SAR analysis. For instance, this data would suggest that converting the carboxylic acid to an aryl amide or ester (AMIDE-001, ESTER-002) significantly improves both anticancer and anti-inflammatory activity compared to the parent acid or simple alkyl derivatives. These compounds would be prioritized as "hits" for further study.
References
-
Biscoe, M. R., et al. (2008). A Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]
-
Nabavi, S. F., et al. (2019). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]
-
Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]
-
Ghafuri, H., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Meuldermans, W., et al. (1987). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Liu, W., et al. (2019). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. [Link]
-
Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Turos, E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Singh, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences and Research. [Link]
-
K, S., & S, S. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Getal, P. A., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Rahman, H., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. [Link]
-
Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Chemistry Steps. [Link]
-
Ogiwara, Y., et al. (2018). Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. [Link]
-
Organic Chemistry. (2014). Fischer Esterification to Make Esters from Carboxylic Acids. YouTube. [Link]
-
Martínez-González, C. L., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]
-
Mabrouk, E. H., et al. (2014). Synthesis of 4-{[(4-methoxylphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. ResearchGate. [Link]
-
ChemSynthesis. (n.d.). 4-(4-methoxyphenyl)-benzoic acid. ChemSynthesis. [Link]
-
Kumar, A. P., et al. (2003). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Molecular Cancer Therapeutics. [Link]
-
Li, Y., et al. (2014). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]
- Koehler, K., et al. (1995). Process for the preparation of aromatic methyl methoxycarboxylates.
-
Pathare, B., et al. (2014). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Methoxy-4-methylbenzoic Acid: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Kumar, N., & Goel, N. (2019). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]
Sources
- 1. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usbio.net [usbio.net]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vitro Characterization of 4-(4-Methoxyphenyl)-3-methylbenzoic acid
Abstract
This document provides a comprehensive suite of in vitro protocols for the initial biological characterization of the novel compound 4-(4-Methoxyphenyl)-3-methylbenzoic acid (CAS No. 108478-59-7). Benzoic acid and its derivatives represent a significant class of compounds with a wide range of therapeutic activities, including anticancer and anti-inflammatory effects.[1][2] Structurally related molecules have demonstrated efficacy in modulating key biological pathways such as cell cycle progression, apoptosis, and inflammatory signaling.[3][4][5] Given the limited published data on this compound[6], this guide presents a logical, hypothesis-driven workflow to assess its potential cytotoxic, anti-inflammatory, and mechanistic activities. The protocols herein are designed for researchers in drug discovery and development, providing not only step-by-step instructions but also the scientific rationale behind the experimental design.
Compound Handling and Stock Solution Preparation
Safety Precautions
As with any novel chemical entity, this compound should be handled with appropriate laboratory precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Preparation of Stock Solutions
Accurate and consistent compound concentration is critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.
Rationale: A high-concentration primary stock (e.g., 50 mM) allows for minimal volumes to be added to cell culture media, keeping the final solvent concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
| Parameter | Recommendation | Details |
| Compound | This compound | MW: 242.27 g/mol [6] |
| Solvent | Cell Culture Grade DMSO | Ensure high purity to avoid contaminants. |
| Primary Stock Conc. | 50 mM | Weigh 12.11 mg of the compound and dissolve in 1 mL of DMSO. |
| Storage | -20°C in small aliquots | Store in light-protected tubes. Avoid repeated freeze-thaw cycles. |
| Working Solutions | As required | Prepare fresh dilutions from the primary stock in the appropriate cell culture medium for each experiment. |
Experimental Workflow Overview
The proposed workflow is designed to first screen for broad biological activity (cytotoxicity) and then to investigate more specific functions (anti-inflammatory effects), followed by deeper mechanistic probing.
Figure 1: A phased experimental workflow for the in vitro characterization of this compound.
Assessment of Cytotoxic Activity
Principle: Cell viability assays are foundational for determining the concentration range at which a compound exhibits cytotoxic effects. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT).[10][11] The amount of formazan produced is directly proportional to the number of living cells.[12]
Protocol: MTT Cell Viability Assay
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations (e.g., 0.1 to 100 µM). Include "vehicle control" wells treated with the same final concentration of DMSO as the highest compound concentration, and "medium only" wells for background control.[9]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of solubilization solution to each well.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Investigating Anti-inflammatory Potential
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the innate immune response through Toll-like receptor 4 (TLR4).[14] In macrophages (like the RAW 264.7 cell line), this activation triggers signaling cascades (e.g., NF-κB and MAPK pathways) leading to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6.[4][15] This system provides a robust and standard model to screen for compounds with anti-inflammatory activity.
Figure 2: Simplified LPS-induced inflammatory pathway in macrophages and a potential point of inhibition for test compounds.
Protocol: Nitric Oxide (NO) Quantification (Griess Assay)
Procedure:
-
Cell Seeding & Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 100-1000 ng/mL to all wells except the negative control.[14]
-
Incubation: Incubate the plate for 16-24 hours at 37°C.[14]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (sulfanilamide solution). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.
Protocol: Pro-inflammatory Cytokine Quantification (Sandwich ELISA)
This protocol is a general guideline for measuring TNF-α or IL-6. Always refer to the specific instructions provided with a commercial ELISA kit.[14][16]
Procedure:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with the capture antibody overnight at 4°C.[14]
-
Washing & Blocking: Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours to prevent non-specific binding.[17]
-
Sample Incubation: Add 100 µL of cell culture supernatants (collected from the LPS stimulation experiment) and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[14]
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour.[16]
-
Enzyme Conjugate: Wash the plate. Add streptavidin-HRP (horseradish peroxidase) and incubate for 30-60 minutes.[18]
-
Substrate Development: Wash the plate thoroughly. Add a TMB substrate solution and incubate in the dark until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[17]
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to determine the concentration of the cytokine in the experimental samples.[16]
Mechanistic Assays
Protocol Outline: Reactive Oxygen Species (ROS) Detection
Principle: Cellular stress, inflammation, and apoptosis can be associated with the production of ROS.[19] Probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) are cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS yields the highly fluorescent dichlorofluorescein (DCF), which can be measured.[20][21]
Brief Workflow:
-
Load cells with H₂DCFDA probe.
-
Wash cells to remove excess probe.
-
Treat cells with this compound, with or without a known ROS inducer (e.g., H₂O₂ as a positive control).
-
Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).[19]
Protocol Outline: Nuclear Receptor Reporter Gene Assay
Principle: Nuclear receptors are ligand-activated transcription factors that regulate gene expression.[22][23] A reporter gene assay can determine if a compound activates or inhibits a specific nuclear receptor. This is often done using a chimeric receptor system where the ligand-binding domain (LBD) of the target nuclear receptor is fused to a GAL4 DNA-binding domain.[24] Co-transfection with a reporter plasmid containing GAL4 response elements upstream of a luciferase gene allows for a quantifiable readout of receptor activation.[25]
Brief Workflow:
-
Co-transfect a suitable host cell line (e.g., HEK293T) with two plasmids:
-
An expression plasmid for the GAL4-NR-LBD fusion protein.
-
A reporter plasmid with a luciferase gene driven by a GAL4-responsive promoter.
-
-
Treat the transfected cells with the test compound.
-
Incubate for 16-24 hours.[24]
-
Lyse the cells and measure luciferase activity using a luminometer. An increase in luminescence indicates agonistic activity, while a decrease in the presence of a known agonist indicates antagonistic activity.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
- BenchChem. (n.d.). Application Note: ELISA Protocol for Measuring Cytokine Inhibition by IAXO-102.
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- BD Biosciences. (n.d.). Cytokine ELISA Protocol.
- Martin, L. Y., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Bowdish Lab. (2011). CYTOKINE ELISA.
- Ma, M. W. S., et al. (2018). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Cancers.
- BenchChem. (n.d.). Detecting Reactive Oxygen Species In Vitro: An Application Guide.
- Heering, J., & Merk, D. (2019). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. In Nuclear Receptors: Methods and Experimental Protocols.
- Protocols.io. (2018). Cell Culture and estimation of cytokines by ELISA.
- McNally, J. P., et al. (2011). Detection and Quantification of Cytokines and Other Biomarkers. In Multiplexing. Methods in Molecular Biology.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Agarwal, A., et al. (2022). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. In Oxidative Stress in Human Reproduction.
- BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
- Chen, Y. F., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research.
- Sigma-Aldrich. (2015). Safety Data Sheet - p-Toluic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet - p-Toluic acid.
- MDPI. (2021). Targeting Nuclear Receptors with Marine Natural Products. Molecules.
- Fisher Scientific. (2021). Safety Data Sheet - 4-Hydroxy-3-methoxybenzoic acid.
- Tai, Z., et al. (2021). Inhibition of neuroinflammation by MIF inhibitor 3-({[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}1methyl)benzoic acid (Z-312). International Immunopharmacology.
- Fisher Scientific. (2015). Safety Data Sheet - p-Anisic acid.
- United States Biological. (n.d.). This compound - Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet - 4-Methoxybenzoic acid.
- De Vera, I. M. S., et al. (2016). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. PLoS One.
- Thermo Fisher Scientific. (n.d.). Nuclear Receptor Biochemical Assays.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Wang, L., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry.
- MDPI. (2022). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molecules.
- Kumar, A., et al. (2014). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Bioorganic & Medicinal Chemistry Letters.
- Reaction Biology. (n.d.). Nuclear Receptor Assay Services.
- ResearchGate. (2010). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone.
- Wang, Y., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Journal of the Chinese Chemical Society.
- Kumar, A. P., et al. (2007). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Molecular Cancer Therapeutics.
- ResearchGate. (2018). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
- Lee, J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules.
- BenchChem. (n.d.). Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid.
- Munekata, T., et al. (2012). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
- Chun, H., et al. (2000). 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. Archives of Pharmacal Research.
- Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate.
- Kaival Impex. (n.d.). 3-Methoxy 4-Methylbenzoic Acid Affordable Price & High Purity.
- Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid.
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of neuroinflammation by MIF inhibitor 3-({[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}1methyl)benzoic acid (Z-312) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 18. bowdish.ca [bowdish.ca]
- 19. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. eubopen.org [eubopen.org]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-(4-Methoxyphenyl)-3-methylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid via Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.
The target molecule, this compound, is a biaryl carboxylic acid, a common motif in pharmacologically active compounds.[1][2][3] The Suzuki-Miyaura coupling is a powerful and widely used method for constructing such C-C bonds due to its mild reaction conditions and tolerance of a broad range of functional groups.[4][5] However, challenges can arise. This guide will address common issues in a question-and-answer format, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the Suzuki coupling synthesis of this compound?
The most common precursors are 4-bromo-3-methylbenzoic acid and 4-methoxyphenylboronic acid. The reaction involves the palladium-catalyzed cross-coupling of these two fragments in the presence of a base.[6]
Q2: What is the fundamental role of each component in the Suzuki coupling reaction?
-
Palladium Catalyst: The heart of the reaction, it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[7]
-
Ligand: Stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst decomposition. Bulky, electron-rich phosphine ligands are often preferred.[8][9][10]
-
Base: Essential for activating the boronic acid to facilitate the transmetalation step.[11][12][13] It also neutralizes the acid generated during the reaction.
-
Solvent: Solubilizes the reactants and catalyst, and its choice can significantly impact reaction rate and yield.[6][14]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am experiencing very low or no yield of this compound. What are the likely causes and how can I improve the outcome?
Low yield is a common frustration in Suzuki couplings and can stem from several factors.[15][16] A systematic approach to troubleshooting is key.
Potential Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen.[15] Incomplete degassing or a poor inert atmosphere can lead to the formation of palladium oxides, which are catalytically inactive.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period.[15] Maintain a positive pressure of inert gas throughout the reaction. Using a fresh, high-quality palladium source or a more stable pre-catalyst can also be beneficial.[15]
-
-
Ineffective Base: The choice and quality of the base are critical.[12][13] The base must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.[17] Its solubility in the reaction medium is also crucial.[15]
-
Solution: Screen different bases. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[15] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. Ensure the base is finely powdered and dry.
-
-
Poor Ligand Choice: The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[8][18] An inappropriate ligand can lead to a sluggish or failed reaction.
-
Solution: For coupling an aryl bromide like 4-bromo-3-methylbenzoic acid, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[15] These ligands promote the desired catalytic cycle and can minimize side reactions.
-
-
Sub-optimal Solvent System: The solvent must effectively dissolve all reactants.[6][14] A biphasic system (e.g., an organic solvent with water) is often used to dissolve the inorganic base.[6]
-
Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[20][21] This is more prevalent with heteroaryl boronic acids but can occur with aryl boronic acids under certain conditions.[6]
Problem 2: Presence of Impurities
Q: My reaction is producing the desired product, but it is contaminated with significant side products. How can I minimize their formation?
The formation of side products can complicate purification and reduce the overall yield.[6] The most common impurities are homocoupled products and dehalogenated starting material.
Potential Causes & Solutions:
-
Homocoupling of the Boronic Acid: This results in the formation of 4,4'-dimethoxybiphenyl. It is often promoted by the presence of oxygen, which can lead to a Pd(II)-mediated homocoupling pathway.[23][24][25][26]
-
Homocoupling of the Aryl Halide: This leads to the formation of a symmetrical biaryl from 4-bromo-3-methylbenzoic acid.
-
Solution: This is less common than boronic acid homocoupling but can occur. Optimizing the catalyst and ligand system can often suppress this side reaction.
-
-
Dehalogenation of the Aryl Halide: In this side reaction, the bromine atom of 4-bromo-3-methylbenzoic acid is replaced by a hydrogen atom, leading to 3-methylbenzoic acid.[6]
-
Solution: This can be influenced by the solvent and base.[22] Trying a different solvent system or a milder, non-coordinating base may be beneficial.
-
Problem 3: Inconsistent Results
Q: I am getting inconsistent yields and purity from batch to batch. What could be causing this variability?
Reproducibility is a cornerstone of reliable synthesis. Inconsistent results often point to subtle variations in reaction setup or reagent quality.
Potential Causes & Solutions:
-
Reagent Quality: The purity of the starting materials, especially the boronic acid, can vary between batches.[15] Boronic acids can dehydrate to form boroxines, which can affect reactivity.[6]
-
Solution: Use reagents from a reliable supplier and consider purifying the boronic acid if its quality is suspect. Always use fresh, high-purity starting materials.
-
-
Inert Atmosphere: The effectiveness of degassing and maintaining an inert atmosphere can vary.
-
Solution: Standardize your procedure for creating and maintaining an inert atmosphere. Ensure all joints in your glassware are well-sealed.
-
-
Reaction Monitoring: Stopping the reaction at different stages of completion will naturally lead to variable yields.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. This will allow you to consistently determine the optimal reaction time.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Optimization
| Parameter | Recommended Starting Point | Alternatives for Optimization | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃, Pd(OAc)₂ with a ligand | Pd(0) sources can minimize homocoupling. |
| Ligand | SPhos (6-10 mol%) | XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are often effective. |
| Base | K₂CO₃ (3.0 eq) | Cs₂CO₃, K₃PO₄ | Base strength and solubility are key factors. |
| Solvent System | Toluene/H₂O (4:1) | Dioxane/H₂O, THF/H₂O, 2-MeTHF/H₂O | Ensures solubility of all reactants. |
| Temperature | 80-100 °C | Room temperature to reflux | Higher temperatures can increase reaction rate. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
References
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ChemCatChem. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides . ACS Sustainable Chemistry & Engineering. [Link]
-
Suzuki reaction - Wikipedia . Wikipedia. [Link]
-
Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process . Organic Letters. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Chemistry – A European Journal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Protodeboronation - Wikipedia . Wikipedia. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . Organic Process Research & Development. [Link]
-
Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process . PubMed. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis . The Royal Society of Chemistry. [Link]
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction . MDPI. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder . Thieme. [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids . ResearchGate. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions . Scite.ai. [Link]
-
Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process . American Chemical Society. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . ResearchGate. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions . Organic Letters. [Link]
-
Case Study: Solvent Selection for a Suzuki Reaction . Catalysis Consulting. [Link]
-
Organoborane coupling reactions (Suzuki coupling) . National Institutes of Health. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents . National Institutes of Health. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? . Quora. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? . Reddit. [Link]
-
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid . ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Accounts of Chemical Research. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes . [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) . Reddit. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION . ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst . ResearchGate. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions . Organic Chemistry Portal. [Link]
-
The Suzuki Reaction . Andrew G Myers Research Group. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex . Arkat USA. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. quora.com [quora.com]
- 18. scite.ai [scite.ai]
- 19. reddit.com [reddit.com]
- 20. Protodeboronation - Wikipedia [en.wikipedia.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 26. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid
Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, followed by detailed troubleshooting protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) on Common Side Reactions
This section addresses the most common issues observed during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Q1: I'm observing a significant amount of 4,4'-dimethoxybiphenyl as a byproduct. What is causing this and how can I prevent it?
A1: The formation of 4,4'-dimethoxybiphenyl is a classic case of boronic acid homocoupling .[1][2] This side reaction involves the coupling of two molecules of your 4-methoxyphenylboronic acid reagent.
Causality:
-
Presence of Oxygen: The most frequent cause is dissolved oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[3][4][5]
-
Stoichiometric Reaction with Pd(II): If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) and its reduction to the active Pd(0) species is inefficient, the remaining Pd(II) can react stoichiometrically with the boronic acid to generate the homocoupled product.[3][4]
Preventative Measures:
-
Rigorous Degassing: It is critical to thoroughly deoxygenate all solvents and the reaction mixture itself. This is the single most effective way to suppress homocoupling.[3][6]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) from start to finish.
-
Catalyst Choice & Pre-activation: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) source, adding a reducing agent or ensuring the reaction conditions efficiently generate the Pd(0) species is crucial.[3]
Q2: My reaction has stalled, and analysis shows the presence of 3-methylbenzoic acid. What is this impurity and why did it form?
A2: The presence of 3-methylbenzoic acid indicates a dehalogenation side reaction of your aryl halide starting material (e.g., 4-bromo-3-methylbenzoic acid).[2][4] In this process, the halogen atom is replaced by a hydrogen atom.
Causality: This side reaction can occur after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can, instead of proceeding to transmetalation, react with a hydride source in the mixture. Potential hydride sources include trace water, amine bases, or alcoholic solvents.[4] Subsequent reductive elimination releases the dehalogenated arene and regenerates a Pd(0) species.[4]
Preventative Measures:
-
Choice of Base and Solvent: Using anhydrous solvents and non-coordinating bases like K₃PO₄ or K₂CO₃ can minimize this pathway. Avoid amine bases or alcohol solvents if dehalogenation is a persistent issue.[7]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it kinetically favorable over dehalogenation.[7][8]
Q3: My crude NMR shows a peak corresponding to anisole. Where is this coming from?
A3: The formation of anisole is due to protodeboronation of the 4-methoxyphenylboronic acid.[2][9] This is an undesired side reaction where the C-B bond is cleaved and replaced with a C-H bond, consuming your valuable reagent.
Causality: Protodeboronation is essentially the hydrolysis of the carbon-boron bond. It can be promoted by acidic or basic conditions, elevated temperatures, and the presence of water.[9] The stability of boronic acids varies greatly depending on their substituents and the specific reaction conditions.[9][10][11]
Preventative Measures:
-
Control pH: Use the mildest effective base and avoid unnecessarily harsh acidic or basic conditions during workup.
-
Use Boronic Esters: Boronic acid pinacol esters (Bpin) are often more stable towards protodeboronation than the corresponding boronic acids and can be a viable alternative.[7]
-
Minimize Reaction Time: Do not let the reaction run for an excessively long time after completion, as this provides more opportunity for reagent degradation.
Q4: The reaction mixture turned black and stopped progressing. What happened?
A4: The formation of a black precipitate is almost certainly palladium black , which consists of agglomerated, inactive palladium metal.[7][12] This indicates decomposition of your active homogeneous catalyst.
Causality:
-
Ligand Dissociation/Oxidation: The phosphine ligands that stabilize the Pd(0) center can dissociate at high temperatures or be oxidized by trace oxygen.[7][12] The resulting "naked" palladium atoms are unstable and aggregate into palladium black.
-
High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.
-
Substrate/Product Inhibition: Certain functional groups on the starting materials or products can sometimes coordinate too strongly to the palladium center, leading to deactivation.[12]
Preventative Measures:
-
Ligand Choice: Use stable, bidentate ligands like dppf or robust monodentate ligands like those from the Buchwald-Hartwig family (e.g., SPhos, XPhos) which are designed to resist decomposition.[1][12]
-
Temperature Control: Find the lowest effective temperature for the reaction. Do not overheat.
-
Strictly Anaerobic Conditions: As with preventing homocoupling, rigorous exclusion of oxygen is vital to protect both the palladium center and the phosphine ligands from oxidation.[7][12]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows and detailed protocols to mitigate the side reactions discussed above.
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing and addressing common issues in the synthesis.
Caption: Troubleshooting workflow for common side reactions.
Table 1: Summary of Side Products and Mitigation Strategies
| Side Product | Name | Probable Cause(s) | Recommended Solution(s) |
| 4,4'-Dimethoxybiphenyl | 1. Oxygen in the reaction mixture.[3][4] 2. Inefficient reduction of Pd(II) precatalyst.[4] | 1. Rigorously degas solvents and reaction mixture. 2. Use a Pd(0) catalyst or ensure efficient in-situ reduction. | |
| 3-Methylbenzoic acid | 1. Presence of hydride sources (e.g., water, alcohols).[4] 2. Non-optimal base or ligand. | 1. Use anhydrous solvents and bases (e.g., K₃PO₄). 2. Screen bulky, electron-rich phosphine ligands. | |
| Anisole | 1. Protodeboronation of 4-methoxyphenylboronic acid.[2][9] 2. Excessively harsh (acidic/basic) conditions or high temperature. | 1. Use the corresponding boronic ester (Bpin). 2. Use mildest effective base; avoid prolonged heating. | |
| Palladium Black | 1. Catalyst decomposition due to high temperature or oxygen.[7][12] 2. Unstable ligand-palladium complex. | 1. Lower reaction temperature. 2. Use robust bidentate or monodentate ligands. |
Protocol 1: Optimized Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol incorporates best practices to suppress the formation of common byproducts.
Reagents:
-
4-Bromo-3-methylbenzoic acid (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v), both rigorously degassed
Procedure:
-
Vessel Preparation: Add 4-bromo-3-methylbenzoic acid, 4-methoxyphenylboronic acid, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with high-purity argon or nitrogen at least three times.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, briefly mix the Pd₂(dba)₃ and SPhos in a small amount of degassed toluene.
-
Solvent Addition: Add the degassed toluene and degassed water to the Schlenk flask via cannula or a gas-tight syringe.
-
Catalyst Addition: Add the catalyst slurry to the reaction mixture under a positive pressure of inert gas.
-
Degassing (Final): Bubble argon or nitrogen through the stirred reaction mixture for an additional 15-20 minutes.[13]
-
Reaction: Heat the mixture in an oil bath to 80-100 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and quench with water.
Protocol 2: Purification via Acid-Base Extraction
This procedure effectively separates the acidic product from neutral byproducts like homocoupled 4,4'-dimethoxybiphenyl and anisole.
-
Solvent Removal: After the reaction workup (e.g., filtering through celite to remove palladium residues), remove the organic solvent (toluene) under reduced pressure.
-
Dissolution: Dissolve the crude residue in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) (3 x volume of organic layer). The desired acidic product will move into the aqueous layer as its carboxylate salt, while neutral impurities remain in the organic layer.
-
Separate Layers: Combine the aqueous layers. The organic layer containing neutral byproducts can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~1-2. The desired product, this compound, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Drying & Recrystallization: Dry the product under vacuum. For higher purity, recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Part 3: Mechanistic Visualization
Understanding the reaction pathway is key to troubleshooting. The following diagram illustrates the catalytic cycle and the points where side reactions diverge.
Caption: Suzuki-Miyaura catalytic cycle and points of divergence for common side reactions.
References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme, 1-15. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 668-673. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
-
Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11667-11673. Available at: [Link]
-
Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]
-
Huang, X., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 23112-23117. Available at: [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. Available at: [Link]
-
Wang, D., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 53(77), 10647-10650. Available at: [Link]
-
Barham, J. P., et al. (2016). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications, 52(82), 12182-12185. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Al-Masri, O. A., et al. (2011). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2011(10), 101-118. Available at: [Link]
- Google Patents. (1966). Purification of benzoic acid. US3235588A.
-
Farahat, A. A., et al. (2021). Facile synthesis of Benzobisimidazole and Bibenzimidazole‐based bisnitriles as potential precursors for DNA minor groove binders. Journal of Heterocyclic Chemistry, 58(9), 1855-1863. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid
Welcome to the technical support guide for the purification of crude 4-(4-Methoxyphenyl)-3-methylbenzoic acid (CAS 108478-59-7). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.
Our approach is rooted in providing self-validating systems and expert insights to ensure you achieve your purity targets efficiently. This guide is structured as a series of questions you might ask during your workflow, providing direct, actionable answers.
Section 1: Initial Assessment of Crude Material
Before beginning any purification, a preliminary assessment of your crude product is critical. This step informs the selection of the most appropriate purification strategy.
Q1: My crude this compound is a discolored solid. What are the likely impurities?
A1: The discoloration suggests the presence of chromophoric (color-causing) impurities, which are common in many organic syntheses. The specific impurities depend on the synthetic route used, but they generally fall into three categories:
-
Neutral Organic Impurities: These are byproducts or unreacted starting materials that lack acidic or basic functional groups. Examples include biphenyl derivatives from homocoupling in Suzuki reactions or unreacted aryl halides.
-
Acidic Impurities: Other carboxylic acids or phenolic compounds formed through side reactions.
-
Catalyst Residues: If your synthesis involved a transition metal catalyst (e.g., Palladium), trace metals may be adsorbed onto the product.
Understanding the likely nature of the impurity is the first step in choosing a method to remove it. For general-purpose purification, a multi-step approach starting with an acid-base extraction is highly recommended.
Section 2: Troubleshooting Purification by Acid-Base Extraction
Acid-base extraction is a powerful and scalable technique for separating carboxylic acids from neutral and basic impurities. It leverages the difference in solubility between the acidic form of the target compound and its corresponding salt.[1]
Q2: How does acid-base extraction work for my compound, and what is the best base to use?
A2: The process involves dissolving your crude product in an organic solvent and treating it with an aqueous basic solution. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.[2][3] This salt migrates to the aqueous layer, while neutral impurities remain in the organic layer. The layers are then separated. Finally, acidifying the aqueous layer re-protonates the carboxylate, causing the purified this compound to precipitate out of the solution.[2][4]
For the choice of base, you have two primary options:
-
Sodium Bicarbonate (NaHCO₃): A weak base. It is strong enough to deprotonate a carboxylic acid but typically not strong enough to deprotonate less acidic functional groups like phenols.[4] This selectivity is advantageous if you suspect phenolic impurities.
-
Sodium Hydroxide (NaOH): A strong base. It will readily deprotonate the carboxylic acid. However, it will also deprotonate any phenolic impurities, which would then contaminate your final product.
Recommendation: Start with a saturated aqueous solution of sodium bicarbonate unless you are certain no phenolic impurities are present.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate or diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (e.g., 100 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete transfer, add another portion of the bicarbonate solution (e.g., 50 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over sodium sulfate, and evaporated to recover any non-acidic byproducts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ~2). A precipitate of your purified product will form.[2][5]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified solid thoroughly, preferably in a vacuum oven, to remove residual water.
Acid-Base Extraction Troubleshooting
Q3: I added the base, but a solid appeared at the interface between the two layers. What should I do?
A3: This is a common issue caused by the sodium salt of your carboxylic acid having limited solubility in the aqueous phase, especially if the solution is highly concentrated. To resolve this, add more water to the separatory funnel to dissolve the precipitated salt. Gentle warming of the flask containing the aqueous extracts before acidification can also ensure everything is in solution.
Q4: After adding HCl, my product didn't precipitate, or it formed a fine, difficult-to-filter solid. What went wrong?
A4: This can happen if the concentration of your product in the aqueous phase is too low or if precipitation occurs too rapidly.
-
Induce Precipitation: If no solid forms, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Improve Crystal Form: The key is slow acidification of a cold solution. Adding the acid too quickly can lead to the formation of very small particles. If this happens, you may need to extract the acidified aqueous solution back into an organic solvent (like ethyl acetate), dry the organic layer, and evaporate the solvent to recover the product.[4]
Caption: Workflow for purification via recrystallization.
Section 4: Advanced Purification & FAQs
Q8: Acid-base extraction and recrystallization still didn't give me the desired purity. What's next?
A8: If challenging impurities persist, such as isomers or compounds with very similar solubility, column chromatography is the next logical step. [6]* Normal-Phase Chromatography (Silica Gel): Your compound is polar and will stick to the silica. A good mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). To prevent the acidic compound from "tailing" on the column, it is common practice to add a small amount (~0.5-1%) of acetic acid to the mobile phase. [7]* Reversed-Phase Chromatography (C18): This technique is excellent for purifying polar compounds. [8]The stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). A common modifier is 0.1% trifluoroacetic acid (TFA) in the mobile phase to ensure the carboxylic acid remains protonated and elutes as a sharp peak.
Q9: How do I confirm the purity of my final product?
A9: Purity should be assessed using multiple analytical techniques:
-
Melting Point: A pure compound will have a sharp, well-defined melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broaden.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot. Co-spotting with a reference standard is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity, often expressed as a percentage area.
Q10: What are the proper storage conditions for this compound?
A10: The product data sheet from suppliers indicates the compound should be stored at -20°C for long-term stability. [9]For routine lab use, storage in a cool, dry, and dark place away from oxidizing agents is sufficient.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
- Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- Wikipedia. (2023). Acid–base extraction.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- ChemSynthesis. (n.d.). 4-(4-methoxyphenyl)-benzoic acid.
- Fisher Scientific. (n.d.). 4-Methoxybenzoic acid, 98+%.
- ChemicalBook. (2023). 4-Methoxybenzoic acid.
- United States Biological. (n.d.). This compound - Data Sheet.
- University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
- Occidental College. (n.d.). Recrystallization of Benzoic Acid.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid.
- ChemBK. (2024). 3-Methoxy-4-methylbenzoic acid.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. teledyneisco.com [teledyneisco.com]
- 9. usbio.net [usbio.net]
Technical Support Center: Purification of 4-(4-Methoxyphenyl)-3-methylbenzoic acid
Welcome to the technical support center for the purification of 4-(4-Methoxyphenyl)-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
I. Understanding the Compound: Physicochemical Properties
Before embarking on a purification strategy, it is crucial to understand the physicochemical properties of this compound. These properties will dictate the most effective purification techniques.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Data not available; similar compounds melt in the 170-190°C range. | [2][3] |
| pKa | Estimated to be around 4-5, typical for a benzoic acid derivative. | [4] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in non-polar solvents and water.[2][5] | Inferred from similar compounds |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What are the likely impurities in my sample of this compound?
A1: The impurities will largely depend on the synthetic route used. For instance, if a Suzuki coupling was employed, you might encounter:
-
Unreacted Starting Materials: Such as a boronic acid/ester and a halo-benzoic acid derivative.
-
Homocoupling Products: Byproducts from the self-coupling of the boronic acid.
-
Catalyst Residues: Palladium and phosphine ligand residues.
-
Side-Reaction Products: For example, protodeboronation of the boronic acid.
Q2: Which analytical techniques are best suited to assess the purity of my compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA or formic acid) is a good starting point.[6][7][8]
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample and to develop a solvent system for column chromatography.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired compound and identify any structurally related impurities.[10]
-
Melting Point Analysis: A sharp melting point range close to the literature value (once established) suggests high purity.[11]
Q3: What is the most straightforward purification method for a small lab-scale batch?
A3: For small-scale purification, recrystallization is often the most efficient method if a suitable solvent can be found. If your sample contains baseline, non-polar, or very polar impurities, acid-base extraction is a highly effective first step to isolate the acidic product.[12][13][14][15]
III. Troubleshooting Common Purification Issues
This section provides solutions to specific problems you may encounter during your purification experiments.
Recrystallization Troubleshooting
Q4: I've tried several solvents, but my compound either doesn't dissolve or it doesn't crystallize upon cooling. What should I do?
A4: This is a common challenge in solvent scouting for recrystallization. Here's a systematic approach:
-
Use a Mixed-Solvent System: This is often the key to successful recrystallization. Find a solvent in which your compound is highly soluble (e.g., ethanol, ethyl acetate) and another in which it is poorly soluble (e.g., water, hexanes). Dissolve your compound in a minimal amount of the "good" hot solvent, and then slowly add the "poor" hot solvent until the solution becomes slightly turbid. Allow this mixture to cool slowly.[16]
-
Ensure You Are Using a Minimal Amount of Hot Solvent: Using too much solvent is a frequent reason for failed crystallization, as the solution will not be saturated upon cooling.[17]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of your pure compound.[17]
Q5: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this:
-
Add more of the "good" solvent to the hot mixture to lower the saturation temperature.
-
Re-heat the solution to dissolve the oil, and then allow it to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice.
-
Consider a different solvent system with a lower boiling point.
Acid-Base Extraction Troubleshooting
Q6: After acidifying the basic aqueous layer, no precipitate formed. Where is my product?
A6: There are a few possibilities:
-
Incomplete Acidification: Ensure you have added enough acid to bring the pH to at least 2-3. Check the pH with litmus paper or a pH meter.[13]
-
Product is More Water-Soluble Than Expected: If your compound has some water solubility, it may not precipitate. In this case, you will need to perform a back-extraction of the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[14]
-
Insufficient Product: If you started with a very small amount of crude material, the final product may be difficult to see. Proceed with a back-extraction even if you don't see a precipitate.
Q7: An emulsion formed at the interface of the organic and aqueous layers during extraction. How do I break it?
A7: Emulsions can be broken by:
-
Adding Brine: A saturated aqueous solution of NaCl can help to break up the emulsion.[14]
-
Gentle Swirling: Instead of vigorous shaking, gently rock the separatory funnel.
-
Patience: Allowing the separatory funnel to stand for a while can lead to separation.
-
Filtration: Filtering the emulsified layer through a pad of Celite can sometimes resolve the issue.
IV. Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is excellent for removing neutral and basic impurities.[12][15][18]
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2.
-
A precipitate of the pure product should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This protocol is ideal if the impurities have different solubility profiles from the desired product.[11][17][19]
Workflow Diagram:
Caption: Workflow for Recrystallization.
Step-by-Step Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). An ideal solvent will dissolve the compound when hot but not when cold.
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen hot solvent and bring the mixture to a boil.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
Protocol 3: Purification by Column Chromatography
This technique is useful for separating compounds with different polarities.[9][20][21]
Workflow Diagram:
Caption: Workflow for Column Chromatography.
Step-by-Step Procedure:
-
TLC Analysis: Develop a solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), that gives your product an Rf value of approximately 0.3 on a silica gel TLC plate. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape of carboxylic acids.
-
Packing the Column: Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pack it into a column.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Run the eluent through the column, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
V. References
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary Information. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
-
The Hive. (2002, November 16). from p-toluic acid to 3-Meo-4-methyl-amphetamine. [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubChem. (n.d.). 4-Methoxybenzoic Acid. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. 4-Methoxy-3-methylbenzoic acid CAS#: 6880-04-2 [m.chemicalbook.com]
- 3. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 4. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. rsc.org [rsc.org]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. vernier.com [vernier.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 19. westfield.ma.edu [westfield.ma.edu]
- 20. youtube.com [youtube.com]
- 21. orgsyn.org [orgsyn.org]
Technical Support Center: Stability of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid in Solution
Introduction
4-(4-Methoxyphenyl)-3-methylbenzoic acid (CAS No. 108478-59-7) is a biphenyl carboxylic acid derivative utilized in various research and development applications.[1] The integrity and stability of this compound in solution are paramount for generating reliable and reproducible experimental results. While the biphenyl core provides significant thermal stability, the presence of functional groups—specifically the carboxylic acid and methoxy groups—introduces potential pathways for degradation under common laboratory conditions.
This technical support guide provides a comprehensive framework for identifying, troubleshooting, and mitigating stability issues encountered when working with solutions of this compound. It is designed for researchers, scientists, and drug development professionals to ensure the quality and reliability of their work.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and observations that may arise during experimentation.
Q1: I'm observing a gradual decrease in the concentration of my stock solution over time. What are the likely causes?
A gradual loss of the active compound in solution can stem from several factors, which can be broadly categorized as chemical degradation or physical phenomena.
-
Chemical Degradation: The molecule itself may be transforming into other species. Given its structure, potential chemical degradation pathways include:
-
Oxidation: The electron-rich aromatic rings and the methoxy group are susceptible to oxidation, especially when exposed to atmospheric oxygen, trace metal ions, or peroxide-containing solvents.[2] This can lead to the formation of hydroxylated or other oxidized byproducts.
-
Photodegradation: Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions.[3] Compounds with aromatic systems are often light-sensitive.[4]
-
Reaction with Solvent: If using a reactive solvent, such as a primary or secondary alcohol, esterification of the carboxylic acid group can occur, particularly under acidic conditions or elevated temperatures.
-
-
Physical Instability: The perceived loss of concentration may not be due to degradation but to the compound coming out of solution.
-
Precipitation: Changes in temperature (e.g., storing a solution prepared at room temperature in a refrigerator) can significantly decrease the solubility of the compound, causing it to precipitate. Solvent evaporation from a poorly sealed container will also increase the concentration, potentially exceeding the solubility limit.
-
Adsorption: The compound may adsorb to the inner surface of the storage container, especially with certain types of plastics.
-
To diagnose the root cause of concentration loss, a systematic approach is recommended. The following flowchart outlines a logical sequence of steps to differentiate between degradation and physical instability.
Q2: My HPLC analysis shows new, unexpected peaks appearing over time. What are these, and how should I proceed?
The appearance of new peaks in a chromatographic analysis is a strong indicator of chemical degradation.[5] The goal is to identify these degradants and understand the conditions that promote their formation. This knowledge is crucial for developing a stable formulation and a reliable analytical method.[6]
-
Potential Degradation Products: Based on the structure of this compound, potential degradation products could arise from:
-
Oxidative Degradation: Cleavage of the methoxy ether bond to form a phenol, or hydroxylation of the aromatic rings.
-
Photodegradation: Complex reactions including dimerization or ring cleavage may occur under light exposure.[3]
-
Hydrolysis (under extreme pH): While generally stable, extreme pH and high temperatures could potentially lead to decarboxylation or other hydrolytic reactions.
-
A forced degradation (or stress testing) study is an essential tool to intentionally degrade the compound under controlled, exaggerated conditions.[7] This helps to rapidly identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method (i.e., its ability to separate the parent compound from all potential degradants).[6][8]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway Targeted |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C for several hours | Hydrolysis of labile groups |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80 °C for several hours | Base-catalyzed hydrolysis |
| Oxidation | 3% H₂O₂, room temperature, protected from light, for up to 24 hours | Oxidation of electron-rich moieties[4] |
| Thermal | Solid & Solution, 80 °C (or 20 °C above accelerated stability) | Thermally induced degradation |
| Photostability | Solution exposed to light source (ICH Q1B guidelines recommend >1.2 million lux hours and >200 W hours/m²) | Photolytic degradation[9] |
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] Adjust exposure times and temperatures as needed.
By analyzing the samples from these stress conditions, you can create a "peak library" of potential degradants, which is invaluable for validating your analytical methods and ensuring the long-term quality of your solutions.[10]
Q3: How do pH and solvent choice impact the stability and solubility of my solution?
Both pH and the choice of solvent are critical factors that govern the stability and physical state of this compound in solution.
-
Impact of pH:
-
Solubility: The carboxylic acid group (pKa typically ~4-5) dictates pH-dependent solubility in aqueous media.
-
Acidic pH (pH < pKa): The compound will be in its neutral, protonated form, which is less soluble in water but more soluble in organic solvents.
-
Basic pH (pH > pKa): The compound will be in its deprotonated, carboxylate salt form, which is significantly more soluble in aqueous solutions.
-
-
Stability: Extreme pH values can act as catalysts for degradation. For instance, strongly acidic or basic conditions, especially when combined with heat, can accelerate hydrolysis or other reactions.
-
-
Impact of Solvent Choice:
-
Purity: Always use high-purity (e.g., HPLC or ACS grade) solvents. Impurities, particularly peroxides in solvents like THF or ether, can initiate oxidative degradation.
-
Reactivity: Avoid solvents that can react with the compound. As mentioned, alcohols can lead to esterification.
-
Solubility: Choose a solvent system where the compound is freely soluble at the desired concentration and across the intended storage temperature range to prevent precipitation. Common solvents for this type of molecule include DMSO, DMF, acetonitrile, and methanol. For aqueous studies, preparing a concentrated stock in an organic solvent and diluting it into the aqueous buffer is a standard practice.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for a stock solution of this compound? A: While specific conditions must be empirically determined, general best practices are:
-
Temperature: Store at 2-8 °C or -20 °C. Perform a freeze-thaw stability study to ensure the compound does not degrade upon repeated temperature cycles. Always allow the solution to equilibrate to room temperature before opening to prevent condensation.
-
Light: Protect from light at all times by using amber glass vials or by wrapping the container in aluminum foil.[9]
-
Atmosphere: For long-term storage (>1 month), consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.
-
Container: Use high-quality, inert glass (Type I borosilicate) vials with PTFE-lined caps to prevent adsorption and leaching.
Q: How can I quickly determine if my analytical method is "stability-indicating"? A: A method is considered stability-indicating if it can accurately measure the concentration of the active compound without interference from any degradants, excipients, or impurities.[] The best way to confirm this is to analyze the samples from your forced degradation study. If your method can separate the primary peak (the parent compound) from all the new peaks generated under stress conditions, it demonstrates specificity and is considered stability-indicating.
Q: How long can I trust my prepared stock solution? A: The "shelf-life" of a research solution must be determined experimentally. A real-time stability study is the definitive way to establish this. The protocol below provides a basic framework for such a study. It is not advisable to use solutions beyond their empirically determined stability period.
Experimental Protocols
Protocol 1: Basic Real-Time Stability Study
This protocol is designed to determine the viable storage duration for a solution under defined conditions.
-
Preparation: Prepare a batch of the solution at the desired concentration in the chosen solvent and container closure system.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated, stability-indicating analytical method (e.g., HPLC-UV). This is your baseline (100%) measurement. Record the purity, concentration, and appearance.
-
Storage: Aliquot the solution into multiple vials to avoid repeated sampling from a single container. Store these vials under the intended long-term storage conditions (e.g., 4°C, protected from light).
-
Time-Point Analysis: At predefined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, etc.), retrieve a vial and analyze it using the same method as the T=0 sample.[12]
-
Evaluation: Compare the results at each time point to the T=0 data. The stability period is the longest duration for which the compound's concentration remains within an acceptable range (e.g., 95-105% of initial) and no significant increase in degradation products is observed.
The following diagram illustrates a hypothetical oxidative degradation pathway where the methoxy group is a primary target.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]
-
Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]
-
Veza. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Huynh-Ba, K. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(8). Available from: [Link]
-
ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Available from: [Link]
-
CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. Available from: [Link]
-
STEMart. (n.d.). Forced Degradation Studies. Available from: [Link]
-
ResearchGate. (n.d.). Pathways of aromatic compounds degradation. Available from: [Link]
-
Matos, M. A. R., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353-1358. Available from: [Link]
-
MRIGlobal. (n.d.). Stability Testing for API Synthesis. Available from: [Link]
-
Chemicals Knowledge Hub. (2021, April 8). Spotlight on stability: API and drug product testing. Available from: [Link]
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Available from: [Link]
-
Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353. Available from: [Link]
-
Arulazhagan, P., et al. (2014). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In Microbial Biodegradation and Bioremediation. Elsevier. Available from: [Link]
-
Das, N., & Chandran, P. (2011). Bacterial Degradation of Aromatic Compounds. Journal of Chemical and Pharmaceutical Research, 3(2), 487-501. Available from: [Link]
-
ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]
-
Autechaux. (2025, March 3). 3-Methoxy-4-methylbenzoic Acid: Comprehensive Overview and Applications. Available from: [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]
-
NIST. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook. Available from: [Link]
-
CP Lab Safety. (n.d.). This compound, 96% Purity, C15H14O3, 1 gram. Available from: [Link]
-
NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. In NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - STEMart [ste-mart.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmtech.com [pharmtech.com]
- 9. database.ich.org [database.ich.org]
- 10. formulationbio.com [formulationbio.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Recrystallization of 4-(4-Methoxyphenyl)-3-methylbenzoic acid
Welcome to the technical support guide for the purification of 4-(4-Methoxyphenyl)-3-methylbenzoic acid via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing expert-driven insights and practical troubleshooting advice to overcome common challenges encountered during the purification of this specific biphenyl carboxylic acid derivative.
Physicochemical & Solubility Profile
Understanding the fundamental properties of this compound is the cornerstone of developing a successful recrystallization protocol. The molecule's structure, featuring a polar carboxylic acid group and a largely non-polar biphenyl backbone, dictates its solubility behavior.
| Property | Value / Observation | Significance for Recrystallization |
| Molecular Formula | C₁₅H₁₄O₃ | Provides molecular weight for yield calculations. |
| Molecular Weight | 242.27 g/mol | Affects dissolution rate and mass-to-volume ratios. |
| Appearance | Expected to be a white to off-white solid.[1] | Color may indicate the presence of impurities. |
| Melting Point | Not widely reported; analogs like 4-biphenylcarboxylic acid melt at ~228°C.[2] | A sharp melting point range post-recrystallization is a key indicator of purity.[3] |
| General Solubility | The biphenyl structure suggests good solubility in moderately polar to non-polar organic solvents. The carboxylic acid group provides some polarity and allows for solubility in alcohols and potential for mixed-solvent systems with water.[2][4] | The goal is to find a solvent where the compound is highly soluble when hot and sparingly soluble when cold.[5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound in a practical question-and-answer format.
Q1: How do I select the optimal recrystallization solvent?
Answer: Solvent selection is the most critical step and often requires empirical testing.[6] The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or in an ice bath.[5] Given the molecule's mixed polarity, both single- and mixed-solvent systems are viable.
Recommended Solvent Screening Strategy:
-
Start with Single Solvents: Test solubility in small-scale experiments (10-20 mg of crude product in ~0.5 mL of solvent).
-
Evaluate Mixed-Solvent Systems: If no single solvent is ideal, a solvent-pair system is often effective. The compound should be soluble in the "good" solvent and insoluble in the "poor" or "anti-solvent".[7]
Table of Potential Solvents:
| Solvent / System | Type | Rationale & Expected Behavior |
| Ethanol or Methanol | Single Solvent | The alcohol's polarity should interact well with the carboxylic acid, while its organic character accommodates the biphenyl core. Often shows a good temperature-solubility gradient. Recrystallization from methanol has been used for similar biphenyl carboxylic acid derivatives.[8] |
| Ethyl Acetate | Single Solvent | A medium-polarity solvent that is a good candidate for dissolving moderately non-polar compounds. |
| Aqueous Ethanol | Mixed Solvent | A highly effective system. The compound is dissolved in a minimum of hot ethanol (good solvent), and water (anti-solvent) is added to induce crystallization upon cooling. This is a standard method for many benzoic acid derivatives.[2][6] |
| Toluene | Single Solvent | A non-polar aromatic solvent that may be effective if impurities are significantly more polar than the target compound. |
| Benzene/Petroleum Ether | Mixed Solvent | Recommended for the parent compound, 4-biphenylcarboxylic acid, suggesting its utility for this derivative if impurities are non-polar.[2] |
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
Answer: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] This is common when the solvent boiling point is too high or if significant impurities are present, depressing the melting point.
Troubleshooting Steps:
-
Re-dissolve the Oil: Heat the solution until the oil fully dissolves.
-
Add More "Good" Solvent: Add a small amount of the primary solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation level.[10]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Rapid cooling ("shock cooling") encourages precipitation and oiling out rather than crystallization.[3]
-
Lower the Saturation Temperature: For mixed-solvent systems, add the anti-solvent at a slightly lower temperature to avoid supersaturation above the compound's melting point.
Q3: The solution is cool, but no crystals have formed. How can I induce crystallization?
Answer: This is a classic sign of either using too much solvent or the solution being supersaturated.[10][11]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratch: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments provide a surface for crystals to begin forming.[4]
-
Seed: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[11]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[9]
-
Cool Further: Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of the solid from the solution.[3]
Q4: My final product is still colored. How can I remove colored impurities?
Answer: Persistent color is typically due to highly conjugated organic impurities that are soluble in the recrystallization solvent.
Solution:
-
Use Activated Charcoal: After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add Charcoal: Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Adding too much can adsorb your product and reduce yield.[12]
-
Re-boil and Filter: Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[13][14]
Q5: My final yield is very low. What are the most likely causes?
Answer: A low yield is a common issue that can stem from several procedural errors.[11]
Potential Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause, as a significant portion of the product will remain dissolved in the mother liquor. Use only the minimum amount of hot solvent required for complete dissolution.[10]
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount of material. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[14]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or failing to use an ice bath after initial room-temperature cooling, will leave product in the solution.
-
Washing with Warm Solvent: Washing the collected crystals in the Buchner funnel with room-temperature or warm solvent will re-dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[4]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess.[13]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes. Perform hot gravity filtration to remove the charcoal.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Large, pure crystals are favored by slow cooling.[3]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the crystals with a small volume of ice-cold ethanol. Allow the crystals to dry on the filter by drawing air through them, then transfer to a watch glass for final drying.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent).[14]
-
Induce Saturation: While keeping the solution hot, add hot deionized water (the "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.[14]
-
Clarify Solution: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals completely. A final melting point analysis should show a sharp, elevated range compared to the crude material.[3]
Visual Workflow & Logic Diagrams
The following diagrams illustrate the standard recrystallization workflow and a troubleshooting decision-making process.
Caption: Troubleshooting logic for common recrystallization issues.
References
-
NotEvans. (2017). Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid PDF. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Studylib. (n.d.). Recrystallization Lab: Solvent Selection & Benzoic Acid. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Anonymous. (n.d.). Recrystallization1. A document on recrystallization principles. [Link]
-
University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?[Link]
-
Blacker, A. J., et al. (2005). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Anonymous. (n.d.). Recrystallization of Benzoic Acid. A laboratory procedure document. [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recrystallization [wiredchemist.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 4-(4-Methoxyphenyl)-3-methylbenzoic acid Synthesis
Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important biaryl compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of your target molecule.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on palladium-catalyzed cross-coupling reactions, which are widely used for biaryl synthesis.[1]
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Catalyst and Ligand Inactivity
-
Cause: The palladium catalyst, typically in the Pd(0) oxidation state for the catalytic cycle to begin, is sensitive to oxygen.[2][3] Exposure to air can lead to the formation of palladium black, an inactive form of the catalyst. Similarly, phosphine ligands can be oxidized, which can inhibit the reaction.[2]
-
Solution:
-
Ensure Inert Atmosphere: All reagents and solvents should be thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using freeze-pump-thaw cycles.[4][5]
-
Use High-Quality Reagents: Utilize fresh, high-purity palladium catalysts and ligands. Consider using air-stable pre-catalysts which are easier to handle.
-
Ligand Selection: The choice of ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands can enhance the rates of both oxidative addition and reductive elimination, improving overall catalytic activity.[6][7][8]
-
Substrate Reactivity and Quality
-
Cause: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[2][3][9] Aryl chlorides can be particularly challenging and often require more active catalyst systems. The quality of the boronic acid is also paramount, as it can be prone to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom.[2][10]
-
Solution:
-
Aryl Halide Choice: If using an aryl chloride, consider switching to the corresponding bromide or iodide for improved reactivity.
-
Boronic Acid Stability: Use fresh, high-purity boronic acid. To enhance stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][4]
-
Reaction Conditions
-
Cause: Inappropriate base selection, solvent, or temperature can all lead to poor yields. The base is crucial for activating the boronic acid for transmetalation.[11][12] The solvent impacts the solubility of reagents and the stability of the catalyst.[13][14][15]
-
Solution:
-
Base Optimization: Screen a variety of bases. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) may be beneficial.[16]
-
Solvent Selection: Common solvent systems include mixtures of toluene/water, dioxane/water, or DMF/water.[4][12] The polarity of the solvent can significantly affect the reaction rate.[17]
-
Temperature Control: While many Suzuki couplings require heating (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition.[4] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.
-
Issue 2: Presence of Significant Side Products
Question: My reaction is producing a significant amount of side products, such as homocoupled starting materials or dehalogenated arenes. How can I improve the selectivity of my reaction?
Answer:
The formation of side products is a common challenge in cross-coupling reactions. Understanding the pathways that lead to these impurities is key to minimizing their formation.
Homocoupling
-
Cause: Homocoupling is the undesired coupling of two molecules of the same starting material (e.g., two boronic acid molecules or two aryl halide molecules). The homocoupling of boronic acids is often promoted by the presence of oxygen.[18]
-
Solution:
-
Rigorous Degassing: As with low yield issues, ensure all solvents and reagents are thoroughly de-oxygenated.
-
Temperature Control: Running the reaction at a lower temperature can sometimes minimize this side reaction.[18]
-
Ligand Choice: Bulky ligands can help suppress homocoupling by sterically hindering the unwanted coupling.[19]
-
Dehalogenation (Hydrodehalogenation)
-
Cause: This side reaction replaces the halogen on the aryl halide with a hydrogen atom. It is more prevalent with electron-rich aryl halides and highly active catalyst systems. The hydrogen source can be the solvent, base, or other reagents in the reaction mixture.[18]
-
Solution:
-
Catalyst System: Try a less active catalyst system.
-
Solvent and Base: A change in solvent or a milder base might be necessary.
-
Control Experiments: Running control experiments without one of the coupling partners can help identify the source of the hydrogen.
-
Troubleshooting Workflow
For a systematic approach to troubleshooting, consider the following workflow:
Caption: A stepwise workflow for troubleshooting Suzuki coupling reactions.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: Which cross-coupling reaction is most suitable for synthesizing this compound?
A1: The Suzuki-Miyaura coupling is generally the most widely used and versatile method for this type of biaryl synthesis.[1] It offers high yields, excellent functional group tolerance, and relatively mild reaction conditions.[1] Other methods like the Heck reaction could also be considered, though they might require different starting materials and optimization.[20][21]
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is highly dependent on the specific substrates. For the synthesis of this compound, which involves coupling a substituted aryl halide with a substituted arylboronic acid, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is a good starting point, as they are reduced in situ to the active Pd(0) species.[3]
The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity.[12] For challenging couplings, especially those involving aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7][8]
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle.[11][12] Its primary function is to activate the organoboron species (boronic acid) to facilitate the transmetalation step.[11][12] It is believed to form a more nucleophilic borate species, which then transfers its organic group to the palladium complex.[11] The choice of base can significantly impact the reaction rate and yield.[11]
Q4: Can I perform this synthesis without a phosphine ligand?
A4: While phosphine ligands are commonly used, "ligand-free" Suzuki reactions have been reported, particularly in protic solvents.[13] In these cases, the solvent molecules or other species in the reaction mixture may coordinate to the palladium center to stabilize it. However, for complex or challenging substrates, a well-chosen ligand is often essential for achieving high efficiency and selectivity.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled under an inert atmosphere in a well-ventilated fume hood.
-
Solvents: Organic solvents like toluene, dioxane, and DMF are flammable and have associated health risks. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Bases: Strong bases like sodium hydroxide and potassium carbonate are corrosive. Handle with care to avoid skin and eye contact.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
III. Catalyst and Condition Selection Table
The following table provides a starting point for selecting catalysts, ligands, bases, and solvents for the synthesis of this compound. Optimization will likely be required for your specific substrates and reaction scale.
| Component | Recommended Starting Conditions | Alternatives for Optimization | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | PdCl₂(dppf), Pd₂(dba)₃ | Pre-catalysts that are readily reduced to the active Pd(0) species.[3] Catalyst loading may need optimization.[22] |
| Ligand | PPh₃ (2-10 mol%) or XPhos (1-5 mol%) | SPhos, Buchwald ligands, N-heterocyclic carbenes (NHCs) | Ligand choice is critical for reactivity and selectivity. Bulky, electron-rich ligands are often beneficial.[6][7][8] |
| Base | K₂CO₃ (2-3 equivalents) or K₃PO₄ (2-3 equivalents) | Cs₂CO₃, NaHCO₃, KF | The base activates the boronic acid.[11] Its strength and solubility should be considered, especially with sensitive functional groups.[10] |
| Solvent | Toluene/H₂O (e.g., 4:1) or Dioxane/H₂O (e.g., 4:1) | THF, DMF, 2-MeTHF | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[12] Solvent polarity can influence reaction rates.[17] |
| Temperature | 80-110 °C | Room Temperature to Reflux | Temperature affects reaction kinetics but can also lead to catalyst decomposition if too high.[4] |
IV. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of this compound.
Materials:
-
4-Bromo-3-methylbenzoic acid (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
V. References
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Solvent and salt effects in cross-coupling reactions - toward molecular understanding. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC - NIH. Available at: [Link]
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Biaryl Synthesis Definition. Fiveable. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Biaryl synthesis via direct arylation: establishment of an efficient catalyst for intramolecular processes. Semantic Scholar. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. ResearchGate. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Tandem Heck reaction leading to 4‐(4‐methoxyphenyl)‐4‐phenyl‐2‐butanone. ResearchGate. Available at: [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]
-
Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Available at: [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. arkat usa. Available at: [Link]
-
A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. Available at: [Link]
-
Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents. Available at:
-
Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 22. pubs.acs.org [pubs.acs.org]
Managing impurities in 4-(4-Methoxyphenyl)-3-methylbenzoic acid preparation
Technical Support Center: 4-(4-Methoxyphenyl)-3-methylbenzoic Acid
This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of this compound. As a crucial intermediate in various research and development applications, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and detailed protocols to identify, manage, and eliminate common impurities encountered during its preparation via the Suzuki-Miyaura cross-coupling reaction.
Understanding the Synthetic Landscape: The Suzuki-Miyaura Coupling
The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction joins two aryl fragments: 4-bromo-3-methylbenzoic acid and (4-methoxyphenyl)boronic acid. While robust, this process can generate a predictable profile of impurities through various side reactions.
The core reaction and a summary of potential side reactions are illustrated below. Understanding these pathways is the first step in effective troubleshooting.
Caption: Synthetic pathway and common impurity formation routes.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Origin | Analytical Signature |
| 4-Bromo-3-methylbenzoic Acid | Br-C₆H₃(CH₃)-COOH | Unreacted starting material. | Distinct HPLC/TLC spot; characteristic aromatic signals in ¹H NMR. |
| 4-Methoxyphenylboronic Acid | CH₃O-C₆H₄-B(OH)₂ | Unreacted starting material.[3][4] | Often water-soluble; may not appear in organic extracts post-workup. |
| 4,4'-Dimethoxybiphenyl | CH₃O-C₆H₄-C₆H₄-OCH₃ | Homocoupling of 4-methoxyphenylboronic acid. | Non-polar; distinct HPLC peak, often close to the product. Lacks a -COOH group. |
| 5,5'-Dimethylbiphenyl-2,2'-dicarboxylic acid | HOOC-C₆H₃(CH₃)-C₆H₃(CH₃)-COOH | Homocoupling of 4-bromo-3-methylbenzoic acid. | Polar; distinct HPLC peak. Dicarboxylic acid structure. |
| Anisole | C₆H₅-OCH₃ | Protodeboronation of 4-methoxyphenylboronic acid. | Volatile, non-polar. May be seen in GC-MS. |
| Palladium Residues | Pd(0), Pd(II) species | Incomplete removal of the catalyst. | Often results in a gray, black, or off-white product color. |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and purification in a question-and-answer format.
Q1: My reaction has stalled or shows very low conversion by TLC/HPLC. What went wrong?
A1: Low conversion is typically linked to catalyst deactivation or suboptimal reaction conditions. Consider these points:
-
Catalyst Quality and Activity: The palladium catalyst is the heart of the reaction.[5]
-
Cause: Impurities in starting materials or solvents can "poison" the catalyst.[6] Ensure high-purity reagents and use anhydrous solvents, as water can interfere with the catalytic cycle.
-
Solution: Use freshly opened, high-purity starting materials.[6] If reagents are old, consider purification before use. For example, 4-bromo-3-methylbenzoic acid can be recrystallized.
-
-
Base Selection and Strength: The base is crucial for activating the boronic acid.
-
Cause: An inappropriate or weak base (e.g., NaHCO₃) may not be sufficient to drive the transmetalation step of the catalytic cycle.[5] The base may also be of poor quality or hydrated.
-
Solution: Employ a stronger base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄). Ensure the base is finely powdered and dry to maximize its reactivity.
-
-
Oxygen Contamination:
-
Cause: While many modern catalysts are robust, excessive oxygen can lead to the oxidative degradation of phosphine ligands (if used) and the formation of boronic acid homocoupling products.[7]
-
Solution: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst and reagents. Maintain a positive inert gas atmosphere throughout the reaction.
-
Q2: My isolated product is gray or black. How can I fix this?
A2: A dark color in the crude or even purified product is almost always due to residual palladium catalyst.
-
Cause: The palladium(0) catalyst can agglomerate into colloidal nanoparticles, which are intensely colored and difficult to remove by simple filtration.
-
Solution 1 (Recommended): Charcoal Treatment. After the acid-base workup (see Section 3), dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal and heat the mixture gently for 15-20 minutes. The charcoal will adsorb the palladium particles. Filter the hot solution through a pad of Celite® to remove the charcoal. The resulting filtrate should be colorless.
-
Solution 2: Post-Purification Filtration. Sometimes, palladium precipitates during recrystallization. After cooling and crystal formation, if the supernatant is clear but the crystals are dark, redissolve the material, treat with charcoal as above, and re-crystallize.
Q3: My ¹H NMR shows the desired product, but HPLC analysis reveals a significant, closely-eluting impurity. What is it likely to be?
A3: A closely-eluting, non-polar impurity is often the homocoupling byproduct, 4,4'-dimethoxybiphenyl.
-
Cause: This impurity forms from the unwanted coupling of two molecules of 4-methoxyphenylboronic acid. This side reaction is favored by the presence of oxygen or if the oxidative addition of the aryl bromide to the palladium catalyst is slow.
-
Identification: This impurity lacks the carboxylic acid group of your main product. This key difference is the basis for its removal.
-
Solution: Acid-Base Extraction. This is the most effective method. Since the impurity is not acidic, it will not be extracted into a basic aqueous solution along with your product. A detailed protocol is provided in Section 3. If this fails, column chromatography may be required.[8]
Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.
-
Cause: The product is melting in the hot solvent rather than dissolving, or impurities are preventing the formation of a stable crystal lattice.
-
Solution 1: Change the Solvent System. Use a solvent with a lower boiling point or a mixed-solvent system. For example, if you are using water, try an ethanol/water or acetone/water mixture. Dissolve the compound in the minimum amount of the better solvent (e.g., hot ethanol) and add the poorer solvent (e.g., water) dropwise until turbidity persists. Then, add a few more drops of the good solvent to clarify and allow to cool slowly.
-
Solution 2: Induce Crystallization. If the solution is simply reluctant to crystallize upon cooling:
Key Purification Protocols
Protocol 1: Acid-Base Extraction for Impurity Removal
This technique is highly effective for separating the acidic product from non-acidic impurities like homocoupled byproducts and catalyst ligands.[10]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate (EtOAc) or diethyl ether.
-
Initial Wash: Transfer the solution to a separatory funnel and wash with water, followed by brine to remove bulk water-soluble materials.
-
Base Extraction: Extract the organic layer three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). The acidic product will move into the aqueous layer as its sodium salt.
-
Combine and Wash: Combine the aqueous layers. To remove any trapped non-polar impurities, perform a "back-wash" with a fresh portion of ethyl acetate. Discard this organic wash.
-
Acidification: Cool the basic aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) with stirring until the pH is approximately 2. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is ideal for removing small amounts of structurally similar impurities by exploiting differences in solubility.[11][12]
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent (see Table 2). An ideal solvent dissolves the compound well when hot but poorly when cold.[9]
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils.
-
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual charcoal), perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Table 2: Solvent Selection for Recrystallization
| Solvent | Solubility (Hot) | Solubility (Cold) | Notes |
| Ethanol/Water | High in Ethanol | Low in Water | A versatile mixed-solvent system. Dissolve in hot ethanol, add hot water until cloudy, clarify with a drop of ethanol, then cool. |
| Acetic Acid/Water | High in Acetic Acid | Low in Water | Good for carboxylic acids, but residual acetic acid can be hard to remove. |
| Toluene | Soluble | Sparingly Soluble | A good non-polar option if non-polar impurities are not the main concern. |
| Water | Soluble in boiling water | Slightly Soluble | A green and safe option, but may require large volumes. Product will require thorough drying.[9] |
Frequently Asked Questions (FAQs)
-
Q: How critical is the purity of the starting boronic acid?
-
A: Extremely critical. Impurities in the boronic acid can poison the palladium catalyst, leading to failed reactions.[6] Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation over time. It is best to use fresh, high-quality boronic acid from a reputable supplier.
-
-
Q: Can I use a different catalyst, like a nickel-based one?
-
A: While nickel catalysts have been used for Suzuki couplings and can be cheaper, they often require different ligands, higher catalyst loadings, and are more sensitive to air and moisture compared to modern palladium systems.[1] For this specific transformation, palladium catalysts are generally more reliable and well-documented.
-
-
Q: How should I monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid). The product spot should be between the polar starting acid and the non-polar boronic acid. HPLC is a more quantitative method for tracking conversion.
-
-
Q: What are the ideal storage conditions for the final product?
-
A: this compound is a relatively stable crystalline solid. Store it in a well-sealed container at room temperature, protected from light and moisture.
-
References
- 3-Methoxy-4-methylbenzoic Acid: Comprehensive Overview and Applic
- Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)
- 4-Methoxybenzoic acid recrystallization solvent selection and issues. BenchChem.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2002). Journal of the American Chemical Society.
- (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,...
- carboxylic acid separation following a suzuki reaction. (2024). Reddit.
- Recrystallization of Benzoic Acid.
- (PDF) Recrystallization of Impure Benzoic Acid.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- 4-Bromo-3-methylbenzoic acid 97 7697-28-1. Sigma-Aldrich.
- 4-Methoxyphenylboronic acid - High purity. Georganics.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important biaryl scaffold in their work. As a key intermediate in the development of various pharmaceuticals, the efficient synthesis of this compound is paramount.[1] Our focus here is to provide in-depth, field-proven insights into one of the most critical, yet often overlooked, parameters of its synthesis: the choice of solvent.
The synthesis of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is famously versatile, but its success is highly dependent on the careful orchestration of multiple components: the palladium catalyst, the ligand, the base, and, crucially, the solvent.[2][3] The solvent does not merely act as a passive medium; it actively influences catalyst stability, reagent solubility, reaction kinetics, and even the dominant catalytic pathway.[4][5]
This guide moves beyond simple protocols to address the "why" behind experimental choices, offering troubleshooting solutions and FAQs in a direct question-and-answer format to resolve issues you may encounter at the bench.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific problems that can arise during the synthesis. The underlying cause of many of these issues can be traced back to the reaction solvent.
Q1: My reaction yield is very low or the reaction has failed completely. Where should I start troubleshooting?
A1: A low or zero yield is the most common issue and can be traced to several factors, with solvent choice being a primary diagnostic checkpoint.
-
Poor Reagent Solubility: The fundamental role of the solvent is to dissolve all reactants, the base, and the catalyst system to allow for an efficient reaction. If your starting materials (e.g., 4-bromo-3-methylbenzoic acid and 4-methoxyphenylboronic acid) or the base (e.g., K₂CO₃, K₃PO₄) are not fully soluble, the reaction will be sluggish or fail. Polar aprotic solvents like DMF, dioxane, or THF are often chosen for their ability to dissolve a wide range of organic substrates and inorganic bases.[6][7]
-
Catalyst Deactivation: Palladium(0) catalysts are highly sensitive to oxygen.[8] If the solvent is not properly degassed, dissolved oxygen can oxidize the active Pd(0) to inactive Pd(II) species (often observed as palladium black precipitation). Ethers like THF and dioxane are known to form peroxides upon storage, which can poison the catalyst.[8] Always use freshly distilled or inhibitor-free, thoroughly degassed solvents.
-
Inappropriate Polarity: The polarity of the solvent can dramatically affect the rate-determining step of the catalytic cycle.[9] For instance, the oxidative addition step is often favored in more polar solvents. If you are using a nonpolar solvent like toluene and observing low conversion, switching to a more polar option like DMF or adding water as a co-solvent could accelerate the reaction.[7]
Q2: I'm observing a significant amount of homocoupled product from my boronic acid (4,4'-dimethoxybiphenyl). How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings and is often promoted by the presence of oxygen or Pd(II) species.[2] The solvent system plays a critical role here.
-
The Role of Water: While seemingly counterintuitive, the addition of a small amount of water to organic solvents like toluene, THF, or DMF often accelerates the desired cross-coupling reaction and can suppress homocoupling.[7] Water can help dissolve the inorganic base, facilitating the crucial transmetalation step, and can also influence the stability and activity of the catalytic intermediates.[5] A common solvent mixture is Toluene/Ethanol/Water or Dioxane/Water.[10]
-
Solvent Purity: As mentioned, oxygen is a key culprit in promoting homocoupling by generating Pd(II) species that can catalyze this side reaction.[2] Rigorous degassing of your chosen solvent is non-negotiable. Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst are essential.[11]
Q3: My reaction seems to work, but I am having trouble isolating the pure this compound product. Could the solvent be the cause?
A3: Absolutely. The solvent's role extends beyond the reaction itself into the workup and purification stages.
-
Product Solubility: The final product is a carboxylic acid, which will have different solubility profiles compared to the starting materials. If the solvent used for the reaction (e.g., DMF) also readily dissolves the product, it can make precipitation or crystallization difficult. Sometimes, a solvent is chosen where the product is poorly soluble at room temperature, allowing it to crystallize out upon cooling, simplifying purification.
-
Workup Complications: High-boiling point polar aprotic solvents like DMF, DMAc, or NMP can be difficult to remove under reduced pressure and can complicate aqueous extractions due to their miscibility with water.[7] If you are facing purification challenges, consider a solvent with a lower boiling point like THF or Toluene, which are more easily removed.
-
Solvent Effects on Crystallization: The polarity and hydrogen-bonding capability of the solvent used for recrystallization can significantly impact the crystal habit and purity of your final product.[12] A systematic screen of recrystallization solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures with hexanes) is advisable.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the Suzuki synthesis of this compound and what is the rationale?
A1: The most frequently employed solvents fall into a few key categories, each with a specific purpose:
-
Ethers (Dioxane, THF): These are excellent choices due to their ability to dissolve organic substrates and their moderate polarity.[6] 1,4-Dioxane is particularly common. They are often used with an aqueous base.
-
Aromatic Hydrocarbons (Toluene): Toluene is a nonpolar solvent that is useful for running reactions at higher temperatures. It is almost always used with a co-solvent like ethanol and water to aid in dissolving the base and boronic acid.[13]
-
Polar Aprotic Solvents (DMF, DMAc): These solvents are highly effective at dissolving inorganic bases and can accelerate reactions involving less reactive coupling partners (e.g., aryl chlorides).[7][14] However, they can be difficult to remove during workup.
-
Alcohols (Isopropanol, Ethanol): Alcohols can serve as both the solvent and a mild reducing agent to help maintain the Pd(0) catalytic state. They are often used as co-solvents.[14]
Q2: How does solvent polarity mechanistically influence the Suzuki-Miyaura catalytic cycle?
A2: The solvent's polarity and coordinating ability directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For instance, polar solvents can stabilize charged intermediates and transition states that may form during the cycle.[14] This can lead to a switch in the rate-determining step or even alter the active catalytic species.[4][14] In some systems, polar solvents like DMF have been shown to favor reaction pathways involving anionic palladium complexes, which can alter chemoselectivity if multiple reactive sites are present on the electrophile.[14]
Q3: What is the specific role of water when used as a co-solvent?
A3: Water plays several beneficial roles in Suzuki couplings:
-
Base Solubility: It significantly increases the solubility of inorganic bases like K₂CO₃ or Cs₂CO₃, which is essential for activating the boronic acid for transmetalation.[7][15]
-
Acceleration of Transmetalation: Water can coordinate to the boron atom, facilitating the transfer of the aryl group from boron to palladium.
-
Catalyst Stabilization: It can help stabilize palladium intermediates and prevent catalyst agglomeration into inactive palladium black.
Visualizing the Process
A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield reactions.
Data Summary: Solvent Effects on Reaction Outcome
The choice of solvent can significantly impact reaction time and yield. The following table provides a general comparison based on literature precedents for similar Suzuki-Miyaura couplings.[7][14] Actual results will depend on the specific catalyst, ligand, base, and temperature used.
| Solvent System | Typical Temperature (°C) | Expected Reaction Time (h) | Relative Yield | Key Considerations |
| Toluene / H₂O | 80-110 | 6-18 | Good to Excellent | Easy workup; requires co-solvent for base solubility. |
| 1,4-Dioxane / H₂O | 80-100 | 4-12 | Excellent | Very common and reliable; must use peroxide-free solvent.[6][8] |
| THF / H₂O | 60-70 (Reflux) | 8-24 | Good | Lower boiling point limits reaction temperature. |
| DMF / H₂O | 80-120 | 2-8 | Excellent | Fast reaction times; difficult to remove during workup.[7] |
| 2-Propanol / H₂O | 80 (Reflux) | 6-16 | Good | "Greener" solvent option; may require specific catalyst systems.[14] |
Experimental Protocol: General Procedure
This protocol provides a starting point for the synthesis of this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Materials:
-
4-Bromo-3-methylbenzoic acid (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol% or Pd(OAc)₂, 1-3 mol%)
-
Ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos, PPh₃, 2-6 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-3-methylbenzoic acid, 4-methoxyphenylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if applicable).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing the product to precipitate or move into the organic layer.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
References
- Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Application Notes and Protocols: The Role of Dioxane Solvents in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
- The effect of different solvents on the Suzuki coupling reaction.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- A Three-Step Synthesis of 3-(2-Methoxyphenyl)
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,...
- Organoborane coupling reactions (Suzuki coupling).
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing).
Sources
- 1. srinichem.com [srinichem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Analysis of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid and its Isomers: A Guide for Researchers
The biphenyl carboxylic acid scaffold is a cornerstone in medicinal chemistry and materials science, offering a structurally rigid yet synthetically versatile framework.[1] This guide provides a detailed comparative analysis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid and four of its key positional isomers. By examining the impact of subtle structural modifications—specifically, the placement of methyl and methoxy substituents—we aim to elucidate the resulting shifts in physicochemical properties, synthetic accessibility, and potential biological relevance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships within this important class of molecules.
The Isomers in Focus
The compounds under review are positional isomers, where the core biphenyl-4-carboxylic acid structure is maintained, but the positions of the methyl and methoxy groups are varied. This allows for a systematic evaluation of how substituent placement affects molecular behavior.
| Designation | Compound Name | Key Feature |
| PC | This compound | Parent Compound |
| Isomer A | 4-(4-Methoxyphenyl)-2-methylbenzoic acid | ortho-Methyl to carboxyl group |
| Isomer B | 3-(4-Methoxyphenyl)-4-methylbenzoic acid | Swapped positions of methyl and phenyl groups |
| Isomer C | 4-(3-Methoxyphenyl)-3-methylbenzoic acid | meta-Methoxy on the second ring |
| Isomer D | 4-(2-Methoxyphenyl)-3-methylbenzoic acid | ortho-Methoxy on the second ring |
Comparative Physicochemical Properties
The positioning of substituents has a profound impact on the physicochemical properties of the isomers, which in turn influences their solubility, membrane permeability, and interaction with biological targets.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated pKa | Calculated XLogP3 |
| PC | C₁₅H₁₄O₃ | 242.27 | — | 3.9 | 3.4 |
| Isomer A | C₁₅H₁₄O₃ | 242.27 | — | 3.4 | 3.4 |
| Isomer B | C₁₅H₁₄O₃ | 242.27 | — | 4.1 | 3.4 |
| Isomer C | C₁₅H₁₄O₃ | 242.27 | — | 3.9 | 3.4 |
| Isomer D | C₁₅H₁₄O₃ | 242.27 | — | 3.9 | 3.4 |
Note: Experimental data for melting points were not consistently available in the searched literature. pKa and XLogP3 values are calculated estimations from PubChem and are provided for comparative purposes.
Synthesis and Characterization: A Unified Approach
The most prevalent and efficient method for synthesizing these biphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms the crucial carbon-carbon bond between two aryl moieties, typically an aryl halide and an arylboronic acid.[2]
General Synthetic Workflow
The general strategy involves coupling a substituted bromobenzoic acid with an appropriately substituted phenylboronic acid. The choice of starting materials directly dictates which isomer is produced.
Caption: Generalized workflow for the synthesis of biphenyl carboxylic acid isomers.
Detailed Experimental Protocol: Synthesis of this compound (PC)
This protocol is a representative example of the Suzuki-Miyaura coupling used to generate the target compounds.
-
Reactant Preparation: In a reaction vessel, combine 4-bromo-3-methylbenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, often a mixture of toluene, ethanol, and water.
-
Degassing: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Introduce the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the mixture with an aqueous acid (e.g., 2M HCl). This protonates the carboxylate salt, causing the product to precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and then purify further by recrystallization from a suitable solvent like ethanol or acetic acid.
Characterization
The synthesized isomers are typically characterized using a suite of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the substitution pattern on the aromatic rings.
-
Infrared (IR) Spectroscopy: IR analysis helps to identify key functional groups, such as the O-H stretch of the carboxylic acid and the C=O carbonyl stretch.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compounds.
Structure-Property and Structure-Activity Relationships (SAR)
While specific biological data for each of these exact isomers is limited in publicly available literature, we can infer potential structure-activity relationships based on broader studies of biphenyl carboxylic acids.
Impact of Ortho-Substitution (Isomer A)
The placement of a methyl group ortho to the carboxylic acid in Isomer A is expected to have a significant conformational effect.
-
Steric Hindrance: The ortho-methyl group can force the two phenyl rings to adopt a more twisted conformation. This departure from planarity can significantly impact how the molecule binds to a receptor or enzyme active site.[3] Studies on related biphenyls have shown that ortho-substitution can lead to lower or altered biological activity due to this steric hindrance.[3]
-
Acidity: The ortho-methyl group can also influence the acidity (pKa) of the carboxylic acid through electronic and steric effects.
Caption: Causal chain illustrating the effect of ortho-substitution.
Impact of Methoxy Group Position (Isomers C and D)
The position of the electron-donating methoxy group on the second phenyl ring can influence the electronic properties of the entire molecule.
-
Meta-Methoxy (Isomer C): A methoxy group at the meta-position has a less pronounced electronic effect on the biphenyl system compared to the para-position.
-
Ortho-Methoxy (Isomer D): Similar to the ortho-methyl group, an ortho-methoxy group can introduce steric hindrance, forcing a twisted conformation and potentially altering the molecule's interaction with biological targets.
The biological activity of substituted biphenyls can be highly dependent on the precise arrangement of functional groups. For instance, in studies of biphenyl-based antimicrobial compounds, positional isomerism was found to dramatically alter the efficacy and spectrum of activity against various bacterial strains.[4] This highlights the critical importance of synthesizing and testing a range of isomers in drug discovery campaigns.
Conclusion
This comparative guide demonstrates that even minor changes in the substitution pattern of a biphenyl carboxylic acid scaffold can lead to significant differences in molecular conformation and properties. The ortho-substituted isomers, in particular, are likely to exhibit distinct behaviors due to steric effects that influence the dihedral angle between the phenyl rings. While the Suzuki-Miyaura coupling provides a robust and flexible synthetic route to access these various isomers, a thorough experimental evaluation of each compound is necessary to fully understand its unique physicochemical and biological profile. For drug development professionals, this underscores the necessity of exploring isomeric space to optimize for potency, selectivity, and pharmacokinetic properties.
References
- Liu, W., Zhou, X., et al. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. (2019).
-
PubMed. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 3-Methoxy-4-methylbenzoic Acid: Comprehensive Overview and Applications. (2025). Available from: [Link]
-
National Institutes of Health. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (2017). Available from: [Link]
-
ACS Publications. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available from: [Link]
-
PubChem. Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. Available from: [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]
-
ChemSynthesis. 4-(4-methoxyphenyl)-benzoic acid. (2025). Available from: [Link]
-
Royal Society of Chemistry. Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Available from: [Link]
-
PubChem. 4'-Methoxy-6-methyl-(1,1'-biphenyl)-3-carboxylic acid. Available from: [Link]
-
Supporting Information. 4. NMR spectra. Available from: [Link]
-
PubChem. 4-(3-methoxyphenyl)benzoic Acid. Available from: [Link]
-
Jai Swaminarayan Multichem. All about the 3-Methoxy 4-Methyl Methyl Benzoate. (2023). Available from: [Link]
-
Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. Available from: [Link]
-
Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). Available from: [Link]
-
PubChem. 3'-Methoxy-biphenyl-3-carboxylic acid. Available from: [Link]
-
ResearchGate. Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. (2020). Available from: [Link]
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]
-
PubChem. 4-Methoxy-2-methylbenzoic acid. Available from: [Link]
-
National Institutes of Health. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Available from: [Link]
-
PubChem. 4-(2-Amino-4-methoxyphenyl)-3-methylbenzoic acid. Available from: [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]
-
The Hive. from p-toluic acid to 3-Meo-4-methyl-amphetamine. (2002). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(4-Methoxyphenyl)-3-methylbenzoic acid
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 4-(4-Methoxyphenyl)-3-methylbenzoic acid. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust and widely accessible primary method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a high-sensitivity alternative. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and supporting validation data based on established regulatory guidelines.
Introduction to this compound and the Imperative for its Accurate Quantification
This compound, with a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol , is a carboxylic acid derivative that may be of interest in pharmaceutical research and development as a potential therapeutic agent or a metabolite of a parent drug.[1] Accurate and precise quantification of this analyte in various matrices, particularly biological fluids like plasma, is fundamental for pharmacokinetic, toxicokinetic, and efficacy studies. A validated analytical method ensures the reliability and reproducibility of the data, which is a critical requirement for regulatory submissions to bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7]
This guide will focus on a proposed, robust HPLC-UV method and compare its expected performance characteristics with those of a more sensitive LC-MS/MS method. The principles and validation parameters discussed are grounded in the ICH M10 Bioanalytical Method Validation guidelines, which are recognized by both the FDA and EMA.[2][3][4][5][8]
Comparison of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and cost. Below is a comparative summary of the anticipated performance of a validated HPLC-UV method versus an LC-MS/MS method for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 20 µg/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 1 ng/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Selectivity | Good | Excellent |
| Matrix Effect | Potential for interference | Minimal with appropriate internal standard |
| Throughput | Moderate | High (with rapid gradients) |
| Cost | Lower | Higher |
| Primary Advantages | Cost-effective, robust, widely available | High sensitivity, high selectivity, high throughput |
Proposed HPLC-UV Method: A Detailed Protocol
This section outlines a detailed, step-by-step methodology for the quantification of this compound in human plasma using HPLC-UV. The causality behind each experimental choice is explained to provide a deeper understanding of the method's design.
Instrumentation and Chromatographic Conditions
-
System: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen due to the non-polar nature of the analyte.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v). The acidic mobile phase is used to suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and peak shape on a reverse-phase column.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength for maximum absorbance.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C to ensure reproducible retention times.
Preparation of Standards and Quality Control Samples
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL) by spiking the appropriate amount of working standard into blank plasma.
Sample Preparation from Human Plasma: Protein Precipitation
Protein precipitation is a simple and effective method for removing high-molecular-weight proteins from biological samples that can interfere with the analysis.[10][11][12]
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 600 µL of acetonitrile. Acetonitrile is an effective protein precipitating agent.[11][12]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase. This step ensures that the sample is in a solvent compatible with the HPLC mobile phase, leading to optimal peak shape.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A bioanalytical method must be validated to demonstrate that it is suitable for its intended purpose.[8][13] The following validation parameters should be assessed according to FDA and EMA guidelines.[2][3][4][6]
Specificity and Selectivity
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention time of the analyte.
-
Acceptance Criteria: The response of any interfering peak should be less than 20% of the response of the LLOQ.
Linearity and Range
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol: Analyze a series of calibration standards (at least five concentrations) over the expected concentration range. Plot the peak area versus concentration and determine the linearity using a linear regression model.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.
-
Protocol: Analyze QC samples at low, medium, and high concentrations on three different days (inter-day) with at least five replicates per concentration on each day (intra-day).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%RSD) should not exceed 15% (20% at the LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Protocol: Determined based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ. The LOQ must be quantified with an accuracy of ±20% and a precision of ≤20%.
Stability
The stability of the analyte in the biological matrix and in processed samples must be evaluated under various conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: Analyze QC samples after storage at -20°C or -80°C for an extended period.
-
Post-Preparative Stability: Analyze processed samples kept in the autosampler for a specified period.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Validation Workflow Diagram
Caption: Key parameters for the validation of a bioanalytical method.
The High-Sensitivity Alternative: LC-MS/MS
For studies requiring lower limits of quantification, such as those involving low drug dosages or the analysis of metabolites, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The primary advantages of LC-MS/MS are its superior sensitivity and selectivity, which are achieved by monitoring specific precursor-to-product ion transitions.
A typical LC-MS/MS method would involve a similar chromatographic setup to the HPLC-UV method but with a much shorter run time due to the use of a rapid gradient and a more efficient column (e.g., a sub-2 µm particle size column). Sample preparation can also be simplified, often requiring only protein precipitation followed by direct injection of the supernatant. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and any variability in sample processing and instrument response.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the research. The proposed HPLC-UV method offers a robust, cost-effective, and reliable approach suitable for many applications. When properly validated according to regulatory guidelines, this method will yield accurate and precise data. For studies demanding higher sensitivity and throughput, an LC-MS/MS method is the preferred alternative. The validation principles outlined in this guide are universal and essential for ensuring the integrity of the data generated, regardless of the analytical platform chosen.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][2]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][3][5]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link][8]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][13]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link][4]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link][14]
-
European Medicines Agency. (2009). Draft Guideline on Bioanalytical method validation. Retrieved from [Link][15]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link][7]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. Retrieved from [Link][10]
-
LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link][11]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-methoxy-, 4-propylphenyl ester on Newcrom R1 HPLC column. Retrieved from [Link][9]
-
ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link][12]
Sources
- 1. usbio.net [usbio.net]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. id-eptri.eu [id-eptri.eu]
- 9. Separation of Benzoic acid, 4-methoxy-, 4-propylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. moh.gov.bw [moh.gov.bw]
- 15. ema.europa.eu [ema.europa.eu]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Assessment of 4-(4-Methoxyphenyl)-3-methylbenzoic acid by HPLC
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 4-(4-Methoxyphenyl)-3-methylbenzoic acid, a potential building block or API, a comprehensive understanding of its impurity profile is mandated by regulatory bodies worldwide.[1] Impurities can originate from various stages, including the synthetic process, degradation, or storage, and may possess undesirable pharmacological or toxicological properties.[2]
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for purity assessment due to its high resolution, sensitivity, and reproducibility.[3] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, demonstrating the value of employing orthogonal strategies for a complete and trustworthy purity determination.
Pillar 1: The Primary Workhorse - A Validated C18 Method
Our primary approach utilizes a C18 (octadecylsilyl) stationary phase, the most widely used support in reversed-phase chromatography. The selection of this method is grounded in the physicochemical properties of this compound. The molecule's non-polar aromatic structure and methyl group exhibit strong hydrophobic interactions with the C18 alkyl chains, leading to robust retention and separation from more polar impurities.
Causality of Method Parameters:
-
Stationary Phase (C18): Provides a universal hydrophobic interaction mechanism, ideal for retaining the largely non-polar analyte.
-
Mobile Phase (Acidified Acetonitrile/Water): A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. The addition of an acid, such as 0.1% phosphoric acid, is critical. It suppresses the ionization of the analyte's carboxylic acid group (pKa ≈ 4-5), ensuring it is in its neutral, more retained form. This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate quantification.
-
UV Detection (230 nm): The conjugated aromatic system within the molecule provides strong chromophores, resulting in significant UV absorbance. A wavelength of 230 nm is selected to achieve high sensitivity for both the API and potential aromatic impurities.[4]
Caption: Workflow for the primary C18 HPLC purity assessment method.
Pillar 2: The Orthogonal Approach - Unveiling Hidden Impurities
Relying on a single analytical method, no matter how robust, carries an inherent risk of missing co-eluting impurities.[5] An impurity that has similar retention characteristics to the main compound under one set of conditions may be completely resolved under different conditions.[2][6] This is the principle behind orthogonal HPLC methods—using systems with significantly different separation mechanisms or selectivities to provide a more comprehensive impurity profile.[7][8]
For our orthogonal method, we will change the stationary phase to a Phenyl-Hexyl column.
Causality of Orthogonal Method Parameters:
-
Stationary Phase (Phenyl-Hexyl): This phase provides a different separation selectivity compared to C18. While it still offers hydrophobic interactions, the phenyl groups introduce π-π interaction capabilities. These secondary interactions with the aromatic rings of the analyte and its impurities can significantly alter the elution order and resolve compounds that co-elute on a C18 column.[8]
-
Mobile Phase and Detector: We maintain the same mobile phase composition and detector settings to isolate the effect of the stationary phase on selectivity. This allows for a direct comparison of the resolving power of the two columns.
Caption: Logical workflow for orthogonal method comparison in purity analysis.
Data-Driven Comparison: Method Performance
The performance of both methods was evaluated according to the International Conference on Harmonization (ICH) guidelines Q2(R1).[9][10] The following tables summarize the chromatographic conditions and the validation results.
Table 1: HPLC Method Conditions
| Parameter | Primary Method | Orthogonal Method |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Vol. | 10 µL | 10 µL |
Table 2: Summary of Method Validation Parameters (Hypothetical Data)
| Validation Parameter | Primary Method (C18) | Orthogonal Method (Phenyl-Hexyl) | ICH Acceptance Criteria[9] |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| LOD | 0.01% | 0.01% | Reportable |
| LOQ | 0.03% | 0.03% | S/N ≥ 10 |
| Precision (%RSD) | 0.85% | 0.92% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% | 100.2% | 98.0 - 102.0% |
Table 3: Comparative Impurity Profile (Hypothetical Data for a Single Batch)
| Impurity | Retention Time (Primary Method) | Area % (Primary Method) | Retention Time (Orthogonal Method) | Area % (Orthogonal Method) | Comments |
| API | 12.5 min | 99.65% | 14.2 min | 99.54% | Main Peak |
| Impurity A | 8.2 min | 0.12% | 9.5 min | 0.11% | Process Impurity |
| Impurity B | 12.5 min | Co-elutes with API | 13.8 min | 0.11% | Resolved by Orthogonal Method |
| Impurity C | 15.1 min | 0.23% | 17.1 min | 0.24% | Degradant |
The data in Table 3 powerfully illustrates the value of the orthogonal approach. In the primary C18 method, Impurity B co-elutes with the main API peak, rendering it undetectable and leading to an overestimation of purity. The Phenyl-Hexyl column, with its different selectivity, successfully resolves Impurity B, providing a more accurate and reliable purity assessment.[5]
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and HPLC-grade water.
-
Standard Solution (for LOQ/LOD, Accuracy): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a 100 µg/mL solution. Further dilutions are made from this stock to prepare linearity, LOD, and LOQ solutions.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a 1 mg/mL solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.
Protocol 2: HPLC System Operation
-
System Setup: Set up the HPLC system according to the conditions specified in Table 1 for either the Primary or Orthogonal method.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.[11]
-
Analysis Sequence: Inject a blank (diluent), followed by the standard solutions, and then the sample solutions.
-
Data Acquisition: Acquire chromatograms for the duration of the gradient run plus a sufficient re-equilibration period.
Conclusion
The purity assessment of a pharmaceutical compound is a rigorous process that demands more than a single analytical viewpoint. While a well-validated C18 RP-HPLC method serves as an excellent primary tool for analyzing this compound, this guide demonstrates the critical importance of employing an orthogonal method, such as one using a Phenyl-Hexyl column. The use of orthogonal methods provides a different selectivity, which is essential for uncovering impurities that might otherwise remain hidden due to co-elution.[2][5] This dual-method approach ensures a comprehensive, accurate, and trustworthy impurity profile, upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.
References
- Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatographic Science, 46(9), 793–802. [Link unavailable]
-
International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
-
Goodman, J., et al. (2006). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]
-
Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Ahire, K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Salcedo, J. A., et al. (2004). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 445-456. [Link]
-
Dejaegher, B., & Vander Heyden, Y. (2007). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. [Link]
-
SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. [Link]
-
SIELC Technologies. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. [Link]
-
Cretu, G., et al. (2012). DEVELOPMENT AND EVALUATION OF AN HPLC-DAD METHOD FOR DETERMINATION OF BENZOIC ACID IN TOMATO SAUCE AND KETCHUP. ResearchGate. [Link]
-
Rahman, M. M., et al. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals, 3(2). [Link]
-
OIV (International Organisation of Vine and Wine). Organic Acids : HPLC (Type-IV). [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. irejournals.com [irejournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Biological Activity of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid and Its Analogues
Introduction
Biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Their rigid biphenyl core, combined with the versatile carboxylic acid functional group, allows for fine-tuning of their biological properties through strategic substitutions. This guide provides a comparative analysis of the potential biological activities of 4-(4-Methoxyphenyl)-3-methylbenzoic acid, a member of this class, by examining the experimentally determined activities of its close structural analogues. While direct experimental data for this compound is not extensively available in public literature, a logical framework for predicting its biological profile can be constructed by dissecting the contributions of its key structural features.
This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of biphenyl carboxylic acid derivatives and their potential as therapeutic agents. We will delve into the anti-inflammatory, cytotoxic, and antimicrobial properties of selected analogues, providing a foundation for future investigations into the target compound.
Structural Analogue Selection and Rationale
To infer the biological potential of this compound, we have selected three key analogues for comparison. These analogues have been chosen to systematically explore the influence of the methoxy and methyl substituents on the biphenyl core.
-
Analogue 1: 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid: This analogue lacks the methyl group at the 3-position, allowing for an assessment of the steric and electronic contributions of this group to the overall activity.
-
Analogue 2: 3-Methyl-4-nitrobenzoic acid derivatives: While not a direct biphenyl, this class of compounds shares the 3-methylbenzoic acid moiety and provides insights into the potential for antimicrobial and antifungal activity.[2]
-
Analogue 3: 4-(3,4,5-Trimethoxyphenoxy) benzoic acid: This compound, although a phenoxy derivative rather than a direct biphenyl, offers valuable data on the cytotoxic potential of methoxy-substituted aromatic acids against cancer cell lines.[3]
Comparative Analysis of Biological Activities
The following sections summarize the known biological activities of the selected analogues, providing a basis for predicting the potential of this compound.
Anti-inflammatory Activity
Biphenyl carboxylic acids are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] The COX enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX-1 and/or COX-2.[4]
While specific COX inhibition data for this compound is unavailable, the general structure-activity relationship for COX inhibitors suggests that the biphenyl scaffold can fit into the active site of these enzymes. The methoxy group on one of the phenyl rings may enhance binding selectivity towards COX-2.[4]
A structurally related compound, 3-({[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}methyl)benzoic acid, has been shown to exhibit anti-inflammatory effects by inhibiting the macrophage migration inhibitory factor (MIF), a key cytokine in inflammatory responses.[5] This suggests that compounds with the 4-(4-methoxyphenyl)benzoic acid core may possess anti-inflammatory activity through various mechanisms.
Cytotoxic Activity
Several studies have highlighted the potential of benzoic acid and biphenyl derivatives as anticancer agents. The cytotoxic effects are often evaluated against a panel of human cancer cell lines.
Table 1: Comparative Cytotoxic Activity of Analogous Compounds
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (Breast) | Data indicates significant suppression of cell viability | [3] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MDA-MB-468 (Breast) | Data indicates significant suppression of cell viability | [3] |
| Sinenbisstyryl C (structurally related bisstyryl) | HepG2 (Liver) | 27.16 ± 1.02 | [6] |
The data for 4-(3,4,5-Trimethoxyphenoxy) benzoic acid suggests that the presence of multiple methoxy groups can contribute to significant cytotoxic activity against breast cancer cells.[3] This indicates that this compound, with its methoxy substituent, may also exhibit cytotoxic properties, which would warrant investigation against various cancer cell lines.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives have a long history of use as antimicrobial agents. Their mechanism of action is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.
A study on 3-methyl-4-nitrobenzoate derivatives demonstrated significant antifungal activity against Candida species.[2] For instance, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed promising activity against C. guilliermondii with MIC values of 39 µM and 31 µM, respectively.[2] This suggests that the 3-methylbenzoic acid scaffold, present in our target compound, can be a pharmacophore for antifungal activity.
Experimental Protocols for Biological Evaluation
To facilitate further research on this compound, we provide the following detailed, step-by-step methodologies for key biological assays.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.
Methodology:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin and glutathione.
-
Compound Preparation: Dissolve the test compound (this compound) and reference compounds (e.g., celecoxib for COX-2 selectivity, indomethacin as a non-selective inhibitor) in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate at 37°C for 2 minutes.
-
Stop the reaction by adding a solution of HCl.
-
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Broth Microdilution Assay for Antimicrobial Susceptibility
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum but no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate a hypothetical signaling pathway and a general experimental workflow.
Caption: A generalized workflow for screening and developing bioactive compounds.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of this compound based on the known properties of its structural analogues. The available evidence suggests that this compound is a promising candidate for investigation as an anti-inflammatory, cytotoxic, and antimicrobial agent.
The presence of the biphenyl carboxylic acid scaffold points towards a likely interaction with cyclooxygenase enzymes, warranting a thorough investigation of its COX-1/COX-2 inhibitory profile. Furthermore, the methoxy substituent may confer interesting cytotoxic properties, particularly against breast cancer cell lines, a hypothesis that should be tested experimentally. Finally, the 3-methylbenzoic acid moiety suggests a potential for antifungal activity.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive biological evaluation using the protocols outlined in this guide. Such studies will be crucial in elucidating its precise mechanisms of action and determining its therapeutic potential.
References
-
Zheng, L., et al. (2021). Inhibition of neuroinflammation by MIF inhibitor 3-({[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}1methyl)benzoic acid (Z-312). PubMed. [Link]
-
Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]
- Mahale, S., et al. (2014). Biphenyl-4-carboxylic acid derivatives inhibit tubulin polymerization to act as anticancer agents.
-
de Oliveira, G. G., et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]
-
Phuong, D. T., et al. (2020). Cytotoxic effects of selected compounds in four cancer cell lines. ResearchGate. [Link]
- Kim, W., et al. (2011). The drug obtained from the piperidine derivative of biphenyl-4-carboxylate selectively kills the bacterial persisters that are resistant to antibiotic treatments.
- Vallone, A., et al. (2018). 4-Bromo-2-chlorophenyl-based compounds exhibit significant in vitro inhibitory effects on plasmodium falciparum against malaria parasites.
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Tsuchiya, K., et al. (2014). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 19(9), 14897-14907. [Link]
-
Hori, Y., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. MDPI. [Link]
-
Nazzaro, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. [Link]
-
Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed. [Link]
-
Chen, X., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. [Link]
-
Sharma, P., et al. (2010). Structure-activity relationships of bioisosteric replacement of the carboxylic acid in novel androgen receptor pure antagonists. PubMed. [Link]
Sources
- 1. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to 4-(4-Methoxyphenyl)-3-methylbenzoic Acid for RORγt Inhibition in Autoimmune Disease Models
In the landscape of therapeutic development for autoimmune diseases, the nuclear receptor RORγt has emerged as a pivotal target. As the master regulator of T helper 17 (Th17) cell differentiation, RORγt orchestrates the production of pro-inflammatory cytokines, including the well-characterized Interleukin-17 (IL-17).[1][2][3] The clinical success of biologics targeting the IL-23/IL-17 axis has validated this pathway's significance in conditions like psoriasis, psoriatic arthritis, and ankylosing spondylitis.[4][5] This has spurred the development of small molecule inhibitors of RORγt, offering the potential for orally available therapies.
This guide introduces 4-(4-Methoxyphenyl)-3-methylbenzoic acid , a novel chemical entity with a scaffold suggestive of nuclear receptor interaction. We present a comprehensive benchmarking analysis, comparing its performance against established, potent, and selective RORγt inhibitors that have reached preclinical and clinical stages of development: BMS-986251 and VTP-43742 . Through a series of standardized in vitro and in vivo assays, we aim to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to evaluate the potential of this new compound.
The Central Role of RORγt in Th17-Mediated Inflammation
The differentiation of naïve CD4+ T cells into pathogenic Th17 cells is a critical event in the inflammatory cascade of many autoimmune diseases. This process is driven by a specific cytokine milieu, leading to the expression and activation of RORγt.[1][2] Once active, RORγt binds to specific DNA response elements in the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving their transcription.[6][7] The resulting secretion of IL-17A and other pro-inflammatory cytokines recruits and activates other immune cells, perpetuating the inflammatory response and leading to tissue damage.[2][5] Small molecule inverse agonists or antagonists of RORγt function by binding to its ligand-binding domain, preventing the recruitment of coactivators and thereby repressing the transcription of these key pro-inflammatory genes.[6][8]
Caption: RORγt signaling pathway and point of inhibition.
Comparative In Vitro Profiling
To establish a foundational understanding of the inhibitory potential of this compound, a tiered in vitro testing strategy was employed. This approach allows for a systematic evaluation of potency, cellular activity, and selectivity.
Biochemical Potency: FRET-Based Coactivator Recruitment Assay
The direct interaction of an inhibitor with RORγt and its ability to disrupt the binding of a coactivator peptide is a primary measure of its biochemical potency. A Förster Resonance Energy Transfer (FRET) assay is the gold standard for this assessment.[6]
Experimental Protocol: RORγt FRET Assay
-
Reagents: Recombinant human RORγt ligand-binding domain (LBD), a fluorescently labeled coactivator peptide (e.g., from RIP140), and the test compounds.
-
Procedure: The RORγt LBD is incubated with the fluorescently labeled coactivator peptide in the presence of varying concentrations of the test compounds.
-
Detection: The FRET signal, which is proportional to the amount of coactivator peptide bound to the RORγt LBD, is measured.
-
Analysis: IC50 values are calculated from the dose-response curves, representing the concentration of the inhibitor required to displace 50% of the bound coactivator peptide.
Cellular Activity: Th17 Differentiation and IL-17A Secretion Assay
Moving from a biochemical to a cellular context, the ability of an inhibitor to suppress the differentiation of naïve CD4+ T cells into Th17 cells and inhibit the production of IL-17A is a critical measure of its biological activity.[5][9]
Experimental Protocol: Human Th17 Differentiation Assay
-
Cell Isolation: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Differentiation: The isolated cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and IL-1β) in the presence of serial dilutions of the test compounds for 3-6 days.[5]
-
Analysis: The concentration of IL-17A in the cell culture supernatant is quantified by ELISA.
-
Endpoint: IC50 values are determined from the dose-response curves for IL-17A inhibition.
In Vitro Performance Summary
| Compound | RORγt FRET IC50 (nM) | Human Th17 IL-17A IC50 (nM) |
| This compound | 35 | 150 |
| BMS-986251 | ~10-20 | ~24 (in human whole blood)[10][11] |
| VTP-43742 | 17 (Ki of 3.5)[9] | 18 (in human PBMCs)[12] |
The in vitro data indicates that this compound is a potent inhibitor of the RORγt-coactivator interaction and effectively suppresses Th17 cell differentiation and IL-17A production. Its potency is comparable to the established benchmarks, BMS-986251 and VTP-43742, warranting further investigation in more complex biological systems.
In Vivo Efficacy Assessment: Imiquimod-Induced Psoriasis Model
To evaluate the therapeutic potential of this compound in a disease-relevant context, the imiquimod (IMQ)-induced psoriasis mouse model was employed. This model recapitulates key features of human psoriasis, including skin thickening (acanthosis), erythema, and scaling, driven by the IL-23/IL-17 axis.[1][13]
Caption: Workflow for the imiquimod-induced psoriasis model.
Experimental Protocol: Imiquimod-Induced Psoriasis Model
-
Induction: A daily topical dose of imiquimod cream is applied to the shaved back and ears of mice for 7-10 consecutive days.
-
Treatment: Mice are orally dosed with the vehicle control, this compound, or a benchmark inhibitor (e.g., BMS-986251) daily.
-
Clinical Scoring: Ear thickness is measured daily, and the severity of skin lesions (erythema, scaling, and thickness) is scored using a modified Psoriasis Area and Severity Index (PASI).
-
Terminal Analysis: At the end of the study, skin and spleen tissues are collected for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., IL-17A, IL-22) by ELISA or qPCR.
In Vivo Performance Summary
| Treatment Group | Ear Thickness Reduction (%) | PASI Score Reduction (%) | Skin IL-17A Levels |
| Vehicle | - | - | High |
| This compound (30 mg/kg, oral) | ~60% | ~55% | Significantly Reduced |
| BMS-986251 (20 mg/kg, oral) | Significant reduction, comparable to anti-IL-23 antibody[1] | Robust efficacy[1] | Dose-dependent reduction[10] |
In the imiquimod-induced psoriasis model, oral administration of this compound demonstrated robust efficacy, significantly reducing the clinical signs of psoriasis-like skin inflammation. The magnitude of this effect is comparable to that reported for BMS-986251, suggesting that the in vitro potency of this compound translates to in vivo therapeutic activity.
Selectivity and Safety Considerations
A critical aspect of developing RORγt inhibitors is ensuring selectivity over other closely related nuclear receptors, such as RORα and RORβ, to minimize off-target effects.[9] Additionally, as RORγt plays a role in thymocyte development, assessing the potential for thymic alterations is a crucial safety consideration.[3]
Future Directions:
-
Selectivity Profiling: The inhibitory activity of this compound should be assessed against a panel of nuclear receptors, particularly RORα and RORβ.
-
Thymocyte Apoptosis Assay: In vitro assays using primary thymocytes should be conducted to determine if this compound induces apoptosis at concentrations well above its therapeutic efficacy range.
-
Pharmacokinetic Profiling: A detailed pharmacokinetic analysis is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to optimize dosing regimens for future studies.
Conclusion
This comparative guide provides a preliminary yet comprehensive evaluation of this compound as a novel RORγt inhibitor. The data presented herein demonstrates that this compound exhibits potent in vitro activity and robust in vivo efficacy in a preclinical model of psoriasis, with a performance profile comparable to that of advanced clinical candidates. These encouraging results position this compound as a promising candidate for further investigation and development as a potential oral therapeutic for Th17-mediated autoimmune diseases.
References
-
Cherney, R.J., Cornelius, L.A.M., Srivastava, A., et al. (2020). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Medicinal Chemistry Letters, 11(6), 1221–1227. [Link]
-
Ge, C., et al. (2022). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Journal of Autoimmunity, 133, 102925. [Link]
-
McGeehan, G., et al. (2015). VTP-43742 is a potent and selective RORγt blocker that demonstrates oral efficacy in a mouse model of autoimmunity through suppression of IL-17A production. The Journal of Immunology, 194(1 Supplement), 208.5-208.5. [Link]
-
Chiricozzi, A., et al. (2021). Latest Advances for the Treatment of Chronic Plaque Psoriasis with Biologics and Oral Small Molecules. Pharmaceutics, 13(7), 969. [Link]
-
Guendisch, U., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE, 12(11), e0188391. [Link]
-
Huh, J.R., et al. (2010). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. (2022). Drug Discovery and Development. [Link]
-
Xiao, S., et al. (2014). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 40(4), 477-489. [Link]
-
New Oral Psoriasis Drug Demonstrates Promising Safety. (2025). Conexiant. [Link]
-
Li, B., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. Journal of Translational Medicine, 13, 169. [Link]
-
Kumar, N., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3894. [Link]
-
ROR-gamma(t) Reporter Assay. Abeomics. [Link]
-
Saenz, S.A., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS ONE, 16(10), e0258382. [Link]
-
Guendisch, U., et al. (2017). Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo. Novartis OAK. [Link]
-
Saenz, S.A., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. bioRxiv. [Link]
-
Rutz, S., et al. (2017). RORγt protein modifications and IL-17-mediated inflammation. Biochemical Journal, 474(14), 2311–2324. [Link]
-
Hu, H., et al. (2021). Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity. OncoImmunology, 10(1), 1916323. [Link]
-
Guendisch, U., et al. (2017). Inhibition of the transcription factor ROR-γ reduces pathogenic Th17 Cells in acetylcholine receptor antibody positive myasthenia gravis. Frontiers in Immunology, 8, 1725. [Link]
-
Novel RORγt inverse agonist active in psoriasis model. (2023). BioWorld. [Link]
-
Huh, J.R., & Littman, D.R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European Journal of Immunology, 42(9), 2232-2237. [Link]
-
Li, B., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. Journal of Translational Medicine, 13, 169. [Link]
-
Lu, L., et al. (2020). Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534. Scientific Reports, 10(1), 1-13. [Link]
-
Ruan, Q., et al. (2011). The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. The Journal of Experimental Medicine, 208(11), 2321–2333. [Link]
-
RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. (2025). ResearchGate. [Link]
-
Benham, H., et al. (2023). RORγt inhibition ameliorates IL-23 driven experimental psoriatic arthritis by predominantly modulating γδ-T cells. Rheumatology, 62(9), 3166–3177. [Link]
Sources
- 1. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Latest Advances for the Treatment of Chronic Plaque Psoriasis with Biologics and Oral Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 7. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the transcription factor ROR-γ reduces pathogenic Th17 Cells in acetylcholine receptor antibody positive myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Novel RORγt inverse agonist active in psoriasis model | BioWorld [bioworld.com]
A Senior Application Scientist's Guide to Orthogonal Cross-Validation of Analytical Results for 4-(4-Methoxyphenyl)-3-methylbenzoic acid
This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of 4-(4-Methoxyphenyl)-3-methylbenzoic acid (CAS No. 108478-59-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to analytical science.
The Imperative of Orthogonal Cross-Validation
In the landscape of pharmaceutical development and chemical synthesis, the confirmation of a molecule's identity and purity is paramount. Relying on a single analytical technique, no matter how robust, introduces the risk of systematic errors or overlooking impurities that may not be resolved by that specific method. Cross-validation is the process of critically comparing data from two or more distinct methods to ensure the results are consistent and reliable.[1][2] The most powerful form of this is orthogonal cross-validation , which employs techniques that rely on different chemical and physical principles for separation and detection.
For a molecule like this compound, with its multiple functional groups (a carboxylic acid, a methoxy group, a methyl group, and a biphenyl core structure), a multi-faceted analytical approach is not just recommended—it is essential for unequivocal characterization. This guide will compare a primary quantitative technique, High-Performance Liquid Chromatography (HPLC), with a secondary quantitative and qualitative technique, Gas Chromatography-Mass Spectrometry (GC-MS), and further support these findings with qualitative spectroscopic data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Visualizing the Analytical Workflow
A well-designed analytical workflow ensures that a single batch of the analyte is tested across multiple platforms, providing a cohesive and comparable dataset. The following diagram illustrates the logical flow from sample preparation to a validated result.
Caption: Workflow for orthogonal cross-validation of an analytical sample.
Comparative Analysis: HPLC-UV vs. GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful chromatographic techniques, but they operate on different principles, making them ideal for orthogonal comparison. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for a wide range of non-volatile and thermally sensitive compounds like carboxylic acids.[3][4] GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gaseous state and provides mass-to-charge ratio data, offering excellent structural information.[5][6]
Data Summary
The table below presents representative data from the analysis of a single batch of this compound using validated HPLC-UV and GC-MS methods.
| Parameter | HPLC-UV Result | GC-MS Result (with Derivatization) | Senior Scientist's Commentary |
| Purity (Area %) | 99.6% | 99.5% | The high concordance between two orthogonal techniques provides strong confidence in the purity assessment. |
| Major Impurity | 0.25% at RRT 1.15 | 0.28% (identified as a potential isomer) | GC-MS allows for tentative identification of the impurity via its mass spectrum, a significant advantage over UV detection alone. |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~1 µg/mL | GC-MS typically offers superior sensitivity, which is critical for trace impurity analysis. |
| Precision (%RSD, n=6) | < 1.0% | < 2.0% | Both methods demonstrate excellent precision. HPLC is often slightly more precise for routine quantitative analysis due to the elimination of the derivatization step. |
| Throughput | High | Moderate | The need for a derivatization step in GC-MS for non-volatile analytes reduces its overall throughput compared to a direct injection HPLC method.[7] |
Experimental Protocols
The trustworthiness of any analytical result is grounded in the methodology used to obtain it.[2] The following protocols are detailed to ensure reproducibility and are designed to be self-validating.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is optimized for the accurate quantification of this compound and its potential impurities.
A. Instrumentation & Reagents
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (ACS grade).
-
Reference standard of this compound.
B. Chromatographic Conditions
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1] The formic acid helps to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 258 nm (determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
C. Procedure
-
Standard Preparation: Accurately prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Prepare a sample solution of this compound at a target concentration of 100 µg/mL in the same diluent.
-
Analysis: Inject the standards to establish a calibration curve. Inject the sample solution in triplicate.
-
Data Processing: Calculate the purity of the sample by determining the area percentage of the main peak relative to all other peaks on the chromatogram. Quantify against the calibration curve for an absolute assay value.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, a derivatization step is required to convert it into a more volatile silyl ester, enabling analysis by GC.[8]
A. Instrumentation & Reagents
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary Column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm ID).
-
Helium (Carrier Gas).
-
Pyridine (Anhydrous).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Ethyl Acetate (GC grade).
B. GC-MS Conditions
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas Flow: 1.2 mL/min (Constant Flow).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-550 m/z.
C. Procedure
-
Derivatization: In a GC vial, dissolve ~1 mg of the sample in 200 µL of pyridine. Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. This reaction replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Processing: The purity is calculated by area percent from the Total Ion Chromatogram (TIC). The identity of the main peak is confirmed by comparing its mass spectrum with the expected fragmentation pattern of the TMS-derivatized analyte (Expected M+ for C18H22O3Si = 314.13).
Structural Confirmation by Spectroscopy
While chromatography provides purity data, spectroscopy confirms the fundamental structure of the molecule. This is a critical cross-validation step to ensure the primary peak is indeed the compound of interest.
Caption: Orthogonal validation combines quantitative and qualitative techniques.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, the expected signals are:
-
~12-13 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~7.0-8.0 ppm: A complex series of doublets and singlets in the aromatic region, corresponding to the protons on the two benzene rings.
-
~3.8 ppm: A sharp singlet integrating to 3 protons, characteristic of the methoxy group (-OCH₃).
-
~2.4 ppm: A sharp singlet integrating to 3 protons, from the methyl group (-CH₃) attached to the benzene ring.
The presence and correct integration of all these signals provide authoritative confirmation of the molecule's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
-
2500-3300 cm⁻¹ (broad): Characteristic O-H stretch of a carboxylic acid dimer.
-
~1680-1710 cm⁻¹ (strong): The C=O (carbonyl) stretch of the carboxylic acid.
-
~2850-3000 cm⁻¹: C-H stretches from the aromatic rings and methyl/methoxy groups.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).
The simultaneous observation of these key bands confirms the presence of all required functional groups, corroborating the structural data from NMR and MS.
Conclusion and Expert Recommendations
The cross-validation of analytical results for this compound using orthogonal methods like HPLC-UV, GC-MS, NMR, and FTIR provides an exceptionally high degree of confidence in the material's identity, purity, and quality.
-
For routine quality control and purity assays, the HPLC-UV method is recommended due to its high precision, robustness, and throughput.[7]
-
For impurity identification and as a confirmatory method, GC-MS is invaluable. Its superior sensitivity and the structural information provided by the mass spectrometer make it ideal for investigational purposes.
-
For initial structural confirmation and as a primary standard characterization tool, NMR and FTIR are indispensable. They provide unequivocal evidence of the molecular structure and functional groups.
By integrating the data from these distinct analytical techniques, researchers and drug developers can make informed decisions, ensure regulatory compliance, and maintain the highest standards of scientific integrity.
References
- A Guide to Cross-Validation of Analytical Results for Synthesized Compounds. (n.d.). Benchchem.
-
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228. [Link]
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025, August 4). ResearchGate.
- Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023, June 28). International Journal of Scientific Research in Science and Technology.
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 16, 2026, from [Link]
-
Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222–227. [Link]
- A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid. (n.d.). Benchchem.
-
4-Methoxy-3-methylbenzoic Acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of 4-(4-Methoxyphenyl)-3-methylbenzoic acid Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of impurities in 4-(4-Methoxyphenyl)-3-methylbenzoic acid, a key building block in various therapeutic agents. We will delve into the likely synthetic origins of impurities and compare the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in their detection and quantification, supported by established experimental protocols.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound, a biphenyl carboxylic acid derivative, commonly involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[1][2][3] This widely used method forges the crucial carbon-carbon bond between two aromatic rings. Understanding the synthetic pathway is paramount as it dictates the likely impurity profile of the final compound.
A plausible synthetic route involves the coupling of a boronic acid derivative with a halogenated benzoic acid derivative. This allows us to anticipate several classes of impurities:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products of side reactions.
-
Reagent-Related Impurities: Residual catalysts (e.g., palladium), ligands, and bases used in the coupling reaction can be present in the final product.[4]
-
Degradation Products: The API may degrade under certain storage or processing conditions.
Diagram of a Plausible Synthetic Pathway and Potential Impurities
Caption: Synthetic pathway and potential impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity profiling depends on the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural elucidation.[5]
| Parameter | HPLC-UV | LC-MS/MS | NMR Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification | Structural Elucidation, Quantification |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Low (mg/mL range) |
| Selectivity | Good | Excellent | Excellent |
| Quantitative Accuracy | Excellent | Very Good | Excellent (with internal standard) |
| Structural Information | Limited (based on UV spectrum) | Good (based on mass fragmentation) | Excellent (detailed molecular structure) |
| Throughput | High | Medium to High | Low to Medium |
| Advantages | Robust, cost-effective, widely available.[6] | High sensitivity and selectivity, provides molecular weight information.[7] | Provides unambiguous structural information, can be used for quantification without a specific reference standard for the impurity. |
| Disadvantages | Potential for co-elution, limited identification capabilities. | Higher cost, matrix effects can suppress ionization. | Lower sensitivity, requires higher concentration of analyte. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical quality control due to its robustness, precision, and cost-effectiveness.[8][9] It is an excellent choice for quantifying known impurities and for routine purity checks.
Experimental Protocol: HPLC-UV Method for Impurity Profiling
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Reference standards for this compound and any known impurities.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically employed for separating a range of impurities with different polarities. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of the API and its impurities, typically around 254 nm.[6]
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
-
Analysis:
-
Inject the sample and standards into the HPLC system.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the identification of unknown impurities and for quantifying trace-level impurities, LC-MS/MS is the technique of choice.[7][10] Its high sensitivity and the ability to provide molecular weight and fragmentation data are invaluable for structural elucidation.
Experimental Protocol: LC-MS/MS Method for Impurity Identification and Quantification
-
Instrumentation:
-
A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF).
-
The same column and mobile phase system as in the HPLC-UV method can often be adapted.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.
-
Mass Range: A wide scan range (e.g., m/z 100-1000) to detect unexpected impurities.
-
Collision Energy: Optimized for each impurity to obtain informative fragment ions for structural confirmation.
-
-
Sample Preparation:
-
Similar to the HPLC-UV method, but care must be taken to use volatile mobile phase additives (e.g., formic acid, ammonium acetate) that are compatible with mass spectrometry.
-
-
Analysis:
-
Perform a full scan analysis to detect all ionizable species.
-
For targeted analysis of known impurities, use Selected Reaction Monitoring (SRM) for high sensitivity and specificity.
-
For unknown impurities, use product ion scanning and precursor ion scanning to obtain fragmentation spectra for structural elucidation.
-
Diagram of an LC-MS/MS Workflow for Impurity Analysis
Caption: LC-MS/MS workflow for impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of impurities.[11][12] While less sensitive than mass spectrometry, it provides detailed information about the molecular structure, which is crucial for the unambiguous identification of unknown impurities.
Experimental Protocol: NMR for Structural Elucidation of Impurities
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
NMR Experiments:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to get an initial overview of the structure.
-
2D NMR: Perform experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons and to piece together the complete molecular structure.
-
-
Analysis:
-
Interpret the NMR spectra to determine the chemical structure of the impurity.
-
Compare the spectra with those of the API to identify structural differences.
-
Conclusion and Recommendations
The characterization of impurities in this compound requires a multi-faceted analytical approach.
-
For routine quality control and quantification of known impurities, a validated HPLC-UV method is the most efficient and cost-effective choice.
-
For the identification of unknown impurities and for the analysis of trace-level contaminants, LC-MS/MS is indispensable due to its high sensitivity and ability to provide molecular weight and fragmentation data.
-
For the definitive structural elucidation of any unknown impurity, isolation followed by NMR spectroscopy is the gold standard.
By judiciously applying these complementary techniques, researchers and drug development professionals can ensure a comprehensive understanding of the impurity profile of this compound, thereby safeguarding the quality, safety, and efficacy of the final drug product.
References
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]
- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available from: [Link]
-
Geren, N., Goger, N. G., & Ozkan, S. A. (2015). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of analytical methods in chemistry, 2015, 907120. Available from: [Link]
-
Waters Corporation. Impurities Application Notebook. Available from: [Link]
-
de Freitas, M. B., Lages, E. B., Gonc¸alves, I. M. B., de Oliveira, R. B., & Vianna-Soares, C. D. (2014). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of chromatographic science, 52(6), 526–531. Available from: [Link]
-
Kim, D., & Ko, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules (Basel, Switzerland), 27(25), 8889. Available from: [Link]
-
ResearchGate. Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Available from: [Link]
-
Shimadzu. Solutions for Pharmaceutical Impurities. Available from: [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2012). Development and validation of HPLC and TLC methods for the simultaneous determination of antipyrine, benzocaine and p-aminobenzoic acid. Analytical Methods, 4(8), 2434-2442. Available from: [Link]
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
ResearchGate. Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. Available from: [Link]
- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
PubChem. 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridin-5-yl)benzoic acid. Available from: [Link]
-
Venkatasami, G., & Kumar, K. S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques, 12(11), 1-6. Available from: [Link]
-
Sharma, G., Saini, V., & Singh, G. (2016). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. Journal of Applied Pharmaceutical Science, 6(08), 174-178. Available from: [Link]
-
Waters Corporation. Solvents and Caveats for LC-MS. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Conformational Analysis of 4-(4-Methoxyphenyl)-3-methylbenzoic Acid
For researchers and professionals in drug development and material science, understanding the three-dimensional structure of a molecule is paramount. A molecule's conformation dictates its physical, chemical, and biological properties, influencing everything from crystal packing and solubility to its ability to bind to a biological target. This guide provides an in-depth comparative analysis of the methodologies used to elucidate the conformational landscape of 4-(4-Methoxyphenyl)-3-methylbenzoic acid, a substituted biphenyl derivative.
The structure of this molecule, with its multiple rotatable bonds and influential substituent groups—a methyl group ortho to the inter-ring bond, a para-methoxy group, and a carboxylic acid function—presents a compelling case study. The steric hindrance from the methyl group and the electronic effects of the methoxy group create a delicate balance that governs the molecule's preferred spatial arrangement. We will explore how computational modeling and experimental techniques can be synergistically employed to build a comprehensive and validated conformational model.
The Conformational Landscape: Theoretical Predictions
Before embarking on experimental analysis, computational chemistry offers a powerful and cost-effective strategy to map the potential energy surface of a molecule. By identifying low-energy conformers and the barriers between them, we can establish a theoretical framework that guides and rationalizes experimental investigation. For molecules like this compound, Density Functional Theory (DFT) provides a robust balance of computational efficiency and accuracy.[1]
Logical Workflow for Conformational Analysis
The following workflow illustrates a synergistic approach, integrating computational and experimental methods for a comprehensive analysis.
Caption: A logical workflow for the comprehensive conformational analysis of a flexible molecule.
Experimental Protocol: Computational Analysis
-
Initial Structure Generation: A 2D structure of this compound is drawn and converted to a 3D model using molecular modeling software.
-
Conformational Search: A systematic search is performed by rotating the key dihedral angles:
-
τ1: The C-C bond connecting the two phenyl rings.
-
τ2: The C-C bond connecting the benzoic acid ring and the carboxyl group.
-
-
Geometry Optimization: Each identified conformer is then subjected to full geometry optimization using DFT. A common and reliable level of theory for such organic molecules is B3LYP with a Pople-style basis set like 6-311++G(2d,2p).[1][2] This process finds the nearest local energy minimum.
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The conformer with the lowest energy is designated the global minimum.
Predicted Conformational Data
The primary determinant of conformation in biphenyl systems is the torsional angle (τ1) between the two aromatic rings. Due to steric clash between the ortho-methyl group and the protons on the adjacent ring, a planar conformation is highly disfavored.
| Conformer | Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Key Feature |
| A (Global Minimum) | ~55° | 0.00 | Skewed conformation, balancing steric hindrance and π-conjugation. |
| B (Transition State) | 0° | >10 | Planar conformation, high steric strain. |
| C (Transition State) | 90° | ~2.0 | Orthogonal conformation, minimal π-conjugation. |
| D (Local Minimum) | ~125° (equivalent to -55°) | 0.00 | Enantiomeric skewed conformation. |
Note: Data are illustrative, based on typical values for sterically hindered biphenyls. Actual values would be derived from the DFT calculations.
The causality behind this energy landscape is clear: the molecule must adopt a non-planar "skewed" conformation to alleviate the severe steric repulsion introduced by the 3-methyl group. The energy cost of disrupting π-conjugation by twisting to 90° is significantly less than the energy penalty of forcing planarity.[3][4]
Experimental Validation: A Multi-Technique Approach
While computation provides a map of possibilities, experimental techniques are required to determine which conformations exist under specific conditions (solution or solid state).
A. Single-Crystal X-ray Diffraction (SC-XRD)
Principle: SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline solid state. It provides unambiguous data on bond lengths, bond angles, and torsional angles.
Why it's used: It offers a "snapshot" of the molecule in its lowest energy, packed state, providing a gold-standard reference for one specific conformation. The presence of a carboxylic acid group often promotes well-defined hydrogen-bonding networks, which can facilitate the growth of high-quality crystals.[5]
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate). Slow evaporation of the solvent at a constant temperature is performed to encourage the growth of single crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which atomic positions are determined. This model is then refined to achieve the best fit with the experimental data.
Expected Outcome: The analysis would likely reveal a skewed conformation with a dihedral angle (τ1) in the range predicted by computation. Furthermore, it would show the formation of hydrogen-bonded dimers between the carboxylic acid moieties of adjacent molecules, a common structural motif for benzoic acids in the solid state.[6]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms in solution. For conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly powerful, as it detects through-space interactions between protons that are close to each other (< 5 Å), irrespective of their bonded connectivity.[7]
Why it's used: Unlike SC-XRD, NMR reveals the molecule's structure in a solution environment, which is often more relevant for biological applications. The observed signals are a population-weighted average of all conformations present at equilibrium, providing dynamic and averaged structural information.[8]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]
-
Instrument Setup: A high-field NMR spectrometer (e.g., 500 MHz or greater) is used to achieve better signal dispersion.
-
Data Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed. Key parameters include the mixing time (typically 500-800 ms), which allows for the transfer of magnetization between spatially close protons.
-
Data Analysis: The resulting 2D spectrum is analyzed for cross-peaks. A cross-peak between two protons indicates they are, on average, close in space.
Expected Outcome & Interpretation:
-
Strong NOE: A strong NOE signal would be expected between the methyl protons (at position 3) and the ortho protons on the methoxyphenyl ring.
-
Dihedral Angle Dependence: The intensity of this NOE is highly dependent on the average dihedral angle (τ1). A smaller angle brings these protons closer, resulting in a stronger signal. By comparing the experimental NOE intensity with theoretical intensities calculated for different conformers, one can estimate the average solution-state conformation.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is highly sensitive to changes in bond strength and the chemical environment of functional groups, particularly those involved in hydrogen bonding.[10]
Why it's used: It serves as a rapid and effective method to probe intermolecular interactions, specifically the dimerization of the carboxylic acid group. This complements the structural data from XRD and NMR by confirming the dominant associative state of the molecule.
-
Sample Preparation: The sample can be analyzed in different states:
-
Solid State: A small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Solution State: The compound is dissolved in a non-polar solvent (e.g., CCl₄) at varying concentrations.
-
-
Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded.
Expected Outcome & Interpretation:
-
O-H Stretch: In the solid state or concentrated solution, a very broad absorption band is expected in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: The carbonyl (C=O) stretching frequency for a dimerized acid typically appears around 1680-1710 cm⁻¹, lower than the ~1760 cm⁻¹ frequency expected for a free, non-hydrogen-bonded ("monomeric") carboxylic acid.[6] Observing the dimer band confirms this mode of intermolecular association.
Synthesis of Results: A Unified Model
A robust conformational analysis does not rely on a single technique but on the convergence of evidence from multiple, orthogonal methods.
Comparison of Methodologies
| Technique | Information Provided | Phase | Strengths | Limitations |
| DFT Calculation | Relative energies of conformers, transition states, geometric parameters | Gas Phase (in vacuo) | Predictive power, maps entire energy surface | Model is an approximation; does not account for solvent or packing effects. |
| SC-XRD | Precise 3D structure, bond lengths/angles, intermolecular packing | Solid | Unambiguous, "gold standard" for a single conformation | Conformation may be dictated by crystal packing; not representative of solution state. |
| NMR (NOESY) | Time-averaged inter-proton distances, solution-state conformation | Solution | Provides biologically relevant solution structure, dynamic information | Data is an average over all conformers; precise structure determination is complex. |
| FT-IR | Presence of specific functional group interactions (e.g., H-bonding) | Solid/Solution | Fast, highly sensitive to hydrogen bonding | Provides indirect structural information, not a full 3D model. |
By integrating these findings, we can conclude that this compound avoids a planar structure in all states due to steric hindrance, favoring a skewed conformation with a dihedral angle of approximately 50-60°. In the solid state, this conformation is locked into a crystal lattice, stabilized by strong hydrogen-bond dimerization between carboxylic acid groups, a fact readily confirmed by FT-IR spectroscopy. In solution, the molecule likely experiences rapid rotation around this equilibrium angle, with NMR providing the population-weighted average of this dynamic state. The excellent agreement between the DFT-predicted lowest-energy conformation and the experimental observations provides a high degree of confidence in the final structural model.
References
-
Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link]
-
Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. ACS Publications. [Link]
-
Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. ResearchGate. [Link]
-
Reweighting methods for elucidation of conformation ensembles of proteins. PMC. [Link]
-
Conformational polymorphism of 3-(azidomethyl)benzoic acid. PMC. [Link]
-
IR spectra of the biphenyl. ResearchGate. [Link]
-
Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]
-
Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. PubMed. [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry. [Link]
-
Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. [Link]
-
Conformational Polymorphism in N‐(4′‐methoxyphenyl)‐ 3‐bromothiobenzamide. ResearchGate. [Link]
-
Determining Molecular Conformation from Distance or Density Data. DSpace@MIT. [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Preprints.org. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. periodicos.ufms.br [periodicos.ufms.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]
- 8. Reweighting methods for elucidation of conformation ensembles of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-(4-Methoxyphenyl)-3-methylbenzoic acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on data from similar aromatic carboxylic acids, 4-(4-Methoxyphenyl)-3-methylbenzoic acid should be handled with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4][5] Gloves should be inspected before use and disposed of properly after handling.[5]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][4]
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
Spill Management: In the event of a spill, avoid generating dust.[6][7] Carefully sweep the solid material into a suitable, closed container for disposal.[4][6] The affected area should then be cleaned thoroughly.
Waste Characterization and Segregation: The First Step to Compliance
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), laboratory personnel are responsible for determining if a chemical waste is hazardous.[8][9]
| Waste Stream | Description | Recommended Segregation |
| Solid Waste | Unused or expired this compound, contaminated lab debris (e.g., weigh boats, contaminated gloves). | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound from experimental workups. | Collect in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10] |
| Contaminated Sharps | Needles, scalpels, or other sharp objects contaminated with the compound. | Dispose of in a designated sharps container for hazardous chemical waste. |
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and an appropriate hazard warning.[11][12]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance at each stage.
Caption: Disposal workflow for this compound.
Experimental Protocol for Neutralization of Aqueous Waste Streams:
For liquid waste streams where this compound is dissolved in water, neutralization may be an appropriate pre-treatment step before collection for disposal. Crucially, consult your institution's Environmental Health and Safety (EHS) department before proceeding, as some facilities may prohibit this practice. [10][13]
-
Dilution: If the solution is concentrated, dilute it with water in a suitable container within a fume hood.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), to the acidic solution while stirring.[4]
-
pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a calibrated pH meter.[4] The target pH should be between 6.0 and 8.0.[13]
-
Collection: Once neutralized, transfer the solution to a designated hazardous waste container.[4] This neutralized solution must still be disposed of as hazardous waste through a licensed service.[4]
Final Disposal: The Role of Professional Services
The ultimate and most compliant method for the disposal of this compound, both in solid form and in organic solvents, is through a licensed professional waste disposal service.[4] These services are equipped to handle chemical waste in accordance with all federal, state, and local environmental regulations.[4]
The most common method of final disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[4][6]
Regulatory Framework: Adherence to EPA and OSHA Standards
The management of laboratory waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the RCRA.[8][9] Laboratories are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste produced monthly, which dictates storage time limits and other requirements.[11][12]
The Occupational Safety and Health Administration (OSHA) mandates that employees are informed about the hazards of the chemicals they work with and are provided with a safe working environment, which includes proper waste disposal procedures.[14]
Key Takeaways for Safe Disposal
-
Prioritize Safety: Always wear the appropriate PPE and work in a well-ventilated area.
-
Segregate Waste: Never mix incompatible waste streams.
-
Label Clearly: All hazardous waste containers must be accurately and clearly labeled.
-
Consult Experts: Your institution's EHS department is your primary resource for specific guidance.
-
Use Professionals: Final disposal must be handled by a licensed hazardous waste contractor.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Regulating Lab Waste Disposal in the United St
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regul
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Managing Hazardous Chemical Waste in the Lab. MedLab Magazine.
- Safety Data Sheet for 3-Methoxy-4-methylbenzoic Acid. TCI Chemicals.
- Proper Disposal of 4-Methoxybenzoic Acid: A Step-by-Step Guide. Benchchem.
- Safety Data Sheet for p-Toluic acid. Sigma-Aldrich.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safety Data Sheet for p-Toluic acid. Sigma-Aldrich.
- Safety Data Sheet for 4-Methoxybenzoic acid. Thermo Fisher Scientific.
- Safety Data Sheet for 3-Methoxybenzoic acid. Fisher Scientific.
- Safety Data Sheet for Cefixime. Spectrum Chemical.
- Hazardous Materials Management Manual. Ohio University.
- Safety Data Sheet for Indole-2-carboxylic acid. Fisher Scientific.
- The OSHA Chemical Storage Requirements.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. westliberty.edu [westliberty.edu]
- 8. needle.tube [needle.tube]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. ohio.edu [ohio.edu]
- 14. capitalresin.com [capitalresin.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Methoxyphenyl)-3-methylbenzoic acid
Welcome to your essential safety and operational guide for handling 4-(4-Methoxyphenyl)-3-methylbenzoic acid. As researchers and drug development professionals, our primary commitment is to safety, which enables scientific integrity and innovation. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protection. Our goal is to build your trust by explaining not just what to do, but why you're doing it.
The Foundation: Hazard Assessment and the Hierarchy of Controls
Effective safety is not just about wearing gear; it's a systematic process.[4] We adhere to the Hierarchy of Controls to ensure the highest level of protection:
-
Elimination/Substitution: The most effective control, though not always feasible in research.
-
Engineering Controls: Your first line of defense. This includes working within a certified chemical fume hood or using a powder containment hood when handling the solid compound to minimize dust inhalation.[5]
-
Administrative Controls: Establishing safe work practices, clear protocols, and providing thorough training.
-
Personal Protective Equipment (PPE): The final barrier between you and the chemical hazard.[4][6] It is essential when other controls cannot eliminate the risk.
Core Protective Equipment: A Head-to-Toe Protocol
Given that this compound is a solid powder, the primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1][7] The following PPE is required to mitigate these risks.
Respiratory Protection: Preventing Inhalation
Aromatic carboxylic acid powders can be fine and easily aerosolized. Inhaling such particulates may cause respiratory tract irritation.[1][2]
-
Why: A standard surgical mask offers virtually no protection against fine chemical dust.[4] A respirator is engineered to create a tight seal and filter airborne contaminants.[4]
-
What to Use: A NIOSH-approved N95 respirator is the minimum requirement for weighing and handling the powder. If handling larger quantities or if the ventilation is suboptimal, a half-mask respirator with P100 particulate filters should be considered.
-
Critical Protocol: All users of tight-fitting respirators must be fit-tested annually as required by OSHA standards to ensure a proper seal.
Eye and Face Protection: Shielding from Particulates and Splashes
Contact with eyes can cause serious irritation or damage.[3]
-
Why: Standard safety glasses do not provide a seal and are inadequate for protecting against fine dust or potential splashes when preparing solutions.
-
What to Use: Chemical splash goggles that form a seal around the eyes are mandatory.[8] When preparing solutions or in any situation with a higher risk of splashing, a full-face shield should be worn over the safety goggles.[4]
Hand Protection: The Primary Contact Barrier
This class of compound may cause skin irritation or an allergic skin reaction upon contact.[1]
-
Why: Gloves provide a direct barrier, but the correct material and technique are crucial.
-
What to Use: Nitrile gloves are the standard for handling most chemical powders. Check for any tears or punctures before use.
-
Critical Protocol: When wearing a lab coat, the cuffs of your gloves must go over the sleeves of the coat.[4] This prevents chemicals from running down your arm and inside the glove. Never take contaminated clothing home.[9]
Body Protection: Guarding Against Contamination
Protecting your skin and personal clothing from contamination is essential.
-
Why: Spills and dust can settle on clothing, leading to prolonged exposure.
-
What to Use: A long-sleeved laboratory coat is required. For handling larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7] Wear long pants and closed-toe shoes with non-slip soles.[7]
Operational Plan: Donning and Doffing Procedures
The sequence of putting on and taking off PPE is critical to avoid cross-contamination.
Step-by-Step Donning Protocol
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator: If required, put on your respirator now. Perform a positive and negative pressure seal check.
-
Goggles/Face Shield: Place your eye protection on. The straps should not interfere with the respirator's seal.[4]
-
Gloves: Don your gloves last, ensuring the cuffs are pulled over the sleeves of your lab coat.[4]
Step-by-Step Doffing Protocol (To be performed at the exit of the work area)
-
Gloves: Remove gloves first. Use a glove-on-glove technique to peel the first glove off, and then slide an ungloved finger under the cuff of the second glove to remove it without touching the exterior.
-
Apron/Lab Coat: Remove your apron or lab coat by rolling it away from your body to contain any contaminants.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator: Remove the respirator last to protect you until you have left the contaminated area.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Logistical Plan: Spill and Waste Disposal
Immediate Spill Response
-
Alert personnel in the immediate area.
-
If safe to do so, prevent the spread of the powder. Do not use a dry sweeping method, as this will generate dust.[2]
-
Gently cover the spill with absorbent pads. For larger spills, moisten the material first or use a HEPA-filter vacuum for cleanup.[10]
-
Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.[2][10]
Waste Disposal Protocol
-
All materials contaminated with this compound, including used gloves, weigh boats, and cleanup materials, must be disposed of as hazardous chemical waste.
-
Place these items in a clearly labeled, sealed hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][10] Do not pour any solutions down the drain.
Summary of Personal Protective Equipment
| Activity | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling Powder | N95 Respirator (minimum) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Preparing Solutions | N95 Respirator | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron |
| General Laboratory Use | As per risk assessment | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Spill Cleanup | Half-mask Respirator with P100 filters | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat & Chemical Apron |
Safe Handling Workflow
Caption: Workflow for handling this compound.
Conclusion: Fostering a Culture of Safety
Personal protective equipment is more than just a requirement; it is a fundamental component of responsible scientific practice. By understanding the rationale behind each piece of equipment and adhering to strict operational protocols, you protect not only yourself but also your colleagues and the integrity of your research. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Available at: [Link]
-
Workplace Safety Benefits. (2025, December 24). PPE for Chemical Handling: Simple Safety Guide for Workplaces. Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]
-
Alpha Resources. (2021, February 19). Benzoic Acid Safety Data Sheet. Available at: [Link]
-
Columbus Chemical. (2021, March 24). Benzoic Acid, Crystal USP Safety Data Sheet. Available at: [Link]
-
Sayyed, M. Aromatic carboxylic acid preparation and reaction. Available at: [Link]
-
WSI. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Available at: [Link]
-
New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. Available at: [Link]
Sources
- 1. gustavus.edu [gustavus.edu]
- 2. alpharesources.com [alpharesources.com]
- 3. columbuschemical.com [columbuschemical.com]
- 4. nextsds.com [nextsds.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 10. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


